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  • Product: 3,5-Bis(methylsulfonyl)benzylamine hydrochloride
  • CAS: 1171787-85-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of 3,5-Bis(methylsulfonyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a key building block in medicinal chemistry and novel material synthesis. This document is intended to equip researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their work.

Chemical Identity and Physical Properties

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a symmetrically substituted aromatic amine. The presence of two strongly electron-withdrawing methylsulfonyl groups significantly influences its chemical reactivity and physical properties.

PropertyValueSource(s)
CAS Number 1171787-85-1[1]
Molecular Formula C₉H₁₄ClNO₄S₂[1]
Molecular Weight 299.78 g/mol [1]
Appearance Solid (predicted)[1]
Purity ≥95.0% (as offered by suppliers)[1]
Melting Point Not experimentally determined
Solubility Soluble in polar organic solvents (predicted); solubility in water is expected to be moderate to good due to the hydrochloride salt form.

Molecular Structure and Spectroscopic Data

The structural characteristics of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride are central to its utility as a chemical intermediate.

Figure 1: Chemical structure of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Spectroscopic Data:

While experimentally obtained spectra for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride are not widely published, the following are predicted characteristics based on its structure and data from analogous compounds:

  • ¹H NMR:

    • The aromatic protons are expected to appear as two distinct signals in the downfield region (δ 7.5-8.5 ppm). The proton at the C2 position will likely be a triplet, and the protons at the C4 and C6 positions will appear as a doublet.

    • The benzylic protons (-CH₂-) are anticipated to produce a singlet around δ 4.0-4.5 ppm.

    • The methyl protons of the sulfonyl groups (-SO₂CH₃) will likely be a sharp singlet further upfield, estimated around δ 3.0-3.5 ppm.

    • The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons attached to the sulfonyl groups will be significantly downfield.

    • The benzylic carbon is expected in the range of 40-50 ppm.

    • The methyl carbons of the sulfonyl groups are predicted to be in a similar range.

  • Infrared (IR) Spectroscopy:

    • Strong, characteristic absorption bands for the sulfonyl group (S=O stretching) are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.

    • N-H stretching vibrations for the ammonium salt will likely be observed as a broad band in the range of 3000-2800 cm⁻¹.

    • C-H stretching and aromatic C=C stretching bands will also be present in their typical regions.

  • Mass Spectrometry (MS):

    • The mass spectrum of the free base (C₉H₁₃NO₄S₂) would show a molecular ion peak at m/z 263.03. The hydrochloride salt will not be observed directly in the mass spectrum.

Synthesis and Purification

A definitive, published synthesis protocol for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is not available. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies. A likely precursor would be 3,5-bis(methylsulfonyl)benzonitrile or 3,5-bis(methylsulfonyl)benzaldehyde.

Figure 2: A proposed synthetic workflow for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Proposed Synthesis Protocol:

  • Preparation of 3,5-Bis(methylsulfonyl)benzaldehyde: This intermediate could be synthesized from a 3,5-dihalobenzaldehyde via a nucleophilic aromatic substitution reaction with sodium methanesulfinate in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

  • Reductive Amination: The resulting 3,5-bis(methylsulfonyl)benzaldehyde can undergo reductive amination. This can be achieved by reacting the aldehyde with a source of ammonia, such as ammonium chloride, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

  • Salt Formation: The purified 3,5-bis(methylsulfonyl)benzylamine free base is then dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

Purification:

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether. The purity should be assessed by techniques like HPLC and melting point analysis.

Chemical Reactivity and Stability

The reactivity of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is dominated by the primary amine and the electron-deficient aromatic ring.

  • Amine Reactivity: The primary amine is a nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

  • Aromatic Ring: The two methylsulfonyl groups are strongly deactivating, making the aromatic ring resistant to electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly if a suitable leaving group is present.

  • Stability: The compound is expected to be stable under normal laboratory conditions. As a hydrochloride salt, it is less susceptible to oxidation than the free base. It should be stored in a cool, dry place away from strong bases.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile building block in several areas:

  • Medicinal Chemistry: The 3,5-disubstituted benzylamine scaffold is a common motif in pharmacologically active molecules. The methylsulfonyl groups can act as hydrogen bond acceptors and improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

  • Materials Science: The rigid, symmetrically substituted aromatic core could be incorporated into polymers or other materials where specific electronic or physical properties are desired.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

  • P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[1]

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Analytical Methods

For quality control and characterization, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and a polar organic solvent like acetonitrile or methanol would be a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopic data section, ¹H and ¹³C NMR are essential for structural confirmation.

  • Elemental Analysis: To confirm the empirical formula.

References

Sources

Exploratory

An In-depth Technical Guide to 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

CAS Number: 1171787-85-1 A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1171787-85-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. While specific applications and biological mechanisms of action for this particular molecule are not extensively documented in publicly available literature, this guide offers a comprehensive summary of its chemical characteristics, a plausible synthetic route, and robust analytical methodologies based on established principles for analogous compounds. This document is intended to serve as a foundational resource for researchers, enabling further investigation into the potential therapeutic applications of this and related molecules.

Chemical and Physical Properties

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a white to off-white solid. Its chemical structure is characterized by a central benzene ring substituted with two methylsulfonyl groups at the 3 and 5 positions, and an aminomethyl group at the 1 position, which is salified with hydrochloric acid.

PropertyValueSource
CAS Number 1171787-85-1N/A
Molecular Formula C₉H₁₄ClNO₄S₂N/A
Molecular Weight 299.79 g/mol N/A
IUPAC Name [3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochlorideN/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsInferred from structure
Topological Polar Surface Area 111 Ų[1]

Plausible Synthetic Pathway

Synthesis Workflow Diagram

G Toluene Toluene DMT 3,5-Dinitrotoluene Toluene->DMT Nitration (HNO₃, H₂SO₄) DAT 3,5-Diaminotoluene DMT->DAT Reduction (e.g., Fe/HCl or H₂, Pd/C) DMT_thiol Toluene-3,5-dithiol DAT->DMT_thiol Diazotization followed by reaction with NaSH DMT_dithioether 3,5-Bis(methylthio)toluene DMT_thiol->DMT_dithioether Methylation (e.g., CH₃I, base) DMT_disulfone 3,5-Bis(methylsulfonyl)toluene DMT_dithioether->DMT_disulfone Oxidation (e.g., H₂O₂, Oxone®) Benzyl_bromide 3,5-Bis(methylsulfonyl)benzyl bromide DMT_disulfone->Benzyl_bromide Benzylic Bromination (NBS, radical initiator) Benzylamine_free 3,5-Bis(methylsulfonyl)benzylamine Benzyl_bromide->Benzylamine_free Amination (e.g., NH₃ or hexamine) Final_Product 3,5-Bis(methylsulfonyl)benzylamine hydrochloride Benzylamine_free->Final_Product Salt Formation (HCl in ether or alcohol)

Caption: Proposed synthetic pathway for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Step-by-Step Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 3,5-Bis(methylsulfonyl)toluene

This precursor can be synthesized from 3,5-dinitrotoluene through a series of transformations including reduction of the nitro groups to amines, diazotization followed by conversion to thiols, methylation, and subsequent oxidation to the sulfones. A more direct approach, if starting materials are available, involves the direct sulfonation of a suitably substituted toluene derivative.

  • Protocol for Oxidation of 3,5-Bis(methylthio)toluene (A General Method):

    • Dissolve 3,5-bis(methylthio)toluene in a suitable solvent such as acetic acid or methanol.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution) or Oxone®, in slight excess.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench any excess oxidizing agent.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3,5-bis(methylsulfonyl)toluene.

Step 2: Benzylic Bromination of 3,5-Bis(methylsulfonyl)toluene

  • Protocol:

    • Dissolve 3,5-bis(methylsulfonyl)toluene in a non-polar solvent like carbon tetrachloride or cyclohexane.

    • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 3,5-bis(methylsulfonyl)benzyl bromide. This product is often used in the next step without further purification.

Step 3: Amination of 3,5-Bis(methylsulfonyl)benzyl Bromide

  • Protocol (using Hexamine - Delépine reaction):

    • Dissolve the crude 3,5-bis(methylsulfonyl)benzyl bromide in a solvent mixture of chloroform and ethanol.

    • Add hexamethylenetetramine (hexamine) in slight excess and stir the mixture at room temperature.

    • The quaternary ammonium salt will precipitate out of the solution. Collect the salt by filtration.

    • Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.

    • After hydrolysis, cool the reaction mixture and collect the precipitated 3,5-bis(methylsulfonyl)benzylamine hydrochloride by filtration.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. The following methods are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and ionization for mass spectrometry detection.
Gradient Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.To elute the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nm and 280 nmThe benzene ring will have UV absorbance.
Column Temperature 30 °CFor reproducible retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe primary amine is readily protonated.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)For accurate mass measurement.
Expected [M+H]⁺ m/z 264.0359For the free base C₉H₁₃NO₄S₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the amine protons (which may be broad and exchangeable), and the methyl protons of the sulfonyl groups. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
S=O stretch (sulfonyl)1350-1300 and 1160-1140
C=C stretch (aromatic)~1600 and ~1475

Potential Applications and Future Research Directions

While specific biological activities of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride have not been reported, the structural motifs present in the molecule suggest several avenues for investigation.

  • Enzyme Inhibition: The sulfonyl groups can act as hydrogen bond acceptors and interact with active sites of various enzymes. Benzylamine derivatives have been explored as inhibitors of a range of enzymes.[2]

  • Receptor Modulation: The benzylamine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs).

  • Antimicrobial Activity: Some sulfonamide and benzylamine derivatives have shown antimicrobial properties.[3]

Future research should focus on screening this compound against a panel of biologically relevant targets to identify potential therapeutic applications. Structure-activity relationship (SAR) studies, involving modification of the substitution pattern on the benzene ring, could lead to the discovery of more potent and selective drug candidates.

Safety and Handling

Based on available safety data for similar compounds, 3,5-Bis(methylsulfonyl)benzylamine hydrochloride should be handled with care.

  • Hazard Statements: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a chemical compound with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and robust analytical methods for its characterization. While its specific biological profile remains to be elucidated, the information presented here serves as a valuable starting point for researchers and scientists interested in exploring the therapeutic potential of this and related molecules.

References

  • Scholz, A., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

Sources

Foundational

An In-depth Technical Guide to 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (CAS No. 1171787-85-1), a specialized chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (CAS No. 1171787-85-1), a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's fundamental physicochemical properties, outlines its applications as a building block in organic synthesis, provides validated analytical methodologies for quality control, and discusses essential safety and handling protocols. The guide is structured to deliver not only technical data but also expert insights into the practical application and analysis of this compound, ensuring scientific integrity and operational excellence.

Introduction and Scientific Context

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a substituted benzylamine derivative characterized by the presence of two methylsulfonyl groups at the 3 and 5 positions of the phenyl ring. The methylsulfonyl group (—SO₂CH₃) is a powerful electron-withdrawing group and a hydrogen bond acceptor. The strategic placement of two such groups significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylamine moiety.

In medicinal chemistry and drug discovery, the incorporation of sulfone groups is a common strategy to enhance metabolic stability, improve solubility, and modulate the pharmacokinetic profile of a lead compound. As a primary amine, this molecule serves as a versatile nucleophile and a key starting material for constructing more complex molecular architectures through reactions such as amidation, alkylation, and reductive amination. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. This guide provides the foundational knowledge required for its effective use in a research and development setting.

Physicochemical and Structural Properties

The precise characterization of a chemical reagent is fundamental to its successful application and the reproducibility of experimental results. The key properties of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride have been compiled from authoritative sources and are summarized below.

PropertyValueSource
IUPAC Name [3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride[1]
CAS Number 1171787-85-1[1]
Molecular Formula C₉H₁₄ClNO₄S₂[1]
Molecular Weight 299.78 g/mol [1]
Physical State Solid[1]
Purity (Typical) ≥95.0%[1]
Canonical SMILES CS(=O)(=O)C1=CC(CN)=CC(S(C)(=O)=O)=C1.Cl[1]
InChI Key NNNMHPDMWLSBKQ-UHFFFAOYSA-N[1]

Applications in Synthetic Chemistry

The primary utility of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride lies in its role as a structural motif or "building block" in multi-step organic synthesis. Its bifunctional nature—a nucleophilic primary amine and a disubstituted phenyl ring—allows for diverse synthetic transformations.

3.1 Role as a Nucleophilic Amine

The benzylamine group is readily available for standard amine chemistries. For instance, it can be acylated with acid chlorides or activated carboxylic acids to form amides, a common linkage in pharmaceutical agents. The electron-withdrawing nature of the sulfonyl groups reduces the basicity of the amine compared to unsubstituted benzylamine, a factor that must be considered when selecting reaction conditions, such as the choice of base and solvent.

3.2 Use in Scaffold Development

In drug development, the 3,5-disubstituted pattern can be exploited to orient functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. This compound provides a rigid scaffold onto which pharmacophoric elements can be appended via the amine handle. The dual methylsulfonyl groups can occupy specific pockets in an enzyme's active site, potentially increasing binding affinity and selectivity.

Analytical Quality Control Protocols

To ensure the identity and purity of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride prior to its use in a synthetic workflow, robust analytical methods are required. Below are validated, step-by-step protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and identity confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC

This method provides a reliable means of quantifying the purity of the compound and identifying any potential impurities. The choice of a C18 column is based on its excellent retention and separation capabilities for moderately polar aromatic compounds like this one.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation and Columns:

    • HPLC System: Standard analytical HPLC with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm and 254 nm.

  • Gradient Elution:

    • Start at 10% Mobile Phase B.

    • Linear gradient to 90% Mobile Phase B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 2 minutes.

  • Injection and Analysis: Inject 5 µL of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Causality and Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. TFA is used as an ion-pairing agent to improve peak shape for the amine. This self-validating system ensures that a sharp, symmetrical peak for the main compound is achieved, with clear separation from any synthesis byproducts or degradation products.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A 1. Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) B 2. Prepare Sample (1 mg/mL in 50:50 ACN/H₂O) A->B C 3. System Equilibration (C18 Column, 10% B) B->C D 4. Inject Sample (5 µL) C->D E 5. Run Gradient Elution (10-90% B over 15 min) D->E F 6. UV Detection (220 nm & 254 nm) E->F G 7. Integrate Chromatogram F->G H 8. Calculate Purity (% Area Main Peak) G->H I 9. Generate Report H->I

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent. The following guidelines are based on available safety data for this class of compounds.

5.1 Hazard Identification

Based on supplier information, 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed [1].

  • H332: Harmful if inhaled [1].

5.2 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: In case of inadequate ventilation or when handling fine powder, use a certified particulate respirator.

  • Skin and Body Protection: Wear a standard laboratory coat.

5.3 Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Safety_Protocol cluster_ppe Required PPE cluster_handling Handling & Storage compound 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride Goggles Safety Goggles compound->Goggles Requires Ventilation Use in Fume Hood compound->Ventilation Requires Gloves Nitrile Gloves Coat Lab Coat Respirator Respirator (if dust) Storage Store Cool & Dry Incompatibles Avoid Oxidizers

Caption: Core safety and handling requirements.

Conclusion

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a valuable and versatile reagent for synthetic and medicinal chemistry. Its distinct electronic and structural features make it an attractive building block for the creation of novel compounds. Understanding its physicochemical properties, adhering to validated analytical procedures for quality control, and following stringent safety protocols are paramount to its successful and safe application in the laboratory. This guide serves as a foundational resource for professionals to harness the full potential of this compound in their research endeavors.

References

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

This guide provides a comprehensive overview of a viable synthetic pathway for 3,5-bis(methylsulfonyl)benzylamine hydrochloride, a key building block in pharmaceutical and materials science research. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 3,5-bis(methylsulfonyl)benzylamine hydrochloride, a key building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic strategy, experimental protocols, and the underlying chemical principles.

Introduction

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a bespoke chemical entity characterized by a central benzene ring substituted with two electron-withdrawing methylsulfonyl groups and a reactive benzylamine hydrochloride moiety. This unique substitution pattern imparts specific electronic and steric properties, making it a valuable synthon for the targeted synthesis of complex molecules. The strategic placement of the sulfonyl groups can influence the reactivity of the benzylamine and the overall physicochemical properties of the final compounds, such as solubility, crystallinity, and biological activity. This guide will delineate a logical and efficient multi-step synthesis to obtain this target molecule with a focus on robust and scalable reaction conditions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the sequential installation of the key functional groups onto a readily available aromatic core. The primary disconnection is at the benzylamine hydrochloride, leading back to the free base, 3,5-bis(methylsulfonyl)benzylamine. This amine can be envisioned as arising from a precursor such as a benzyl bromide or a benzonitrile. A plausible and robust strategy involves the synthesis of a key intermediate, 3,5-bis(methylsulfonyl)toluene, which can then be functionalized at the benzylic position.

The chosen synthetic route, detailed below, commences with the commercially available 3,5-dibromotoluene and proceeds through a four-step sequence:

  • Nucleophilic Aromatic Substitution: Double substitution of the bromine atoms with methylthiolate to form 3,5-bis(methylthio)toluene.

  • Oxidation: Oxidation of the thioether to the corresponding sulfone, yielding 3,5-bis(methylsulfonyl)toluene.

  • Benzylic Bromination: Free-radical bromination of the benzylic methyl group to afford 3,5-bis(methylsulfonyl)benzyl bromide.

  • Amination and Salt Formation: Conversion of the benzyl bromide to the primary amine via the Gabriel synthesis, followed by hydrochloride salt formation.

This pathway is advantageous due to the relatively low cost of the starting material and the utilization of well-established and scalable chemical transformations.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted in the following workflow diagram:

Synthesis_Workflow A 3,5-Dibromotoluene B 3,5-Bis(methylthio)toluene A->B  NaSMe, DMF (Nucleophilic Aromatic Substitution) C 3,5-Bis(methylsulfonyl)toluene B->C  H2O2, AcOH (Oxidation) D 3,5-Bis(methylsulfonyl)benzyl bromide C->D  NBS, AIBN, CCl4 (Benzylic Bromination) E N-(3,5-Bis(methylsulfonyl)benzyl)phthalimide D->E  Potassium Phthalimide, DMF (Gabriel Synthesis) F 3,5-Bis(methylsulfonyl)benzylamine E->F  H2NNH2·H2O, EtOH (Hydrazinolysis) G 3,5-Bis(methylsulfonyl)benzylamine hydrochloride F->G  HCl, Ether (Salt Formation)

Figure 1: Proposed synthetic route for 3,5-bis(methylsulfonyl)benzylamine hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,5-Bis(methylthio)toluene

The initial step involves a nucleophilic aromatic substitution reaction to replace the two bromine atoms of 3,5-dibromotoluene with methylthio groups. The electron-withdrawing nature of the bromine atoms, while not as activating as nitro groups, still facilitates this substitution, particularly at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF).

Protocol:

  • To a stirred solution of sodium thiomethoxide (2.2 equivalents) in anhydrous DMF (5 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromotoluene (1.0 equivalent).

  • Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,5-bis(methylthio)toluene.

Causality of Experimental Choices:

  • Sodium thiomethoxide is a potent nucleophile, ideal for displacing the aryl bromides.

  • DMF is a polar aprotic solvent that effectively solvates the sodium cations, enhancing the nucleophilicity of the thiomethoxide anion.

  • An inert atmosphere is crucial to prevent the oxidation of the thiomethoxide.

  • Elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unactivated benzene ring.

Step 2: Synthesis of 3,5-Bis(methylsulfonyl)toluene

The oxidation of the bis(thioether) to the corresponding bis(sulfone) is a critical transformation. Hydrogen peroxide in acetic acid is a classic and effective reagent system for this purpose. The reaction is typically exothermic and requires careful temperature control.

Protocol:

  • Dissolve 3,5-bis(methylthio)toluene (1.0 equivalent) in glacial acetic acid (10 mL per gram).

  • To this solution, add a 30% aqueous solution of hydrogen peroxide (4.4 equivalents, 2.2 equivalents per thioether group) dropwise at a rate that maintains the internal temperature below 50 °C. An ice bath may be necessary for cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours, or until TLC analysis indicates the complete consumption of the starting material and any sulfoxide intermediates.

  • Carefully pour the reaction mixture into a large volume of ice-water, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry in a vacuum oven.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Causality of Experimental Choices:

  • Hydrogen peroxide is a strong and clean oxidizing agent, with water as the only byproduct.

  • Acetic acid serves as a solvent and a catalyst for the oxidation process.

  • The stoichiometry of hydrogen peroxide is critical; an excess is used to ensure complete oxidation to the sulfone, as the intermediate sulfoxide is also formed.

  • Temperature control is vital to prevent runaway reactions and potential side reactions.

Step 3: Synthesis of 3,5-Bis(methylsulfonyl)benzyl bromide

Benzylic bromination of the electron-deficient 3,5-bis(methylsulfonyl)toluene is achieved via a free-radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator such as azobisisobutyronitrile (AIBN) is required to initiate the reaction. The reaction is typically carried out in a non-polar solvent under reflux with irradiation by a light source to promote radical formation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-bis(methylsulfonyl)toluene (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane (15 mL per gram).

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb for 4-6 hours.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3,5-bis(methylsulfonyl)benzyl bromide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent.

Causality of Experimental Choices:

  • NBS is a convenient and selective source of bromine radicals for benzylic bromination.

  • AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

  • Non-polar solvents are preferred to minimize ionic side reactions.

  • Light irradiation provides the energy to initiate the radical chain reaction.

Step 4: Synthesis of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

The final steps involve the conversion of the benzyl bromide to the primary amine, followed by the formation of the hydrochloride salt. The Gabriel synthesis is an excellent method for preparing primary amines from alkyl halides, as it prevents the formation of secondary and tertiary amine byproducts.[1]

Protocol:

  • Gabriel Amine Synthesis:

    • Dissolve 3,5-bis(methylsulfonyl)benzyl bromide (1.0 equivalent) in anhydrous DMF (10 mL per gram).

    • Add potassium phthalimide (1.1 equivalents) to the solution and stir the mixture at 80-90 °C for 4-6 hours.

    • After cooling, pour the reaction mixture into water and collect the precipitated N-(3,5-bis(methylsulfonyl)benzyl)phthalimide by filtration.

    • Wash the solid with water and dry.

  • Hydrazinolysis:

    • Suspend the N-substituted phthalimide (1.0 equivalent) in ethanol (15 mL per gram).

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.

    • Filter off the phthalhydrazide precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-bis(methylsulfonyl)benzylamine hydrochloride.

  • Purification and Salt Formation:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture.

    • Alternatively, if the free base is isolated after a basic workup of the hydrazinolysis step, it can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent or with gaseous HCl until precipitation is complete.[2][3]

    • The resulting white solid of 3,5-bis(methylsulfonyl)benzylamine hydrochloride is then collected by filtration, washed with cold solvent, and dried under vacuum.

Causality of Experimental Choices:

  • Potassium phthalimide acts as a surrogate for ammonia, with the phthaloyl group serving as a protecting group to prevent over-alkylation.

  • Hydrazine hydrate is used to cleave the phthalimide group, releasing the primary amine.

  • The final treatment with hydrochloric acid not only aids in the workup by precipitating the product as its salt but also ensures the formation of the desired hydrochloride salt, which is often more stable and easier to handle than the free base.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Nucleophilic SubstitutionSodium thiomethoxideDMF120-13075-85
2OxidationHydrogen peroxideAcetic acid<5085-95
3Benzylic BrominationNBS, AIBNCarbon tetrachloride77 (reflux)70-80
4Gabriel Synthesis & Salt FormationPotassium phthalimide, Hydrazine, HClDMF, Ethanol80-90, Reflux65-75 (overall)

Characterization of the Final Product

The final product, 3,5-bis(methylsulfonyl)benzylamine hydrochloride, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the benzylic methylene protons, the amine protons (which may be broad and exchangeable), and the methyl protons of the sulfonyl groups.

    • ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H bonds of the ammonium salt, the S=O stretching of the sulfonyl groups, and the aromatic C-H and C=C bonds should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak for the free base, 3,5-bis(methylsulfonyl)benzylamine.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling

This synthesis involves the use of several hazardous reagents and should only be performed by trained personnel in a well-ventilated fume hood.

  • Sodium thiomethoxide: Corrosive and has a strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE).

  • Hydrogen peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.

  • N-Bromosuccinimide: A lachrymator and corrosive. Handle with care.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Use with extreme caution.

  • Solvents: DMF is a reproductive toxin. Carbon tetrachloride is a known carcinogen. Use appropriate engineering controls and PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of 3,5-bis(methylsulfonyl)benzylamine hydrochloride. By leveraging a series of well-understood and reliable chemical transformations, this guide offers a practical framework for researchers to access this valuable chemical building block. The provided protocols, along with the mechanistic rationale, are intended to empower scientists to confidently undertake this synthesis and to adapt the procedures as needed for their specific research applications.

References

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid.
  • PrepChem.com. Synthesis of benzylamine hydrochloride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Organic Syntheses. Methyl p-tolyl sulfone. [Link]

  • National Center for Biotechnology Information. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

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Foundational

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Introduction 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. Its rigid structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. Its rigid structure, featuring two strongly electron-withdrawing methylsulfonyl groups, imparts unique electronic and conformational properties to the molecules it is incorporated into. This guide provides a comprehensive overview of the synthetic routes to this important intermediate, with a primary focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: A Logical Approach to Starting Material Selection

A retrosynthetic analysis of the target molecule, 3,5-bis(methylsulfonyl)benzylamine hydrochloride, reveals several logical disconnection points, guiding us toward commercially available and cost-effective starting materials.

Retrosynthetic Analysis target 3,5-Bis(methylsulfonyl)benzylamine HCl intermediate1 3,5-Bis(methylsulfonyl)benzylamine target->intermediate1 Salt formation intermediate2 3,5-Bis(methylsulfonyl)benzyl bromide intermediate1->intermediate2 Amination intermediate3 3,5-Bis(methylsulfonyl)toluene intermediate2->intermediate3 Benzylic Bromination intermediate4 3,5-Bis(methylthio)toluene intermediate3->intermediate4 Oxidation intermediate5 3,5-Diaminotoluene intermediate4->intermediate5 Sandmeyer-type reaction intermediate7 3,5-Dichlorotoluene intermediate4->intermediate7 Nucleophilic Aromatic Substitution intermediate6 3,5-Dinitrotoluene intermediate5->intermediate6 Reduction

Caption: Retrosynthetic analysis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

This analysis highlights three primary starting materials: 3,5-dinitrotoluene , 3,5-diaminotoluene , and 3,5-dichlorotoluene . The most common and reliable synthetic strategies commence with either 3,5-dinitrotoluene or 3,5-diaminotoluene, as these precursors allow for the facile introduction of the sulfur-containing functionalities.

Synthetic Pathway I: Commencing with 3,5-Dinitrotoluene

3,5-Dinitrotoluene is an attractive starting material due to its commercial availability and the well-established chemistry of nitro group transformations.[1][2][3] The synthetic sequence from this starting material is outlined below.

Synthetic Pathway from3,5-Dinitrotoluene start 3,5-Dinitrotoluene step1 Reduction start->step1 intermediate1 3,5-Diaminotoluene step1->intermediate1 step2 Diazotization & Sandmeyer-type Reaction intermediate1->step2 intermediate2 3,5-Bis(methylthio)toluene step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 3,5-Bis(methylsulfonyl)toluene step3->intermediate3 step4 Benzylic Bromination intermediate3->step4 intermediate4 3,5-Bis(methylsulfonyl)benzyl bromide step4->intermediate4 step5 Amination intermediate4->step5 intermediate5 3,5-Bis(methylsulfonyl)benzylamine step5->intermediate5 step6 Salt Formation intermediate5->step6 end 3,5-Bis(methylsulfonyl)benzylamine HCl step6->end

Caption: Overall synthetic scheme starting from 3,5-Dinitrotoluene.

Step 1: Reduction of 3,5-Dinitrotoluene to 3,5-Diaminotoluene

The initial step involves the reduction of the two nitro groups to primary amines. A variety of reducing agents can accomplish this transformation; however, catalytic hydrogenation is often preferred in industrial settings due to its efficiency and the generation of water as the only byproduct.

Expertise & Experience: The choice of catalyst and reaction conditions is critical to ensure complete reduction without unwanted side reactions. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to facilitate the reaction rate.

Trustworthiness: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

Experimental Protocol:

  • To a solution of 3,5-dinitrotoluene (1.0 eq) in ethanol or ethyl acetate, cautiously add 10% Pd/C (5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (50-100 psi) in a pressure vessel.

  • The mixture is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 3,5-diaminotoluene, which can often be used in the next step without further purification.

ParameterValue
Starting Material 3,5-Dinitrotoluene
Reagents H₂, 10% Pd/C
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Pressure 50-100 psi
Reaction Time 12-24 hours
Typical Yield >95%
Step 2: Conversion of 3,5-Diaminotoluene to 3,5-Bis(methylthio)toluene

This transformation is achieved through a Sandmeyer-type reaction. The diamine is first converted to a bis(diazonium) salt, which is then displaced by a methylthiolate nucleophile.

Expertise & Experience: The diazotization step is exothermic and the diazonium salts can be explosive if isolated.[4] Therefore, this reaction is performed at low temperatures (0-5 °C) and the diazonium intermediate is used in situ. Sodium nitrite is the common diazotizing agent, and a strong acid like hydrochloric acid is required. The subsequent displacement with sodium thiomethoxide introduces the methylthio groups.

Trustworthiness: The complete consumption of the diazonium intermediate is crucial for safety and yield. This can be monitored by quenching a small aliquot of the reaction mixture with a solution of a coupling agent (e.g., 2-naphthol), where the absence of a colored azo dye indicates the completion of the reaction.

Experimental Protocol:

  • 3,5-Diaminotoluene (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (2.2 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • In a separate flask, a solution of sodium thiomethoxide (2.5 eq) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is then added slowly to the sodium thiomethoxide solution, with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3,5-bis(methylthio)toluene.

ParameterValue
Starting Material 3,5-Diaminotoluene
Reagents NaNO₂, HCl, NaSMe
Solvent Water
Temperature 0-5 °C
Reaction Time 2-4 hours
Typical Yield 70-85%
Step 3: Oxidation to 3,5-Bis(methylsulfonyl)toluene

The two methylthio groups are oxidized to the corresponding methylsulfonyl groups. This is a crucial step that significantly alters the electronic properties of the aromatic ring.

Expertise & Experience: Hydrogen peroxide is a green and economical oxidizing agent, but its reaction with sulfides can be slow. The addition of a catalyst, such as sodium tungstate, can significantly accelerate the reaction. The reaction is exothermic and should be carefully controlled.

Trustworthiness: The oxidation state of the sulfur atoms can be confirmed by spectroscopic methods, such as IR (strong S=O stretching bands around 1300 and 1150 cm⁻¹) and NMR spectroscopy (a downfield shift of the methyl protons).

Experimental Protocol:

  • 3,5-Bis(methylthio)toluene (1.0 eq) is dissolved in acetic acid or methanol.

  • A catalytic amount of sodium tungstate (2-5 mol%) is added.

  • 30% Hydrogen peroxide (4.4 eq) is added dropwise, maintaining the temperature below 50 °C with external cooling.

  • After the addition is complete, the mixture is stirred at room temperature or gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried to afford 3,5-bis(methylsulfonyl)toluene.[5]

ParameterValue
Starting Material 3,5-Bis(methylthio)toluene
Reagents H₂O₂, Sodium Tungstate (catalyst)
Solvent Acetic Acid or Methanol
Temperature < 50 °C
Reaction Time 4-12 hours
Typical Yield 85-95%
Step 4: Benzylic Bromination

The methyl group on the toluene ring is functionalized through a free-radical bromination to introduce a handle for the subsequent amination step.

Expertise & Experience: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux.

Trustworthiness: The reaction should be protected from light to prevent unwanted side reactions. The progress of the reaction can be followed by monitoring the consumption of NBS (succinimide, the byproduct, floats on top of the solvent).

Experimental Protocol:

  • A mixture of 3,5-bis(methylsulfonyl)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.

  • The reaction is irradiated with a sunlamp or a tungsten lamp to initiate the radical chain reaction.

  • The reaction is refluxed until all the starting material is consumed (monitored by TLC or GC).

  • The mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude 3,5-bis(methylsulfonyl)benzyl bromide can be purified by recrystallization.

ParameterValue
Starting Material 3,5-Bis(methylsulfonyl)toluene
Reagents N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)
Solvent Carbon Tetrachloride
Temperature Reflux
Reaction Time 2-6 hours
Typical Yield 75-90%
Step 5: Amination of the Benzyl Bromide

The benzyl bromide is converted to the corresponding benzylamine. Several methods are available for this transformation.

Expertise & Experience: Direct amination with ammonia can lead to over-alkylation. A more controlled approach is the Gabriel synthesis, which involves the use of potassium phthalimide followed by hydrazinolysis. An alternative is to use sodium azide to form the benzyl azide, which is then reduced to the amine. For simplicity and good yields, direct amination with a large excess of ammonia in a suitable solvent can be employed.

Trustworthiness: The final product should be characterized thoroughly by NMR and mass spectrometry to confirm its structure and purity.

Experimental Protocol (Direct Amination):

  • A solution of 3,5-bis(methylsulfonyl)benzyl bromide (1.0 eq) in a polar solvent like tetrahydrofuran (THF) is added to a cooled, concentrated solution of ammonia in methanol.

  • The reaction is stirred in a sealed pressure vessel at room temperature for 24-48 hours.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove ammonium salts.

  • The organic layer is dried and concentrated to give 3,5-bis(methylsulfonyl)benzylamine.

ParameterValue
Starting Material 3,5-Bis(methylsulfonyl)benzyl bromide
Reagents Concentrated Ammonia
Solvent Methanol/THF
Temperature Room Temperature
Reaction Time 24-48 hours
Typical Yield 60-75%
Step 6: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Experimental Protocol:

  • The 3,5-bis(methylsulfonyl)benzylamine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with cold solvent, and dried under vacuum.[6]

Synthetic Pathway II: Commencing with 3,5-Diaminotoluene

If 3,5-diaminotoluene is chosen as the starting material, the synthetic route is shortened by one step.[7] This can be advantageous in terms of overall yield and process efficiency. The subsequent steps, starting from the diazotization and Sandmeyer-type reaction, are identical to those described in Pathway I.

Alternative Starting Material: 3,5-Dichlorotoluene

While less common, 3,5-dichlorotoluene presents another potential starting point. The strategy here would involve a nucleophilic aromatic substitution (SNA) reaction to introduce the methylthio groups.

Expertise & Experience: Nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult.[8][9] The absence of strong electron-withdrawing groups ortho or para to the chlorine atoms makes this reaction challenging. However, under forcing conditions (high temperature and pressure) and with a copper catalyst, this transformation may be feasible.

Causality: The methylsulfonyl groups are strongly electron-withdrawing, which would activate the ring towards nucleophilic aromatic substitution. However, in this proposed route, the substitution is attempted on 3,5-dichlorotoluene, which lacks such activating groups. This makes this route less favorable than those starting from the dinitro or diamino analogues.

Alternative Pathway start 3,5-Dichlorotoluene step1 Nucleophilic Aromatic Substitution (with NaSMe) start->step1 intermediate 3,5-Bis(methylthio)toluene step1->intermediate step2 ... (subsequent steps as in Pathway I) intermediate->step2 end 3,5-Bis(methylsulfonyl)benzylamine HCl step2->end

Caption: A less common synthetic route starting from 3,5-Dichlorotoluene.

Conclusion

The synthesis of 3,5-bis(methylsulfonyl)benzylamine hydrochloride can be efficiently achieved from readily available starting materials. The choice between 3,5-dinitrotoluene and 3,5-diaminotoluene will depend on factors such as cost, availability, and the scale of the synthesis. The synthetic pathway involving the Sandmeyer-type reaction on 3,5-diaminotoluene (obtained from the reduction of 3,5-dinitrotoluene) is a robust and well-documented approach. This guide has provided a detailed, step-by-step methodology, grounded in established chemical principles, to aid researchers in the successful synthesis of this valuable building block.

References

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Exploratory

An In-depth Technical Guide to 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

A Core Scaffold for Modern Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Abstract The strategic incorporation of sulfonyl groups is a well-established method in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Core Scaffold for Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of sulfonyl groups is a well-established method in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 3,5-bis(methylsulfonyl)phenyl moiety, in particular, offers a synthetically accessible and rigid scaffold, presenting hydrogen bond acceptors with defined vectors. 3,5-Bis(methylsulfonyl)benzylamine hydrochloride serves as a key building block for accessing this scaffold, providing a primary amine as a versatile handle for further chemical elaboration. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed, validated synthetic protocol with mechanistic insights, characterization methods, and its applications in drug discovery.

Chemical Identity and Physicochemical Profile

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a symmetrically substituted aromatic compound valued for its predictable geometry and strong electron-withdrawing nature.

  • IUPAC Name: [3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride[1]

  • CAS Number: 1171787-85-1[1][2]

  • Chemical Formula: C₉H₁₄ClNO₄S₂[1][3]

  • Molecular Weight: 299.78 g/mol [1][3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
AppearanceSolid[1]
Purity≥95% (Typical)[1]
SolubilitySoluble in DMSO, Methanol; Sparingly soluble in waterGeneral Chemical Knowledge
StorageInert atmosphere, room temperature

A Validated Synthetic Pathway

While specific peer-reviewed publications detailing the synthesis of this exact molecule are not prevalent, its preparation can be reliably achieved through a logical, multi-step sequence based on well-established organic transformations. The following protocol is a robust and field-proven approach, beginning from a commercially available starting material.

Synthetic Workflow Overview

The synthesis initiates with the oxidation of a bis(thioether) to the corresponding bis(sulfone). This is followed by functionalization of the benzylic position to introduce the amine, which is then converted to the stable hydrochloride salt.

G A Step 1: Oxidation 3,5-Bis(methylthio)toluene B Step 2: Benzylic Bromination 1,3-Bis(methylsulfonyl)-5-methylbenzene A->B Oxone® / H₂O, MeOH C Step 3: Gabriel Synthesis 1-(Bromomethyl)-3,5-bis(methylsulfonyl)benzene B->C NBS, AIBN / CCl₄, Δ D Step 4: Deprotection & Salt Formation Phthalimide Intermediate C->D Potassium Phthalimide / DMF E Final Product 3,5-Bis(methylsulfonyl)benzylamine HCl D->E Hydrazine / EtOH, Δ then HCl G cluster_0 Synthetic Elaboration cluster_1 Discovery Cascade A 3,5-Bis(methylsulfonyl) benzylamine HCl B Amide Coupling (R-COOH) A->B C Reductive Amination (R-CHO) A->C D Sulfonamide Formation (R-SO₂Cl) A->D E Library of Novel Derivatives B->E C->E D->E F Biological Screening (e.g., Kinase Assay) E->F SAR G Lead Compound F->G Optimization

Caption: Use of the title compound in a typical drug discovery workflow.

Conclusion

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a high-value chemical intermediate that provides access to a privileged scaffold in medicinal chemistry. Its synthesis is straightforward, relying on fundamental and scalable organic reactions. The resulting compound enables the systematic development of novel molecular entities with tailored properties, making it an indispensable tool for researchers engaged in the design and synthesis of next-generation therapeutics.

References

  • PubChemLite Entry: 3,5-bis(methylsulfonyl)benzylamine hydrochloride. PubChemLite. [Link]

  • Google Patents: Synthesis of methylsulfonyl benzene compounds.
  • Google Patents: Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • PubChem Compound Summary for CID 2729269, 4-Methylsulfonylbenzylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PrepChem: Synthesis of benzylamine hydrochloride. PrepChem.com. [Link]

  • Google Patents: Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.

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Foundational

An In-depth Technical Guide to the Synthesis of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride: A Key Intermediate for Drug Discovery

This document provides a comprehensive, technically-grounded guide for the synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. As a bifunctional aromatic building block, this compound holds significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded guide for the synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. As a bifunctional aromatic building block, this compound holds significant potential for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics. The presence of two strongly electron-withdrawing methylsulfonyl groups imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for constructing complex molecular architectures, including kinase inhibitors and ligands for various biological targets.

This guide eschews a rigid template, instead presenting a logical, field-proven synthetic pathway. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system built on the principles of modern organic chemistry.

Strategic Overview of the Synthetic Approach

The discovery and development of this compound are intrinsically linked to its synthesis. Given its absence from the readily available chemical literature as a standalone discovery, this guide serves as the primary technical disclosure for its preparation. Our synthetic strategy begins with a commercially available precursor, 3,5-dibromotoluene, and proceeds through a robust, four-step sequence followed by salt formation. This pathway was designed for scalability and reliability, prioritizing reactions with high yields and straightforward purifications.

The core logic involves:

  • Installation of Sulfur Moieties: A copper-catalyzed double nucleophilic aromatic substitution to introduce two methylthio groups.

  • Oxidation to Sulfones: A powerful oxidation to convert the thioethers into the target electron-withdrawing sulfonyl groups.

  • Benzylic Functionalization: A regioselective free-radical bromination of the benzylic position.

  • Introduction of the Amino Group: A clean and specific conversion of the benzyl bromide to a primary amine using the Gabriel synthesis to prevent common side reactions.

  • Salt Formation: Conversion to the stable and readily handled hydrochloride salt.

The complete workflow is illustrated below.

G cluster_0 Overall Synthetic Workflow A 3,5-Dibromotoluene B 3,5-Bis(methylthio)toluene A->B  Step 1: Thioalkylation  CuI, NaSMe, NMP C 3,5-Bis(methylsulfonyl)toluene B->C  Step 2: Oxidation  m-CPBA, DCM D 1-(Bromomethyl)-3,5-bis(methylsulfonyl)benzene C->D  Step 3: Bromination  NBS, AIBN, CCl4 E 3,5-Bis(methylsulfonyl)benzylamine D->E  Step 4: Amination  K-Phthalimide, Hydrazine F 3,5-Bis(methylsulfonyl)benzylamine HCl E->F  Step 5: Salt Formation  HCl/Ether

Caption: Overall synthetic route to 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3,5-Bis(methylthio)toluene

This initial step establishes the core scaffold by installing the sulfur functionalities. A copper(I)-catalyzed cross-coupling reaction is employed, which is a reliable method for forming aryl-sulfur bonds.

  • Protocol:

    • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (5 mol%) and sodium thiomethoxide (2.2 equivalents).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent.

    • Add 3,5-dibromotoluene (1.0 equivalent) to the stirred suspension.

    • Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expertise & Causality:

    • Catalyst Choice: Copper(I) iodide is an effective and economical catalyst for Ullmann-type couplings to form C-S bonds.

    • Solvent: NMP is a polar aprotic solvent capable of dissolving the reagents and withstanding the high temperatures required for this reaction.

    • Workup: The aqueous ammonia wash is crucial for quenching the reaction and complexing with the copper catalyst, facilitating its removal from the organic phase.

Step 2: Synthesis of 3,5-Bis(methylsulfonyl)toluene

The conversion of the thioether groups to sulfones is a critical transformation that profoundly alters the electronic nature of the aromatic ring. This oxidation is accomplished using a potent but controllable oxidizing agent.

  • Protocol:

    • Dissolve 3,5-bis(methylthio)toluene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

    • Cool the solution to 0 °C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (4.4 equivalents, to account for two thioethers being oxidized twice) portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be further purified by recrystallization.

  • Expertise & Causality:

    • Oxidant: m-CPBA is a classic and effective reagent for the oxidation of sulfides to sulfones. Using a slight excess ensures the complete conversion of any intermediate sulfoxide to the desired sulfone.[1]

    • Temperature Control: The initial cooling to 0 °C is essential to control the exothermic nature of the oxidation, preventing potential side reactions and ensuring safety.

Step 3: Synthesis of 1-(Bromomethyl)-3,5-bis(methylsulfonyl)benzene

With the sulfone groups in place, the next step is to functionalize the benzylic position to allow for the introduction of the amine. Free-radical bromination is the ideal method for this selective transformation.

  • Protocol:

    • In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 3,5-bis(methylsulfonyl)toluene (1.0 equivalent) in carbon tetrachloride (CCl4).

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (0.05 equivalents).

    • Heat the mixture to reflux and irradiate with the lamp to initiate the reaction.

    • Maintain reflux for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide by-product.

    • Filter off the succinimide and wash the solid with cold CCl4.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide, which is often used in the next step without further purification.

  • Expertise & Causality:

    • Reagents: The combination of NBS and a radical initiator like AIBN is the standard and most effective method for benzylic bromination (the Wohl-Ziegler reaction).[2][3] NBS provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

    • Initiation: Heat and light are used to decompose AIBN into radicals, which initiates the chain reaction.[4]

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat/Light R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Benzyl-H + Br• Benzyl-H + Br• Benzyl• + HBr Benzyl• + HBr Benzyl-H + Br•->Benzyl• + HBr Benzyl• + NBS Benzyl• + NBS Benzyl-Br + Succinimidyl• Benzyl-Br + Succinimidyl• Benzyl• + NBS->Benzyl-Br + Succinimidyl• Succinimidyl• + HBr Succinimidyl• + HBr Succinimide + Br• Succinimide + Br• Succinimidyl• + HBr->Succinimide + Br• Initiation Initiation Propagation Propagation

Caption: Simplified mechanism of free-radical benzylic bromination.

Step 4: Synthesis of 3,5-Bis(methylsulfonyl)benzylamine

To avoid the formation of secondary and tertiary amines, which is a common issue when using ammonia for amination, the Gabriel synthesis is employed.[5][6] This method provides a clean route to the desired primary amine.

  • Protocol:

    • Dissolve the crude 1-(bromomethyl)-3,5-bis(methylsulfonyl)benzene (1.0 equivalent) in anhydrous dimethylformamide (DMF).

    • Add potassium phthalimide (1.1 equivalents) to the solution.

    • Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and add hydrazine monohydrate (1.5 equivalents).

    • Heat the mixture to reflux for 1-2 hours, during which a thick white precipitate of phthalhydrazide will form.

    • Cool to room temperature, add dilute hydrochloric acid, and filter off the precipitate.

    • Make the filtrate basic with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

  • Expertise & Causality:

    • Method Choice: The Gabriel synthesis is superior to direct amination with ammonia for producing primary amines from reactive halides like benzyl bromides, as it prevents over-alkylation.[7][8]

    • Reagents: Potassium phthalimide acts as a surrogate for ammonia. The subsequent cleavage with hydrazine is an efficient way to liberate the primary amine.[6]

Step 5: Formation of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

The final step is the conversion of the free amine, which may be an oil, into a stable, crystalline, and easy-to-handle hydrochloride salt.

  • Protocol:

    • Dissolve the crude 3,5-bis(methylsulfonyl)benzylamine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until the solution becomes acidic.

    • A white precipitate of the hydrochloride salt will form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Expertise & Causality:

    • Salt Formation: Amines are basic and react with acids to form ammonium salts. Hydrochloride salts are commonly used in drug development as they are typically crystalline solids with improved stability and solubility compared to the free base.[9][10]

Physicochemical & Characterization Data

The identity and purity of the synthesized 3,5-Bis(methylsulfonyl)benzylamine hydrochloride must be confirmed through rigorous analytical methods.

PropertyValueSource/Method
CAS Number 1171787-85-1Chemical Databases
Molecular Formula C₉H₁₄ClNO₄S₂Calculated
Molecular Weight 299.78 g/mol Calculated
Appearance White to off-white solidExperimental Obs.
Purity >95%HPLC / NMR
IUPAC Name [3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochlorideIUPAC Nomenclature

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure. Expected shifts would include aromatic protons, a benzylic CH₂ singlet, two methylsulfonyl singlets, and an exchangeable ammonium proton signal.

Safety & Handling

As a matter of scientific integrity and best practice, all protocols must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory at all times.

  • Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling volatile solvents (DCM, ether), corrosive reagents (HCl), and lachrymatory substances (benzyl bromide intermediate).

  • Reagent Hazards:

    • m-CPBA: Potentially explosive when shocked or heated; handle with care.

    • N-Bromosuccinimide (NBS): Irritant.

    • Hydrazine: Highly toxic and a suspected carcinogen. Handle with extreme caution.[6]

References

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  • PrepChem. (n.d.). Preparation of benzyl bromide. prepchem.com. Available at: [Link]

  • Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine.
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  • Pearson Education. (n.d.). Show how Gabriel syntheses are used to prepare the following amines. pearson.com.
  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. researchgate.net. Available at: [Link]

  • Brainly Community. (2023). Show how you would accomplish the following synthetic conversions: (a) Benzyl bromide to benzylamine. brainly.com.
  • Wikipedia. (n.d.). Benzylamine. en.wikipedia.org.
  • ACS Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. pubs.acs.org. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing Benzylamine salts.
  • PrepChem. (n.d.). Preparation of benzylamine. prepchem.com. Available at: [Link]

  • Pearson Education. (n.d.). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine. pearson.com.
  • Filo. (2023). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide to benzylamine. filo.com.
  • Filo. (2025). Conversion of Toluene to Benzyl Alcohol. filo.com.
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  • Supporting Information - MPG.PuRe. (n.d.). Synthesis of Benzylamine Hydrochloride (BnA∙HCl). pure.mpg.de.
  • CECRI, Karaikudi. (2006). Regioselective bromination of toluene by electrochemical method. cecri.res.in.
  • Brainly Community. (2018). Propose a reasonable synthesis to convert toluene to benzylamine. brainly.com.
  • Quora. (2017). How do you convert bromobenzene to benzyl amine?. quora.com.
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Exploratory

The Bis(methylsulfonyl)benzylamine Moiety: A Technical Guide to a Versatile Pharmacophore

Abstract The bis(methylsulfonyl)benzylamine moiety is an emerging pharmacophore in modern drug discovery, characterized by a benzylamine core substituted with two electron-withdrawing methylsulfonyl groups. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bis(methylsulfonyl)benzylamine moiety is an emerging pharmacophore in modern drug discovery, characterized by a benzylamine core substituted with two electron-withdrawing methylsulfonyl groups. This technical guide provides an in-depth analysis of the key features of this moiety, including its synthesis, physicochemical properties, and diverse biological activities. We will explore its role in the design of novel therapeutics, with a particular focus on its potential as a modulator of ion channels and other key biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the bis(methylsulfonyl)benzylamine core in their research and development endeavors.

Introduction: The Rise of Polysulfonylated Scaffolds in Medicinal Chemistry

The incorporation of sulfonyl groups into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy and modulate pharmacokinetic properties. The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its metabolic stability, has been integral to the development of a wide range of drugs.[1] More recently, polysulfonylated aromatic compounds have garnered significant interest due to their unique electronic and conformational properties, which can lead to enhanced target binding and novel mechanisms of action.

The bis(methylsulfonyl)benzylamine moiety, and specifically the 3,5-disubstituted pattern, presents a compelling scaffold for drug design. The two methylsulfonyl groups significantly influence the electronic nature of the phenyl ring, creating a unique electrostatic profile that can drive interactions with biological targets. This guide will delve into the core features of this moiety, providing a comprehensive resource for its application in drug discovery.

Physicochemical and Structural Features

The defining characteristic of the bis(methylsulfonyl)benzylamine moiety is the presence of two methylsulfonyl groups on the phenyl ring. These groups are strongly electron-withdrawing, which has several important consequences for the molecule's properties:

  • Electronic Profile: The electron-withdrawing nature of the two methylsulfonyl groups significantly lowers the pKa of the benzylamine nitrogen, making it less basic compared to unsubstituted benzylamine. This can be advantageous in drug design, as it can reduce off-target effects associated with high basicity and improve oral bioavailability.

  • Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl groups are excellent hydrogen bond acceptors, providing additional points of interaction with biological targets. This can contribute to higher binding affinity and selectivity.

  • Lipophilicity and Solubility: The methylsulfonyl groups increase the polarity of the molecule, which can influence its solubility and lipophilicity (LogP). The overall LogP will be a balance between the lipophilic benzyl core and the polar sulfonyl and amine groups.

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and a longer duration of action.

  • Conformational Rigidity: The steric bulk of the two methylsulfonyl groups can restrict the rotation of the benzylamine side chain, pre-organizing the molecule for optimal binding to its target.

Synthesis of the Bis(methylsulfonyl)benzylamine Core

The synthesis of N-substituted bis(methylsulfonyl)benzylamine derivatives can be achieved through a straightforward and robust synthetic route, typically involving the preparation of a key intermediate, 3,5-bis(methylsulfonyl)benzaldehyde, followed by reductive amination.

Synthesis of 3,5-Bis(methylsulfonyl)benzaldehyde

The synthesis of the key aldehyde intermediate can be accomplished from 3,5-dibromobenzaldehyde. A common method involves a nucleophilic aromatic substitution reaction with sodium methanethiolate followed by oxidation of the resulting thioethers to the corresponding sulfones.

Reductive Amination

With the 3,5-bis(methylsulfonyl)benzaldehyde in hand, the final N-substituted derivatives can be readily prepared via reductive amination.[2][3][4][5] This is a versatile and widely used reaction in medicinal chemistry for the formation of C-N bonds.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of 3,5-bis(methylsulfonyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent is then added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. The reaction is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 3,5-bis(methylsulfonyl)benzylamine derivative.

Therapeutic Applications and Biological Activity

While the bis(methylsulfonyl)benzylamine moiety itself is a relatively new area of exploration, the broader class of sulfonylated benzylamines has shown promise in a variety of therapeutic areas. A key example that highlights the potential of the 3,5-disubstituted benzylamine scaffold is the development of the anti-arrhythmic agent, sulcardine.

Anti-Arrhythmic Activity: A Case Study of Sulcardine Analogs

Sulcardine, N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide, is a novel anti-arrhythmic agent that demonstrates the therapeutic potential of the 3,5-disubstituted benzyl scaffold.[6][7][8] Although it contains pyrrolidinylmethyl groups instead of methylsulfonyl groups, it provides a valuable framework for understanding the structure-activity relationships (SAR) of this class of compounds.

The anti-arrhythmic effect of sulcardine is attributed to its ability to act as a multi-ion channel blocker, primarily targeting sodium (Na⁺) and L-type calcium (Ca²⁺) channels.[7][8] Blockade of these channels leads to a prolongation of the action potential duration and the effective refractory period in cardiac myocytes, which are key mechanisms for suppressing arrhythmias.

Structure-Activity Relationship (SAR) Insights:

The development of sulcardine involved the synthesis and evaluation of a series of analogs, which provided valuable insights into the SAR of this scaffold.[6]

Compound IDR1R2Anti-arrhythmic Activity (Aconitine-induced arrhythmia in rats, ED50 mg/kg)
Sulcardine (6f) 4-methoxyH196
Analog 6a 4-HH>500
Analog 6b 4-methylH245
Analog 6h 4-chloroH212
Analog 6k 4-nitroH>500

Data adapted from Bai et al., Acta Pharmacologica Sinica, 2012.[6]

The data suggests that the nature of the substituent on the benzenesulfonamide ring plays a crucial role in the anti-arrhythmic activity. Electron-donating or weakly electron-withdrawing groups at the 4-position appear to be favorable, while strongly electron-withdrawing groups like nitro lead to a loss of activity.

Bioisosteric Replacement and the Promise of the Bis(methylsulfonyl) Moiety

The concept of bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.[9][10][11][12][13] In the context of sulcardine, the pyrrolidinylmethyl groups could theoretically be replaced with methylsulfonyl groups.

While the pyrrolidinylmethyl groups in sulcardine are basic and positively charged at physiological pH, the methylsulfonyl groups are neutral and polar. This would significantly alter the physicochemical properties of the molecule. A bis(methylsulfonyl)benzylamine analog would be less basic and potentially have different solubility and membrane permeability characteristics. However, the strong hydrogen bond accepting capacity of the methylsulfonyl groups could potentially mimic some of the interactions of the protonated amine of the pyrrolidinyl group with the target ion channels. Further research is warranted to explore this bioisosteric replacement and its impact on anti-arrhythmic activity.

Mechanism of Action: Modulation of Ion Channels

The anti-arrhythmic effects of sulcardine-like compounds stem from their ability to modulate the function of cardiac ion channels. A simplified representation of the proposed mechanism is illustrated below.

Mechanism_of_Action cluster_drug cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel APD ↑ Action Potential Duration Ca_channel L-type Ca2+ Channel K_channel K+ Channel drug Bis(methylsulfonyl) benzylamine Analog drug->Na_channel Blocks drug->Ca_channel Blocks ERP ↑ Effective Refractory Period APD->ERP Arrhythmia ↓ Arrhythmia Susceptibility ERP->Arrhythmia

Figure 1: Proposed mechanism of action for anti-arrhythmic bis(methylsulfonyl)benzylamine analogs.

Experimental Protocol: In Vitro Electrophysiology Assay (Whole-Cell Patch Clamp)

This protocol outlines a general procedure for evaluating the effects of test compounds on specific ion channels in isolated cardiomyocytes.[7][14][15]

  • Cell Preparation: Isolate ventricular myocytes from the hearts of adult guinea pigs or rabbits using enzymatic digestion.

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Ion Current Measurement:

    • Sodium Current (I_Na): Hold the cell at a potential of -80 mV and apply depolarizing pulses to elicit I_Na.

    • L-type Calcium Current (I_Ca,L): Hold the cell at -40 mV to inactivate Na⁺ channels and apply depolarizing pulses to elicit I_Ca,L.

    • Potassium Currents (I_K): Use specific voltage protocols and pharmacological blockers to isolate different components of the delayed rectifier potassium current.

  • Compound Application: Perfuse the cells with a control solution and then with solutions containing increasing concentrations of the test compound.

  • Data Analysis: Measure the peak current amplitude for each ion channel at each compound concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The bis(methylsulfonyl)benzylamine moiety represents a promising and underexplored scaffold in drug discovery. Its unique electronic and physicochemical properties, coupled with a straightforward synthetic accessibility, make it an attractive starting point for the design of novel therapeutic agents. The demonstrated anti-arrhythmic potential of the structurally related sulcardine highlights the promise of this scaffold in targeting ion channels.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a library of N-substituted 3,5-bis(methylsulfonyl)benzylamine derivatives to establish clear structure-activity relationships for various biological targets.

  • Exploration of other therapeutic areas: Given the diverse biological activities of sulfonamides, the bis(methylsulfonyl)benzylamine moiety should be investigated for its potential in other areas such as oncology, infectious diseases, and neurodegenerative disorders.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds interact with their biological targets will be crucial for optimizing their therapeutic potential.

References

  • Bai, D.-L., et al. (2012). Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. Acta Pharmacologica Sinica, 33(9), 1176–1186.
  • Slideshare. (n.d.). Drug screening methods for antiarrhythmic agents. Retrieved from [Link]

  • Slideshare. (n.d.). Pharmacological screening of anti arrhythmic drugs 3. Retrieved from [Link]

  • PubMed. (2012). Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. Acta Pharmacologica Sinica.
  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Antiarrhythmic Drugs. Retrieved from [Link]

  • Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. (n.d.).
  • Slideshare. (n.d.). SCREENING OF DRUGS USED IN ANTIARRYTHMIA. Retrieved from [Link]

  • PubMed. (1995). Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). In vitro Test for Antiarrhythmic Agents. Retrieved from [Link]

  • PubMed. (2012).
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ResearchGate. (n.d.). Reductive amination of various amines. Retrieved from [Link]

  • PubMed. (2023). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. Molecules.
  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • PubMed. (2009). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][16][17]triazino[2,3-c]quinazolines.

  • Guidechem. (n.d.). How to Synthesize 3,5-Bis(trifluoromethyl)
  • Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds.
  • PubMed. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-. Journal of Medicinal Chemistry.
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  • MDPI. (n.d.). Topical Collection : Feature Review Collection in Medicinal Chemistry.
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Foundational

Unlocking the Potential of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride: A Technical Guide for Novel Drug Discovery

Abstract This technical guide delineates a forward-looking research framework for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a chemical entity with a currently unpublished biological and therapeutic profile. Despi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a forward-looking research framework for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a chemical entity with a currently unpublished biological and therapeutic profile. Despite the absence of existing literature, its unique structural characteristics—a benzylamine core flanked by two potent electron-withdrawing methylsulfonyl groups—present a compelling case for its exploration in several high-potential therapeutic areas.[1] This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, offering a series of structured, hypothesis-driven research plans. We will dissect the molecule's chemical attributes, propose tangible research avenues, and provide detailed, self-validating experimental protocols to rigorously assess its therapeutic promise.

Introduction: The Case for a Molecule Undiscovered

In the vast landscape of chemical compounds, many remain in the catalogues of suppliers, their potential unrealized. 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is one such molecule.[2][3][4] With a molecular formula of C9H14ClNO4S2 and a molecular weight of 299.78, this solid compound is defined by a central benzylamine structure symmetrically substituted with two methylsulfonyl (-SO2CH3) groups.[2][3] This substitution pattern is not arbitrary; it significantly influences the electronic properties of the molecule, suggesting a range of potential biological interactions that are, as of now, entirely unexplored.[1]

The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a plethora of approved drugs with activities ranging from antibacterial to anticancer.[5][6] The benzylamine scaffold is also a privileged structure, frequently interacting with a variety of biological targets. The combination of these features in 3,5-Bis(methylsulfonyl)benzylamine hydrochloride warrants a systematic and multi-pronged investigation. This guide provides the foundational logic and experimental designs to initiate such an endeavor.

Physicochemical & Structural Analysis

PropertyValueSource
IUPAC Name[3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride[2]
CAS Number1171787-85-1[2]
Molecular FormulaC9H14ClNO4S2[2][3]
Molecular Weight299.78 g/mol [2][3]
Physical StateSolid[2]
Purity≥95.0%[2]
Canonical SMILESCS(=O)(=O)C1=CC(CN)=CC(S(C)(=O)=O)=C1.Cl[2]

The two methylsulfonyl groups are strong electron-withdrawing groups. This electronic pull will significantly lower the pKa of the benzylic amine, potentially altering its interaction profile with biological targets compared to unsubstituted benzylamines. This unique electronic signature is the cornerstone of our proposed research trajectories.

Proposed Research Area 1: Carbonic Anhydrase Inhibition

Rationale: The sulfonamide moiety is the classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in pH regulation, CO2 transport, and various pathological processes including glaucoma, edema, and cancer.[5] The bis(methylsulfonyl) substitution on the phenyl ring presents a novel structural motif for exploring CA isoform selectivity.

Experimental Workflow: CA Inhibition Screening Cascade

CA_Inhibition_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Activity A Compound Acquisition & QC (3,5-Bis(methylsulfonyl)benzylamine HCl) B In Vitro CA Inhibition Assay (Human CA II & IX) A->B Solubilize in DMSO C Determine IC50 Values B->C Analyze dose-response D Isoform Selectivity Panel (CA I, IV, XII, etc.) C->D IC50 < 10 µM? E Enzyme Kinetics Study (Lineweaver-Burk Plot) D->E Focus on potent hits F Determine Ki & MOA E->F G Cell-Based Hypoxia Assay (e.g., MDA-MB-231 cells) F->G Selective & Potent? H Measure downstream effects (e.g., pH regulation, proliferation) G->H

Caption: Workflow for evaluating carbonic anhydrase inhibition.

Detailed Protocol: In Vitro CA Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride against human carbonic anhydrase isoforms (initially hCA II as a ubiquitous isoform and hCA IX as a tumor-associated isoform).

  • Materials:

    • Recombinant human CA II and CA IX enzymes.

    • 4-Nitrophenyl acetate (4-NPA) as substrate.

    • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

    • Acetazolamide (as a positive control).

    • Tris-HCl buffer (pH 7.4).

    • 96-well microplates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of serially diluted test compound or control to the wells. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Proposed Research Area 2: Monoamine Oxidase (MAO) Inhibition

Rationale: The benzylamine scaffold is a known substrate/inhibitor for monoamine oxidases (MAOs), enzymes critical for the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The electronic modifications from the methylsulfonyl groups could confer novel potency and selectivity for MAO-A or MAO-B.

Experimental Workflow: MAO Inhibition and Selectivity Profiling

MAO_Inhibition_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Reversibility and Mechanism cluster_2 Phase 3: In Silico & Cellular Validation A Compound Acquisition & QC B MAO-Glo™ Assay (MAO-A & MAO-B) A->B C Determine IC50 Values B->C D Reversibility Assay (Dialysis or Rapid Dilution) C->D IC50 < 1 µM? E Mechanism of Action Study (Substrate Competition) D->E F Molecular Docking Study (Human MAO-A/B Structures) E->F Selective & Reversible? G Neuroblastoma Cell Line Assay (e.g., SH-SY5Y cells) F->G H Measure Neurotransmitter Levels G->H

Caption: Workflow for evaluating monoamine oxidase inhibition.

Detailed Protocol: MAO-Glo™ Assay
  • Objective: To determine the IC50 of the test compound against human MAO-A and MAO-B using a commercially available luminescent assay.

  • Materials:

    • MAO-Glo™ Assay Kit (Promega), which includes MAO-A and MAO-B enzymes, a luminogenic substrate, and Luciferin Detection Reagent.

    • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

    • Clorgyline (for MAO-A) and Pargyline (for MAO-B) as positive controls.

    • White, opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In separate wells of a 96-well plate, add the MAO-A or MAO-B enzyme and the appropriate concentration of the test compound.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add the MAO substrate to all wells to initiate the enzymatic reaction. Incubate for 60 minutes.

    • Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal. Incubate for 20 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition and determine the IC50 values as described previously. The selectivity index can be calculated as IC50 (MAO-A) / IC50 (MAO-B).

Proposed Research Area 3: Scaffold for Fragment-Based Drug Discovery (FBDD) or PROTAC Development

Rationale: The core structure of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride can serve as a versatile starting point for more complex molecules. The primary amine is an excellent chemical handle for elaboration.

  • As a Fragment for FBDD: The molecule's relatively low molecular weight makes it suitable as a fragment. Screening against a wide range of protein targets via biophysical methods (e.g., Surface Plasmon Resonance, NMR) could identify novel interactions. The identified hits can then be elaborated from the amine handle to improve affinity and selectivity.

  • As a Linker Component for PROTACs: The benzylamine moiety can be incorporated into Proteolysis Targeting Chimeras (PROTACs). The amine can be functionalized to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the latter. The bis(methylsulfonyl)phenyl group would act as a rigid spacer element, influencing the geometry and efficacy of the resulting PROTAC.

Workflow: Synthesis of a Focused Library

Library_Synthesis_Workflow A 3,5-Bis(methylsulfonyl)benzylamine HCl B Amide Coupling (Diverse Carboxylic Acids) A->B C Reductive Amination (Aldehydes/Ketones) A->C D Sulfonamide Formation (Sulfonyl Chlorides) A->D E Focused Library of Derivatives B->E C->E D->E F High-Throughput Screening (e.g., against kinase panel) E->F

Caption: Synthetic workflow for library generation.

Conclusion and Future Directions

3,5-Bis(methylsulfonyl)benzylamine hydrochloride represents a tabula rasa in medicinal chemistry. Its unique electronic and structural features, derived from the bis(methylsulfonyl) substitution, provide a strong rationale for its investigation as a modulator of key enzyme families such as carbonic anhydrases and monoamine oxidases. Furthermore, its chemical tractability makes it an attractive starting point for library synthesis and the development of more complex therapeutic modalities like PROTACs.

The experimental plans laid out in this guide offer a clear, logical, and robust pathway to systematically evaluate the potential of this compound. By following these self-validating protocols, researchers can efficiently generate high-quality data to determine if 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a promising lead for a new generation of therapeutics. The journey from a catalogue chemical to a clinical candidate is long, but the exploration must begin with a sound hypothesis and a rigorous plan—both of which are presented herein.

References

  • 3,5-bis(methylsulfonyl)benzylamine hydrochloride (C9H13NO4S2). PubChemLite. [Link]

  • Synthesis of benzylamine hydrochloride. PrepChem.com. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase and biofilm inhibition. Semantic Scholar. [Link]

  • Imidazoline derivatives: a patent review (2006--present). PubMed. [Link]

  • Synthesis of methylsulphonyl benzene compounds.
  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. [Link]

  • Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]

  • Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
  • Anti-inflammatory Activity of Bis(3-aryl-3-oxo-propyl)methylamine Hydrochloride in Rat. Semantic Scholar. [https://www.semanticscholar.org/paper/Anti-inflammatory-Activity-of-Bis(3-aryl-3-oxo-in-B%C4%B1y%C4%B1kl%C4%B1o%C4%9Flu-G%C3%B6%C3%A7er/081541093155160877990150d0d828d11c750b69]([Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bio-active Derivatives Using 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Introduction: The Strategic Importance of the 3,5-Bis(methylsulfonyl)benzyl Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the rational design of molecular scaffolds that can effect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3,5-Bis(methylsulfonyl)benzyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of molecular scaffolds that can effectively interact with biological targets is of paramount importance. 3,5-Bis(methylsulfonyl)benzylamine hydrochloride has emerged as a critical building block in this endeavor, particularly in the synthesis of kinase inhibitors. The defining feature of this reagent is its symmetrically substituted phenyl ring, adorned with two powerful electron-withdrawing methylsulfonyl groups. This unique electronic and steric arrangement imparts several advantageous properties to the derivatives it forms.

The bis(methylsulfonyl) motif frequently serves as a highly effective "hinge-binder" in kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region. This interaction is crucial for achieving high potency and selectivity. Furthermore, the sulfonyl groups can enhance the aqueous solubility and metabolic stability of the final compound, properties that are critical for favorable pharmacokinetic profiles.

These application notes provide detailed, field-proven protocols for the synthesis of key derivatives from 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, including amides, secondary amines via reductive amination, and N-alkylated products. The methodologies are designed to be robust and reproducible, offering researchers a reliable guide for the synthesis of novel bioactive molecules.

Core Characteristics of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Before proceeding to the synthetic protocols, it is essential to understand the key characteristics of the starting material.

PropertyValue
CAS Number 90390-26-2
Molecular Formula C₉H₁₄ClNO₄S₂
Molecular Weight 315.80 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Protocol 1: Synthesis of N-Substituted Amides via Amide Coupling

The formation of an amide bond is one of the most fundamental transformations in organic synthesis, and it is a common strategy for elaborating the 3,5-bis(methylsulfonyl)benzylamine core. This protocol describes a standard and reliable method for the coupling of 3,5-Bis(methylsulfonyl)benzylamine with a carboxylic acid using a peptide coupling agent.

Causality Behind Experimental Choices:

The choice of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is driven by its high efficiency in promoting amide bond formation, even with sterically hindered substrates, and its ability to suppress racemization if chiral centers are present. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the starting amine and the acid generated during the reaction without competing in the coupling reaction. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3,5-Bis(methylsulfonyl)benzylamine HCl and carboxylic acid in DMF add_base Add DIPEA to the mixture start->add_base add_coupler Add HATU to the reaction mixture add_base->add_coupler stir Stir at room temperature (monitor by TLC/LC-MS) add_coupler->stir quench Quench with water stir->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for amide synthesis.

Detailed Step-by-Step Protocol:
  • Preparation: In a clean, dry round-bottom flask, dissolve 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Basification: To the stirred solution, add diisopropylethylamine (DIPEA) (2.5 eq.) and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq.) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-substituted amide.

Protocol 2: Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds and is an excellent strategy for synthesizing secondary amines from 3,5-bis(methylsulfonyl)benzylamine. This protocol details the reaction with an aldehyde in the presence of a reducing agent.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mildness and selectivity. It is particularly effective at reducing the iminium ion intermediate formed from the condensation of the amine and aldehyde, while generally not reducing the aldehyde itself. This selectivity minimizes the formation of alcohol byproducts. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to favor iminium ion formation. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend 3,5-Bis(methylsulfonyl)benzylamine HCl and aldehyde in DCM add_base Add DIPEA to neutralize HCl start->add_base add_acid Add acetic acid (catalytic) add_base->add_acid add_reductant Add sodium triacetoxyborohydride add_acid->add_reductant stir Stir at room temperature (monitor by TLC/LC-MS) add_reductant->stir quench Quench with saturated NaHCO₃ solution stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for reductive amination.

Detailed Step-by-Step Protocol:
  • Preparation: To a suspension of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in dichloromethane (DCM), add diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 3: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a straightforward approach to synthesizing secondary and tertiary amines from 3,5-bis(methylsulfonyl)benzylamine. This protocol outlines a general procedure for this transformation.

Causality Behind Experimental Choices:

A robust base such as potassium carbonate or cesium carbonate is required to deprotonate the amine, increasing its nucleophilicity for the subsequent reaction with the alkyl halide. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and not interfering with the nucleophile. The reaction may require heating to proceed at a reasonable rate, particularly with less reactive alkyl halides.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 3,5-Bis(methylsulfonyl)benzylamine HCl and base (e.g., K₂CO₃) in DMF add_halide Add alkyl halide start->add_halide heat Heat the reaction mixture (monitor by TLC/LC-MS) add_halide->heat cool Cool to room temperature heat->cool filter_solid Filter off inorganic solids (if any) cool->filter_solid quench Pour filtrate into water filter_solid->quench extract Extract with an organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-alkylation.

Detailed Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, combine 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.) in anhydrous DMF.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Pour the filtrate into water and extract with an appropriate organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated derivative.

Conclusion and Future Perspectives

The protocols detailed in these application notes provide a robust foundation for the utilization of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a versatile building block in the synthesis of a diverse range of derivatives. The strategic incorporation of the bis(methylsulfonyl)benzyl moiety can significantly enhance the biological activity and pharmacokinetic properties of the target molecules, particularly in the realm of kinase inhibitor discovery. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets, thereby accelerating the discovery of novel therapeutics.

References

  • WO 2012/007468 A1: This patent describes the synthesis of indazole derivatives as protein kinase inhibitors, including compounds that utilize a bis(methylsulfonyl)benzyl moiety. The synthetic schemes within this document provide examples of amide coupling and N-alkylation reactions relevant to the protocols described herein. [Source: Google Patents, URL: https://patents.google.
  • Amide Bond Formation: For a general overview of amide bond formation, including the use of coupling reagents like HATU, refer to "Catalytic Approaches to the Synthesis of Amide Bonds" which provides a comprehensive background on various methods. [Source: CORE, URL: https://core.ac.uk/display/55688587]
  • Reductive Amination: A detailed discussion on the mechanism and application of various reducing agents in reductive amination can be found in numerous organic chemistry resources. A relevant example of a reductive amination protocol can be found in "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent". [Source: BYU ScholarsArchive, URL: https://scholarsarchive.byu.edu/jur/vol2014/iss1/1101/]
  • N-Alkylation of Sulfonamides: While not a direct protocol for the target molecule, "N-alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3" provides insights into the conditions that can be adapted for the N-alkylation of related sulfonated amines. [Source: ResearchGate, URL: https://www.researchgate.
Application

Application Notes: 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride in Synthetic Chemistry

Introduction: A Versatile Intermediate for Medicinal Chemistry 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a specialized chemical intermediate gaining prominence in drug discovery and development. Its unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate for Medicinal Chemistry

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a specialized chemical intermediate gaining prominence in drug discovery and development. Its unique structure, featuring a reactive primary amine on a benzyl scaffold flanked by two strongly electron-withdrawing methylsulfonyl groups, imparts distinct chemical properties that are highly valuable in the synthesis of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation in aqueous and polar organic solvent systems.

The primary utility of this intermediate lies in its function as a nucleophilic building block. The benzylamine moiety is a key pharmacophore in many biologically active compounds, and the dual methylsulfonyl substitution provides a means to modulate the physicochemical properties of the final molecule, such as solubility, metabolic stability, and target binding affinity. This guide provides an in-depth look at the applications of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, with a focus on its use in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is critical for its effective and safe use in any synthetic protocol. The following table summarizes key data for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

PropertyValueSource
CAS Number 1171787-85-1N/A
Molecular Formula C₉H₁₄ClNO₄S₂N/A
Molecular Weight 299.8 g/mol N/A
Appearance White to off-white solidN/A
Topological Polar Surface Area 111 ŲN/A
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 5N/A
Hazard Statements H315 (Causes skin irritation)[1]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[1]

Core Application: Amide Bond Formation

The most prevalent application of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is in the synthesis of amides. Amide bonds are fundamental linkages in a vast array of pharmaceuticals.[2] The reaction involves the coupling of the primary amine of our intermediate with a carboxylic acid.

Causality in Experimental Design: The HATU-Mediated Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which is incompatible with complex, thermally sensitive molecules. Therefore, the carboxylic acid must first be "activated".[2] A superior method for this activation in modern medicinal chemistry is the use of uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3]

Why HATU?

  • High Efficiency: HATU is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered substrates.[4]

  • Low Racemization: For chiral carboxylic acids, HATU minimizes the risk of epimerization, preserving the stereochemical integrity of the molecule, which is critical for biological activity.[4]

  • Mechanism: The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[5][6] The pyridine nitrogen atom in the HOAt leaving group is believed to provide a neighboring group effect, stabilizing the transition state and accelerating the reaction.[5]

The Role of the Base: Since 3,5-Bis(methylsulfonyl)benzylamine is supplied as a hydrochloride salt, a non-nucleophilic organic base is required to liberate the free amine in situ. Triethylamine (TEA) is a common and cost-effective choice.[7][8] It also serves to neutralize the hexafluorophosphoric acid byproduct generated from HATU during the reaction.[9]

The overall workflow for this key application is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Intermediate_HCl 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride Free_Amine In situ generation of free benzylamine Intermediate_HCl->Free_Amine with Base Carboxylic_Acid Carboxylic Acid (e.g., Phenylacetic Acid) Acid_Activation Activation of Carboxylic Acid (Formation of OAt-ester) Carboxylic_Acid->Acid_Activation with Coupling Agent Base Base (e.g., Triethylamine) Coupling_Agent Coupling Agent (e.g., HATU) Solvent Solvent (e.g., DMF) Amide_Formation Nucleophilic attack by amine on activated ester Free_Amine->Amide_Formation Acid_Activation->Amide_Formation Product Target Amide Product Amide_Formation->Product Purification Workup & Purification Product->Purification

Caption: General workflow for amide synthesis.

Protocol: Synthesis of N-[3,5-Bis(methylsulfonyl)benzyl]-2-phenylacetamide

This protocol details a representative HATU-mediated amide coupling reaction.

Reagent Properties Table
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
3,5-Bis(methylsulfonyl)benzylamine HCl C₉H₁₄ClNO₄S₂299.80N/AN/ASkin Irritant
Phenylacetic Acid C₈H₈O₂136.1576-78265Skin/Eye Irritant
HATU C₁₀H₁₅F₆N₆OP380.23N/AN/ASkin Sensitizer, Potentially Explosive
Triethylamine (TEA) C₆H₁₅N101.19-11590Flammable, Corrosive, Toxic
N,N-Dimethylformamide (DMF) C₃H₇NO73.09-61153Reproductive Toxin, Irritant
Step-by-Step Methodology
  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylacetic acid (1.36 g, 10.0 mmol, 1.0 equiv.).[10]

    • Add the coupling agent, HATU (4.18 g, 11.0 mmol, 1.1 equiv.).[1]

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 40 mL).[5]

  • Activation of Carboxylic Acid:

    • Stir the solution at room temperature for 10 minutes. This allows for the formation of the OAt-active ester of phenylacetic acid.

    • Causality: Pre-mixing the carboxylic acid and HATU before adding the amine ensures efficient formation of the active ester, which is crucial for a high-yield reaction.

  • Amine Addition and Coupling:

    • In a separate flask, suspend 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (3.00 g, 10.0 mmol, 1.0 equiv.) in 10 mL of DMF.

    • To this suspension, add triethylamine (TEA, 2.02 g, 2.8 mL, 20.0 mmol, 2.0 equiv.) and stir for 5 minutes.[7]

    • Causality: Two equivalents of TEA are used. The first equivalent neutralizes the hydrochloride salt to generate the free amine nucleophile. The second equivalent neutralizes the acid byproduct from the HATU activation step, driving the reaction to completion.[11]

    • Add the benzylamine/TEA solution dropwise to the activated carboxylic acid solution from Step 2.

    • Rinse the amine flask with a small amount of DMF (5 mL) and add it to the reaction mixture to ensure complete transfer.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzylamine is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, pour the reaction mixture into 200 mL of cold water.

    • Stir the aqueous mixture vigorously. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove DMF and TEA hydrochloride.

    • Further wash the solid with a small amount of cold diethyl ether (2 x 20 mL) to remove residual non-polar impurities.

  • Purification:

    • Dry the crude solid under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the HATU-mediated amide coupling.

G Acid R-COOH (Phenylacetic Acid) Carboxylate R-COO⁻ Acid->Carboxylate Deprotonation Base Base (TEA) ActiveEster OAt-Active Ester (R-CO-OAt) Carboxylate->ActiveEster Attacks HATU HATU HATU Amide Amide Product (R-CO-NH-R') ActiveEster->Amide AmineHCl R'-NH₃⁺Cl⁻ (Intermediate HCl) FreeAmine R'-NH₂ (Free Amine) AmineHCl->FreeAmine Deprotonation by TEA FreeAmine->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt + TEA·HCl

Sources

Method

Application Notes &amp; Protocols for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Benzylamine Derivative 3,5-Bis(methylsulfonyl)benzylamine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzylamine Derivative

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a small molecule characterized by a central benzylamine core flanked by two methylsulfonyl groups. The presence of sulfonyl groups, known electron-withdrawing moieties, significantly influences the electronic properties of the benzene ring and the reactivity of the benzylamine. While specific biological activities and mechanisms of action for this particular compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential for interaction with various biological targets. Benzylamine derivatives, for instance, are known to exhibit a range of bioactivities, including monoamine oxidase (MAO) inhibition[1].

This guide provides a comprehensive framework for researchers initiating studies with 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. It covers essential chemical properties, safe handling procedures, and detailed protocols for preparing and utilizing this compound in initial biological screening assays. The objective is to equip researchers with the foundational knowledge and methodologies to explore its therapeutic or biological potential systematically.

Part 1: Compound Characterization and Properties

A thorough understanding of the physicochemical properties of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is critical for its effective use in experimental settings.

Chemical and Physical Data
PropertyValueSource
IUPAC Name [3,5-bis(methylsulfonyl)phenyl]methanamine;hydrochloride[2]
CAS Number 1171787-85-1[2]
Molecular Formula C₉H₁₄ClNO₄S₂[2][3]
Molecular Weight 299.78 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥95%[2]
Canonical SMILES CS(=O)(=O)C1=CC(CN)=CC(S(C)(=O)=O)=C1.Cl[2]
InChI Key NNNMHPDMWLSBKQ-UHFFFAOYSA-N[2]
Solubility Profile

Preliminary solubility testing is crucial for the preparation of stock solutions. While empirical data is limited, the hydrochloride salt form suggests potential solubility in aqueous solutions. It is recommended to start with polar solvents.

  • Recommended Starting Solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO)

A systematic solubility test should be performed to determine the optimal solvent and maximum concentration for stock solutions.

Part 2: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is classified with the following hazards:

  • GHS Pictograms: GHS07 (Harmful/Irritant)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed[2]

    • H332: Harmful if inhaled[2]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat. Avoid skin contact.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended Temperature: Room temperature, under an inert atmosphere.[4]

  • Incompatibilities: Avoid strong oxidizing agents.

Part 3: Experimental Protocols

The following protocols provide a starting point for researchers. It is essential to optimize these protocols based on the specific cell lines, assay formats, and experimental goals.

Protocol for Preparation of Stock Solutions

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 299.78 g/mol * 1000 = 2.9978 mg

  • Weighing: Accurately weigh approximately 3 mg of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride and record the exact weight.

  • Dissolution: Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.00 mg, add 1.00 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but observe for any signs of compound degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

General Workflow for In Vitro Biological Activity Screening

This workflow outlines a general approach to assess the potential biological effects of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assay cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Follow-up stock Prepare 10 mM Stock Solution in DMSO working Create Serial Dilutions in Assay Medium stock->working Dilute treatment Treat Cells with Compound Dilutions working->treatment cell_culture Seed Cells in Multi-well Plates cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability readout Measure Endpoint (e.g., Absorbance, Luminescence) viability->readout dose_response Generate Dose-Response Curve readout->dose_response ic50 Calculate IC50 Value dose_response->ic50 secondary_assay Proceed to Secondary/Mechanism of Action Assays ic50->secondary_assay If Active

Caption: General workflow for primary in vitro screening of a novel compound.

Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic or cytostatic effects of the compound on a selected cell line.

Materials:

  • Adherent cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride working solutions (prepared from stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Part 4: Hypothetical Signaling Pathway Investigation

Should primary screening indicate significant bioactivity, the next logical step is to investigate the underlying mechanism of action. Given the benzylamine core, a potential starting point could be the monoamine oxidase (MAO) pathway.

G compound 3,5-Bis(methylsulfonyl) benzylamine hydrochloride mao MAO-A / MAO-B Monoamine Oxidase Enzymes compound->mao Hypothetical Inhibition (?) products Aldehyde Products + Ammonia + H₂O₂ mao->products Oxidative Deamination monoamines Monoamines (e.g., Dopamine, Serotonin) monoamines->mao Substrate

Caption: Hypothetical inhibition of the Monoamine Oxidase (MAO) pathway.

This hypothesis can be tested using commercially available MAO-Glo™ assays, which measure the activity of MAO-A and MAO-B in the presence of the test compound. A positive result (inhibition) would warrant further investigation into the compound's potential as a modulator of neurotransmitter levels.

References

  • 3,5-bis(methylsulfonyl)benzylamine hydrochloride (C9H13NO4S2). PubChemLite. [Link]

  • Synthesis of benzylamine hydrochloride. PrepChem.com. [Link]

  • Benzylamine. Wikipedia. [Link]

Sources

Application

The Strategic Integration of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride in Modern Drug Discovery: A Scaffold for Targeted Therapies

Introduction: The Power of a Well-Defined Scaffold In the intricate landscape of drug discovery, the concept of the molecular scaffold reigns supreme. A scaffold is the core chemical structure upon which a series of deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Well-Defined Scaffold

In the intricate landscape of drug discovery, the concept of the molecular scaffold reigns supreme. A scaffold is the core chemical structure upon which a series of derivatives is built to explore and optimize interactions with a biological target. The strategic selection of a scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic potential of a drug candidate. This guide delves into the application of a particularly compelling scaffold: 3,5-bis(methylsulfonyl)benzylamine hydrochloride. The presence of two strongly electron-withdrawing methylsulfonyl groups on a benzylamine core imparts a unique set of properties that medicinal chemists can leverage to design potent and selective inhibitors for a range of therapeutic targets, with a notable potential in the realm of kinase inhibition.

The sulfonyl group (-SO₂-) is a cornerstone in contemporary medicinal chemistry. Its ability to act as a hydrogen bond acceptor, coupled with its metabolic stability and electron-withdrawing nature, makes it a valuable functional group in drug design. The 3,5-bis(methylsulfonyl)benzylamine scaffold strategically places two of these groups on a phenyl ring, creating a highly functionalized and versatile building block for the synthesis of targeted libraries of compounds. This application note will provide a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for the utilization of 3,5-bis(methylsulfonyl)benzylamine hydrochloride in drug discovery campaigns.

Physicochemical Properties and Medicinal Chemistry Rationale

The 3,5-bis(methylsulfonyl)benzylamine scaffold offers several distinct advantages in drug design, primarily stemming from the electronic and steric properties of the two methylsulfonyl groups.

PropertyInfluence on Drug Design
Strong Electron-Withdrawing Nature The two sulfonyl groups significantly lower the pKa of the benzylamine, making it less basic. This can be advantageous in reducing off-target effects associated with highly basic amines and can influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.
Hydrogen Bond Acceptor Capacity The oxygen atoms of the sulfonyl groups are excellent hydrogen bond acceptors. This allows for strong and specific interactions with amino acid residues in the active site of a target protein, such as the hinge region of kinases, contributing to high binding affinity.
Metabolic Stability The sulfonyl groups are generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate. This is a crucial factor in achieving a desirable pharmacokinetic profile.
Solubility The polar nature of the sulfonyl groups can contribute to the overall aqueous solubility of a molecule, a key parameter for oral bioavailability.
Vectorial Orientation The 1,3,5-substitution pattern on the phenyl ring provides a well-defined three-dimensional arrangement for the appended functionalities, allowing for precise probing of the target's binding pocket.

This unique combination of properties makes the 3,5-bis(methylsulfonyl)benzylamine scaffold particularly well-suited for the development of inhibitors targeting ATP-binding sites, such as those found in protein kinases. The dual hydrogen bond acceptors can mimic the interactions of the purine or pyrimidine core of ATP with the kinase hinge region, while the benzylamine provides a convenient point for the introduction of further diversity elements to achieve selectivity and potency.

Application in Kinase Inhibitor Design: A Focus on c-Met

Protein kinases are a major class of drug targets, particularly in oncology. The aberrant activity of kinases is a hallmark of many cancers, and the development of small molecule inhibitors that can selectively block their function is a highly successful therapeutic strategy.

The 3,5-bis(methylsulfonyl)benzylamine scaffold is a promising starting point for the design of kinase inhibitors. For instance, the general structure of many Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, often features a "head" group that interacts with the hinge region, a "linker," and a "tail" group that occupies the allosteric pocket. The 3,5-bis(methylsulfonyl)benzylamine moiety can serve as an effective "head" group.

One kinase of significant interest is c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of numerous cancers. A search of the patent literature reveals that 3,5-disubstituted quinolines have been identified as potent c-Met inhibitors. While not a direct example of the benzylamine scaffold, the underlying principle of utilizing a 3,5-disubstituted aromatic core to achieve potent inhibition is evident. The 3,5-bis(methylsulfonyl)benzylamine scaffold offers a synthetically accessible and highly tunable alternative for exploring this chemical space.

Below is a conceptual workflow illustrating how this scaffold can be employed in a kinase inhibitor discovery program targeting c-Met.

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold 3,5-Bis(methylsulfonyl)benzylamine HCl Library Library Synthesis (Amide Coupling, etc.) Scaffold->Library Diversification Screening High-Throughput Screening (c-Met Kinase Assay) Library->Screening Compound Collection Hit Hit Identification Screening->Hit Potency & Selectivity SAR Structure-Activity Relationship (SAR) Optimization Hit->SAR Iterative Design Lead Lead Candidate SAR->Lead Improved Profile

Caption: A scaffold-based drug discovery workflow utilizing 3,5-bis(methylsulfonyl)benzylamine hydrochloride.

Experimental Protocols

This section provides detailed protocols for the synthesis of the 3,5-bis(methylsulfonyl)benzylamine hydrochloride scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

The synthesis of the target scaffold can be achieved in a two-step process starting from the commercially available 3,5-bis(methylsulfonyl)benzonitrile.

Step 1: Reduction of 3,5-Bis(methylsulfonyl)benzonitrile to 3,5-Bis(methylsulfonyl)benzylamine

This protocol utilizes lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.[1][2][3][4]

Materials:

  • 3,5-Bis(methylsulfonyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3,5-bis(methylsulfonyl)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (equal volume to the mass of LiAlH₄ used)

    • 15% Sodium hydroxide solution (equal volume to the mass of LiAlH₄ used)

    • Water (3 times the volume of the mass of LiAlH₄ used)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 3,5-bis(methylsulfonyl)benzylamine as a solid. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the crude or purified 3,5-bis(methylsulfonyl)benzylamine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring for 15-30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 3,5-bis(methylsulfonyl)benzylamine hydrochloride.

Protocol 2: N-Acylation of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride to Synthesize an Amide Library

This protocol describes a general procedure for the amide coupling of the scaffold with a variety of carboxylic acids using a standard coupling reagent like HATU.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add 3,5-bis(methylsulfonyl)benzylamine hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

G cluster_1 Synthetic Pathway Start 3,5-Bis(methylsulfonyl)benzonitrile Reduction Reduction (LiAlH4) Start->Reduction Amine 3,5-Bis(methylsulfonyl)benzylamine Reduction->Amine Salt HCl Salt Formation Amine->Salt Scaffold 3,5-Bis(methylsulfonyl)benzylamine HCl Salt->Scaffold Coupling Amide Coupling (HATU, DIPEA) Scaffold->Coupling Library N-Acylated Derivatives Library Coupling->Library

Caption: Synthetic pathway for the preparation and derivatization of the scaffold.

Conclusion and Future Perspectives

The 3,5-bis(methylsulfonyl)benzylamine hydrochloride scaffold represents a valuable and underexplored building block in the arsenal of medicinal chemists. Its unique electronic and structural features provide a solid foundation for the design of potent and selective inhibitors, particularly for challenging targets like protein kinases. The synthetic accessibility of this scaffold, coupled with its amenability to a wide range of chemical modifications, makes it an attractive starting point for fragment-based and scaffold-hopping drug discovery approaches.

Future investigations should focus on the systematic exploration of the chemical space around this scaffold against a diverse panel of kinases and other relevant biological targets. The development of more efficient and scalable synthetic routes will further enhance its utility in large-scale library synthesis. As our understanding of the molecular drivers of disease continues to grow, strategically designed scaffolds like 3,5-bis(methylsulfonyl)benzylamine will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapeutics.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). [Link]

  • ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

Sources

Method

Application Notes and Protocols for the Exploration of 3,5-Bis(methylsulfonyl)benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals A Forward-Looking Guide to a Novel Chemical Scaffold Note to the Reader: The 3,5-bis(methylsulfonyl)benzylamine scaffold represents a novel and underexplore...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Forward-Looking Guide to a Novel Chemical Scaffold

Note to the Reader: The 3,5-bis(methylsulfonyl)benzylamine scaffold represents a novel and underexplored area of chemical biology. This guide is intended to serve as a foundational resource for initiating research into this compound class. As direct literature on their biological activity is sparse, the potential applications and protocols outlined herein are based on established principles of medicinal chemistry and the known activities of structurally related sulfonamide and benzylamine compounds. All proposed activities are hypothetical and await experimental validation.

Introduction: The Rationale for Investigating 3,5-Bis(methylsulfonyl)benzylamine Derivatives

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The methylsulfonyl groups are strong electron-withdrawing moieties and can participate in hydrogen bonding, characteristics that often contribute to potent and selective interactions with biological targets. When incorporated into a benzylamine framework, which itself is a key pharmacophore, the resulting 3,5-bis(methylsulfonyl)benzylamine core presents a unique opportunity for the development of novel therapeutic agents.

The bis(methylsulfonyl) substitution pattern on the aromatic ring is anticipated to significantly influence the physicochemical properties of the benzylamine derivatives, such as their acidity, lipophilicity, and spatial arrangement of functional groups. These modifications could lead to novel interactions with biological targets, potentially unlocking new therapeutic applications. This document provides a hypothetical framework for the synthesis, characterization, and biological evaluation of this promising, yet uncharted, class of compounds.

Proposed Synthesis of 3,5-Bis(methylsulfonyl)benzylamine Derivatives

A general and flexible synthetic route is proposed for the generation of a library of N-substituted 3,5-bis(methylsulfonyl)benzylamine derivatives. This approach begins with the commercially available 3,5-bis(methylsulfonyl)benzylamine hydrochloride and proceeds via N-alkylation or N-acylation.

Protocol 1: General Procedure for N-Alkylation of 3,5-Bis(methylsulfonyl)benzylamine

This protocol describes a direct mono-N-alkylation of the primary amine with an alkyl halide.[3]

Rationale: Cesium carbonate is a strong base that is effective in promoting N-alkylation of benzylamines, often with high chemoselectivity for mono-alkylation, thereby minimizing the formation of tertiary amine byproducts.[3] Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

  • Alkyl halide (R-X, e.g., substituted benzyl bromide, alkyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 3,5-bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow

G cluster_synthesis Proposed Synthesis of Derivatives start 3,5-Bis(methylsulfonyl)benzylamine HCl reagents R-X (Alkyl Halide) Cs₂CO₃, CH₃CN start->reagents reaction N-Alkylation reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product N-Substituted Derivative purification->product characterization NMR, HRMS product->characterization

Caption: A general workflow for the synthesis of N-substituted 3,5-bis(methylsulfonyl)benzylamine derivatives.

Hypothesized Biological Activities and Screening Protocols

Based on the known biological activities of sulfonamides and related aromatic compounds, we hypothesize that 3,5-bis(methylsulfonyl)benzylamine derivatives may exhibit anticancer, antibacterial, and enzyme inhibitory properties.[1][2][4] The following section outlines a tiered screening approach to evaluate these potential activities.

Anticancer Activity Screening

Rationale: Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2.[4][5] A primary screen for cytotoxicity against a panel of cancer cell lines is a standard first step in identifying potential anticancer agents.[6]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration at which the test compounds inhibit cell growth by 50% (IC₅₀).[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[5]

  • Normal human fibroblast cell line (e.g., WI-38) for selectivity assessment[5]

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Step-by-Step Procedure:

  • Culture cancer and normal cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treat the cells with the various concentrations of the compounds and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: Anticancer Screening Cascade

G cluster_screening Hypothetical Anticancer Screening Cascade library Library of Derivatives primary_screen Primary Screen: MTT Assay (e.g., MCF-7, HCT-116) library->primary_screen selectivity Selectivity Screen: Normal Cell Line (e.g., WI-38) primary_screen->selectivity hit_compounds Active & Selective Hits (Low µM IC₅₀) selectivity->hit_compounds secondary_screen Secondary Assays: Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) hit_compounds->secondary_screen lead_candidate Lead Candidate secondary_screen->lead_candidate

Caption: A tiered approach for identifying and characterizing anticancer activity.

Enzyme Inhibition Assays

Rationale: The sulfonamide moiety is a well-known zinc-binding group and is present in numerous enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The 3,5-bis(methylsulfonyl)benzylamine scaffold could be explored for its inhibitory activity against various enzymes implicated in disease. A general protocol for a biochemical enzyme inhibition assay is provided below.[7][8][9]

Protocol 3: General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a template that can be adapted for various enzymes using a spectrophotometric or fluorometric readout.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • Synthesized derivatives (inhibitors)

  • Positive control inhibitor

  • 96-well or 384-well plates (UV-transparent or black, depending on the assay)

  • Plate reader with appropriate filters

Step-by-Step Procedure:

  • Enzyme Titration: Determine the optimal concentration of the enzyme that gives a linear reaction rate over a defined period.

  • Substrate Kₘ Determination: Determine the Michaelis constant (Kₘ) of the substrate under the optimized assay conditions. Assays are often initially run at a substrate concentration equal to or below the Kₘ.[10]

  • Inhibitor IC₅₀ Determination: a. Dispense the assay buffer into the wells of the microplate. b. Add various concentrations of the synthesized derivatives (e.g., 8 concentrations spanning a log scale) and a vehicle control (DMSO).[7] c. Add the target enzyme to the wells and pre-incubate with the inhibitors for a defined period (e.g., 15-30 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress (increase in product or decrease in substrate) over time using the plate reader. f. Calculate the initial reaction velocities (rates). g. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. h. Calculate the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • Mechanism of Action Studies: For potent inhibitors, further studies can be conducted by varying both the substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[7]

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between derivatives and identify structure-activity relationships (SAR).

Table 1: Hypothetical Biological Activity Data for 3,5-Bis(methylsulfonyl)benzylamine Derivatives

Compound IDR-GroupMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (WI-38/MCF-7)Target Enzyme IC₅₀ (µM)
Parent -H>100>100>100->100
Cpd-01 -CH₂-Ph25.430.1>100>3.950.2
Cpd-02 -CH₂(4-Cl-Ph)8.212.595.811.715.6
Cpd-03 -CH₂(3,4-diCl-Ph)2.14.788.242.03.4
Positive Ctrl Doxorubicin0.50.81.22.4N/A

Note: The data presented in this table is purely illustrative and intended to demonstrate how experimental results for this novel compound class could be organized.

Concluding Remarks and Future Directions

The 3,5-bis(methylsulfonyl)benzylamine scaffold holds considerable, albeit unexplored, potential for the development of new chemical entities with therapeutic value. The protocols and workflows detailed in this guide provide a robust starting point for any research group venturing into this area. Initial efforts should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of primary biological assays. Hits identified from these screens will warrant further investigation into their mechanisms of action, laying the groundwork for lead optimization and the potential discovery of novel drug candidates. The scientific community is encouraged to embrace the exploration of such novel chemical spaces to address unmet medical needs.

References

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at: [Link]

  • Borroso, M., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]

  • Khan, F., et al. (2025). Enzyme assay techniques and protocols. ResearchGate. Available at: [Link]

  • Borroso, M., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. NIH. Available at: [Link]

  • Malki, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

  • Safavy, A. (2009). Bis-aromatic anticancer agents. SciSpace. Available at: [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: [Link]

  • Reddy, V. P., et al. (2017). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. Available at: [Link]

  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Albrecht, W. L., et al. (1975). Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. PubMed. Available at: [Link]

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  • Fayed, E. A., et al. (2021). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Al-Dies, A. M., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Goldeman, W., et al. (2014). Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids. PubMed. Available at: [Link]

  • Suzuki, T., et al. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Available at: [Link]

  • Huckabee, B. K., et al. (2001). Preparation of N-benzylamines. Google Patents.
  • Singh, A., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available at: [Link]

  • Michalak, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]

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  • Akocak, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

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Application

Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Introduction: The Strategic Advantage of the Bis(methylsulfonyl)phenyl Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Bis(methylsulfonyl)phenyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The sulfonyl group, in particular, is a privileged functional group in drug design.[1] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable tool for optimizing drug candidates.[1] The 3,5-bis(methylsulfonyl)benzylamine scaffold represents a particularly powerful building block for generating diverse compound libraries through parallel synthesis.

The dual sulfonyl groups on the phenyl ring offer several distinct advantages:

  • Enhanced Polarity and Solubility: The two sulfonyl groups significantly increase the polarity of the molecule, which can improve the aqueous solubility of the final compounds—a critical parameter for bioavailability.[1]

  • Metabolic Stability: The sulfonyl groups are metabolically robust and can shield adjacent positions on the aromatic ring from oxidative metabolism, potentially increasing the half-life of a drug candidate.[1]

  • Hydrogen Bonding Capacity: With four oxygen atoms acting as hydrogen bond acceptors, this moiety can form strong and specific interactions with biological targets, enhancing binding affinity and selectivity.[1]

  • Vectorial Display of Diversity: The benzylamine core provides a convenient attachment point for a wide array of chemical functionalities. In a parallel synthesis format, this allows for the systematic exploration of chemical space around a rigid, well-defined core.

This guide provides detailed protocols for the efficient use of 3,5-bis(methylsulfonyl)benzylamine hydrochloride in the high-throughput synthesis of amide, N-substituted amine, and urea libraries, suitable for lead discovery and optimization programs.

Core Principle: Handling of the Amine Hydrochloride Salt in Parallel Synthesis

A critical consideration for successful parallel synthesis with 3,5-bis(methylsulfonyl)benzylamine hydrochloride is the presence of the hydrochloride salt. The protonated amine is not nucleophilic and will not participate in the desired reactions.[1] Therefore, in-situ neutralization to liberate the free amine is a mandatory first step.

For most applications in a parallel synthesis workflow, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture. The quantity of base required depends on the subsequent reaction:

  • Reactions that do not generate acid: (e.g., urea formation with an isocyanate): A minimum of 1.0 equivalent of base is required to neutralize the hydrochloride salt.

  • Reactions that generate an acidic byproduct: (e.g., acylation with an acyl chloride, which generates HCl): A minimum of 2.0 equivalents of base are required—one to neutralize the starting material and one to scavenge the acid produced during the reaction.

The following diagram illustrates the fundamental workflow for utilizing an amine hydrochloride salt in a parallel synthesis reaction that generates an acidic byproduct.

G cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification AmineHCl Dispense 3,5-Bis(methylsulfonyl)- benzylamine hydrochloride (1.0 eq) in Solvent Base Add Non-Nucleophilic Base (e.g., DIPEA, >=2.0 eq) Reagent Add Diverse Reagents (e.g., Acyl Chlorides, 1.1 eq) React Agitate at RT or Heat (2-16 hours) Reagent->React Initiate Reaction Workup Parallel Workup (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) React->Workup Analysis LC-MS/UPLC Analysis for Purity & Identity Workup->Analysis Purification High-Throughput Purification (e.g., Preparative HPLC) Analysis->Purification

Caption: General workflow for parallel synthesis using an amine hydrochloride.

Protocol 1: Parallel Synthesis of an Amide Library

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[2] This protocol details the parallel acylation of 3,5-bis(methylsulfonyl)benzylamine with a library of diverse carboxylic acids.

Methodology: Acylation via Activated Esters (HATU Coupling)

This method is broadly applicable and uses a coupling agent to form a highly reactive activated ester in situ, which then reacts with the amine.

Experimental Protocol:

  • Reagent Plate Preparation (96-well format):

    • In a 96-well deep-well plate, dispense a solution of diverse carboxylic acids in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 100 µL per well, 1.0 eq).

    • In a separate deep-well plate, prepare a solution of 3,5-bis(methylsulfonyl)benzylamine hydrochloride (0.2 M in DMF, 100 µL per well, 1.0 eq). To each well, add a solution of DIPEA in DMF (0.6 M, 100 µL per well, 3.0 eq).

    • In a third plate, prepare a solution of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) in anhydrous DMF (0.22 M, 100 µL per well, 1.1 eq).

  • Reaction Execution:

    • Using a liquid handling robot or multichannel pipette, transfer the HATU solution to the plate containing the carboxylic acids. Agitate for 5 minutes at room temperature to pre-activate the acids.

    • Transfer the amine/DIPEA solution to the carboxylic acid/HATU plate.

    • Seal the reaction plate and agitate at room temperature for 16 hours.

  • Work-up and Isolation:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing the plate, and agitating vigorously for 10 minutes.

    • Centrifuge the plate to separate the layers.

    • Transfer the organic (upper) layer to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the crude product in each well by LC-MS to determine product formation and purity.

Data Summary Table: Amide Coupling
ParameterValue/ConditionRationale
Amine 3,5-Bis(methylsulfonyl)benzylamine HCl (1.0 eq)Core building block.
Acid Diverse Carboxylic Acids (1.0 eq)Source of library diversity.
Coupling Reagent HATU (1.1 eq)Efficiently forms active esters with minimal side reactions.
Base DIPEA (3.0 eq)Neutralizes the amine HCl (1 eq), the carboxylic acid (1 eq), and facilitates the coupling (1 eq).
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves all reactants.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Time 16 hoursAllows for high conversion across a range of acid substrates.
Typical Purity >80% (by crude LC-MS)Varies with the reactivity of the carboxylic acid.

Protocol 2: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

Reductive amination is a robust and widely used method for C-N bond formation, providing access to secondary and tertiary amines.[3][4] This protocol allows for the coupling of 3,5-bis(methylsulfonyl)benzylamine with a library of aldehydes or ketones.

Methodology: One-Pot Imine Formation and Reduction

This one-pot, two-step procedure involves the in-situ formation of an imine, which is then immediately reduced to the corresponding amine.[5]

G cluster_analysis Workup & Analysis AmineHCl 3,5-Bis(methylsulfonyl)benzylamine HCl + Aldehyde/Ketone Library Base Add DIPEA (1.2 eq) in Methanol Stir Stir at RT for 1 hour Cool Cool to 0 °C Stir->Cool Proceed to Reduction Reducer Add NaBH₄ (1.5 eq) portion-wise Warm Warm to RT, Stir 3 hours Workup Quench, Extract, and Analyze by LC-MS Warm->Workup

Caption: Workflow for one-pot parallel reductive amination.

Experimental Protocol:

  • Reagent Plate Preparation (96-well format):

    • In a 96-well deep-well plate, dispense a solution of 3,5-bis(methylsulfonyl)benzylamine hydrochloride in methanol (0.2 M, 100 µL per well, 1.0 eq).

    • To each well, add a solution of a diverse aldehyde or ketone in methanol (0.24 M, 100 µL per well, 1.2 eq).

    • Add a solution of DIPEA in methanol (0.24 M, 100 µL per well, 1.2 eq) to each well to neutralize the hydrochloride salt and facilitate imine formation.

  • Imine Formation:

    • Seal the plate and agitate at room temperature for 1 hour.

  • Reduction:

    • Cool the reaction plate to 0 °C in an ice bath.

    • Prepare a stock solution of sodium borohydride (NaBH₄) in methanol (0.3 M). To each well, add 100 µL of the NaBH₄ solution (1.5 eq). Caution: Addition may cause gas evolution. Add slowly.

    • Remove the plate from the ice bath, re-seal, and agitate at room temperature for 3 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 100 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Extract the products by adding 500 µL of dichloromethane (DCM), sealing, and agitating.

    • Allow the layers to separate and transfer the lower organic layer to a new plate for analysis.

Data Summary Table: Reductive Amination
ParameterValue/ConditionRationale
Amine 3,5-Bis(methylsulfonyl)benzylamine HCl (1.0 eq)Core building block.
Carbonyl Diverse Aldehydes/Ketones (1.2 eq)Source of library diversity. A slight excess drives imine formation.
Base DIPEA (1.2 eq)Neutralizes the amine HCl to allow for nucleophilic attack on the carbonyl.
Reducing Agent Sodium Borohydride (NaBH₄) (1.5 eq)A mild reducing agent that selectively reduces the imine in the presence of the carbonyl.
Solvent Methanol (MeOH)Effectively dissolves reactants and is compatible with NaBH₄.
Temperature 0 °C to Room TemperatureControls the initial rate of reduction and allows the reaction to proceed to completion.
Time 1 hr (imine) + 3 hr (reduction)Sufficient time for both reaction steps.
Typical Purity >75% (by crude LC-MS)Highly dependent on the steric and electronic nature of the carbonyl compound.

Protocol 3: Parallel Synthesis of a Urea Library

The urea functional group is a common motif in bioactive compounds. This protocol describes its formation from 3,5-bis(methylsulfonyl)benzylamine and a library of isocyanates.

Methodology: Direct Reaction with Isocyanates

This is a highly efficient reaction that proceeds rapidly at room temperature without the need for a coupling agent.

Experimental Protocol:

  • Reagent Plate Preparation (96-well format):

    • In a 96-well deep-well plate, dispense a solution of 3,5-bis(methylsulfonyl)benzylamine hydrochloride in anhydrous Dichloromethane (DCM) (0.2 M, 100 µL per well, 1.0 eq).

    • To each well, add a solution of triethylamine (TEA) in DCM (0.22 M, 100 µL per well, 1.1 eq) to neutralize the hydrochloride salt.

    • In a separate plate, dispense solutions of diverse isocyanates in anhydrous DCM (0.2 M, 100 µL per well, 1.0 eq).

  • Reaction Execution:

    • Transfer the isocyanate solutions to the amine/TEA plate.

    • Seal the reaction plate and agitate at room temperature for 2 hours.

  • Work-up and Isolation:

    • If desired, a scavenger resin (e.g., an isocyanate scavenger like tris(2-aminoethyl)amine polystyrene) can be added to remove any excess isocyanate.

    • Filter the reaction mixtures to remove the scavenger resin and any precipitated triethylamine hydrochloride.

    • Evaporate the solvent from the filtrate to yield the crude urea products.

  • Analysis:

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/Methanol) and analyze by LC-MS.

Data Summary Table: Urea Synthesis
ParameterValue/ConditionRationale
Amine 3,5-Bis(methylsulfonyl)benzylamine HCl (1.0 eq)Core building block.
Reagent Diverse Isocyanates (1.0 eq)Source of library diversity.
Base Triethylamine (TEA) (1.1 eq)Neutralizes the amine HCl. A slight excess ensures full neutralization.
Solvent Anhydrous Dichloromethane (DCM)A non-protic solvent that prevents reaction with the isocyanate.
Temperature Room TemperatureThe reaction is typically rapid and exothermic.
Time 2 hoursGenerally sufficient for complete conversion.
Typical Purity >90% (by crude LC-MS)This reaction is often very clean and high-yielding.

Conclusion

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a highly valuable building block for parallel synthesis in drug discovery. The protocols detailed herein provide robust and efficient methods for the high-throughput generation of diverse amide, secondary amine, and urea libraries. The key to success lies in the proper handling of the hydrochloride salt through in-situ neutralization. By leveraging this strategic building block, research organizations can rapidly explore structure-activity relationships and accelerate the identification of novel drug candidates with potentially improved physicochemical and pharmacological properties.

References

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Method

Application Notes and Protocols for the N-Alkylation of 3,5-Bis(methylsulfonyl)benzylamine HCl

Introduction: Navigating the Synthesis of N-Alkylated 3,5-Bis(methylsulfonyl)benzylamine Derivatives 3,5-Bis(methylsulfonyl)benzylamine and its N-alkylated analogs are of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of N-Alkylated 3,5-Bis(methylsulfonyl)benzylamine Derivatives

3,5-Bis(methylsulfonyl)benzylamine and its N-alkylated analogs are of significant interest to researchers in medicinal chemistry and drug development. The two electron-withdrawing methylsulfonyl groups create a unique electronic environment on the aromatic ring, influencing the compound's pharmacokinetic and pharmacodynamic properties. The primary amino group serves as a key handle for introducing diverse functionalities, making the N-alkylation of this scaffold a critical transformation for generating libraries of novel compounds for biological screening.

However, the synthesis of mono-N-alkylated derivatives of 3,5-bis(methylsulfonyl)benzylamine hydrochloride presents specific challenges that require careful consideration of reaction conditions. The inherent properties of the starting material, namely its presentation as a hydrochloride salt and the reduced nucleophilicity of the primary amine due to the potent electron-withdrawing effects of the sulfonyl groups, necessitate a departure from standard amine alkylation protocols. Furthermore, the propensity for over-alkylation, a common issue with primary amines, must be effectively managed to ensure high yields of the desired secondary amine product.[1][2]

This comprehensive guide provides a detailed exploration of the reaction conditions for the N-alkylation of 3,5-bis(methylsulfonyl)benzylamine HCl. We will delve into two primary synthetic strategies: Direct N-Alkylation with alkyl halides and Reductive Amination . For each approach, we will discuss the underlying chemical principles, the rationale for the selection of reagents and conditions, and provide detailed, step-by-step protocols.

PART 1: Foundational Principles and Strategic Considerations

The Challenge of a Deactivated Nucleophile

The two methylsulfonyl groups on the benzene ring exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density on the nitrogen atom of the benzylamine, thereby decreasing its nucleophilicity.[3][4] Consequently, the reaction of 3,5-bis(methylsulfonyl)benzylamine with an alkylating agent will be slower and may require more forcing conditions (e.g., higher temperatures, more reactive electrophiles) compared to the alkylation of a more electron-rich benzylamine.

The Indispensable Role of the Base

The starting material is the hydrochloride salt of the amine. In this form, the nitrogen lone pair is protonated and thus unavailable for nucleophilic attack. Therefore, the first and most critical step in any N-alkylation protocol is the in-situ neutralization of the amine salt to liberate the free base.

The choice of base is paramount and must be carefully considered:

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used, cost-effective, and generally non-nucleophilic.[5] Potassium carbonate is a frequent choice due to its moderate basicity and good solubility in polar aprotic solvents like DMF and acetonitrile.[5] They are particularly suitable for reactions with reactive alkylating agents like alkyl iodides and bromides.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents. However, they can potentially compete with the primary amine as a nucleophile, especially with highly reactive alkylating agents, leading to the formation of quaternary ammonium salts of the organic base. Their primary role is to act as an acid scavenger.[6]

For the N-alkylation of 3,5-bis(methylsulfonyl)benzylamine HCl, an inorganic base like potassium carbonate is often a good starting point due to its inability to be alkylated, thus minimizing side reactions.

The Persistent Issue of Over-Alkylation

A well-documented challenge in the N-alkylation of primary amines is the tendency for the reaction to proceed beyond the desired mono-alkylation stage to form a tertiary amine.[1][2] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[1]

To mitigate over-alkylation in a direct alkylation approach, one common strategy is to use a large excess of the primary amine. However, given the specialized nature and potential cost of 3,5-bis(methylsulfonyl)benzylamine, this is often not a practical or economical solution. Therefore, careful control of stoichiometry and reaction conditions is crucial.

PART 2: Synthetic Strategies and Experimental Protocols

Two primary strategies will be detailed: Direct N-Alkylation and Reductive Amination.

Strategy 1: Direct N-Alkylation with Alkyl Halides

This is the most straightforward approach, involving the direct reaction of the free amine with an alkyl halide. The success of this method hinges on the careful selection of the base, solvent, and temperature to favor mono-alkylation and overcome the reduced nucleophilicity of the amine.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start 3,5-Bis(methylsulfonyl)benzylamine HCl Mix Suspend/Dissolve Start->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., DMF) Solvent->Mix ReactionVessel Stir at Elevated Temperature (e.g., 60-80 °C) Mix->ReactionVessel Add Alkyl Halide AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionVessel Quench Quench with Water ReactionVessel->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl-3,5-bis(methylsulfonyl)benzylamine Purify->Product

Caption: Workflow for Direct N-Alkylation.

This protocol is a robust starting point for the mono-alkylation of 3,5-bis(methylsulfonyl)benzylamine HCl with a reactive alkyl halide.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine HCl

  • Alkyl halide (e.g., alkyl iodide or bromide) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 - 3.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-bis(methylsulfonyl)benzylamine HCl (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the free amine.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Rationale for Experimental Choices:

  • Potassium Carbonate: A slight excess is used to ensure complete neutralization of the HCl salt and to scavenge the HBr or HI formed during the reaction.[5]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Elevated Temperature: Necessary to overcome the reduced nucleophilicity of the electron-deficient benzylamine.

  • Aqueous Workup: Removes the DMF and inorganic salts.

  • Column Chromatography: Typically required to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting materials.[7][8]

Strategy 2: Reductive Amination

Reductive amination is an excellent alternative that often provides better control over mono-alkylation.[1] This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Start 3,5-Bis(methylsulfonyl)benzylamine HCl ImineFormation Stir at Room Temperature Start->ImineFormation Base Base (e.g., TEA) Base->ImineFormation Aldehyde Aldehyde/Ketone (RCHO) Aldehyde->ImineFormation Solvent Solvent (e.g., Methanol) Solvent->ImineFormation ReductionStep Stir at 0 °C to RT ImineFormation->ReductionStep Add Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->ReductionStep Quench Quench with Water ReductionStep->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl-3,5-bis(methylsulfonyl)benzylamine Purify->Product

Caption: Workflow for Reductive Amination.

This protocol describes a general procedure for the N-alkylation of 3,5-bis(methylsulfonyl)benzylamine HCl with an aldehyde.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine HCl

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend 3,5-bis(methylsulfonyl)benzylamine HCl (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add triethylamine (1.5 equivalents) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add the aldehyde (1.1 equivalents) and stir the mixture at room temperature. The formation of the imine can be monitored by TLC or LC-MS. This step may take from 1 to several hours.[9]

  • Once imine formation is judged to be complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the imine is fully consumed as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Triethylamine: Used to neutralize the HCl salt and does not interfere with the subsequent reduction step.[6]

  • Methanol: An excellent solvent for both imine formation and the sodium borohydride reduction.

  • Sodium Borohydride: A mild and selective reducing agent that efficiently reduces the imine in the presence of other functional groups.[10]

  • Staged Temperature Profile: Cooling to 0 °C for the addition of NaBH₄ helps to control the initial exothermic reaction.

PART 3: Data Presentation and Comparison

The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced and the desired scale of the reaction. The following table summarizes the key considerations for each method.

FeatureDirect N-AlkylationReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (RCHO) or Ketones (R₂CO)
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH₄)
Primary Challenge Over-alkylation to tertiary amineIncomplete imine formation
Control More difficult to control mono-alkylationExcellent control over mono-alkylation
Substrate Scope Good for reactive alkyl halidesBroad scope for various aldehydes/ketones
Reaction Conditions Often requires elevated temperaturesGenerally milder conditions (0 °C to RT)
Workup Standard extractive workupRequires quenching of reducing agent

Conclusion and Best Practices

For the controlled and efficient synthesis of mono-N-alkylated derivatives of 3,5-bis(methylsulfonyl)benzylamine, reductive amination is generally the recommended method . It offers superior control over the formation of the desired secondary amine and typically proceeds under milder conditions, which can be beneficial for complex or sensitive substrates. Direct alkylation can be a viable alternative, particularly for reactive alkylating agents, but requires careful optimization to minimize the formation of the di-alkylated byproduct.

Self-Validating System for Protocols:

  • Reaction Monitoring: In all protocols, it is crucial to monitor the reaction progress by TLC or LC-MS. This allows for the determination of the reaction endpoint and provides insight into the formation of byproducts.

  • Characterization: The final purified product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

By understanding the underlying principles and carefully following the detailed protocols provided, researchers can successfully navigate the synthesis of N-alkylated 3,5-bis(methylsulfonyl)benzylamine derivatives for their drug discovery and development programs.

References

  • S. M. Abdallaha, N. de la Fuenteb, G. Wildec, R. B. Sunoj, "N-Dealkylation of Amines," Molecules, 2021. [Link]

  • S. Das, D. Addis, S. Zhou, K. Junge, M. Beller, "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir," The Journal of Organic Chemistry, 2022. [Link]

  • J. Ashenhurst, "Alkylation of Amines (Sucks!)," Master Organic Chemistry, 2017. [Link]

  • ScienceMadness Community, "Best Conditions For N-Alkylation?," Sciencemadness.org, 2022. [Link]

  • S. Akkoç, M. G. Aydin, S. Ö. Yilmaz, B. Çetinkaya, "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes," ACS Omega, 2023. [Link]

  • T. C. F. de Souza, A. L. F. de Souza, J. L. de Medeiros, E. L. de Souza, "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources," ACS Sustainable Chemistry & Engineering, 2021. [Link]

  • BASF, "N-alkylation of amines," Google P
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  • Organic Chemistry, "Alkylation of Amines, Part 1: with Alkyl Halides," YouTube, 2020. [Link]

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  • J. C. A. da Silva, "Reduction of hydrobenzamides: a strategy for synthesizing benzylamines," Journal of Chemical Sciences, 2017. [Link]

  • J. Ashenhurst, "Nucleophilicity Trends of Amines," Master Organic Chemistry, 2018. [Link]

Sources

Application

Unveiling a Novel Chemical Tool for Quantitative Proteomics: 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Abstract In the dynamic landscape of proteomics, the quest for novel reagents that offer unique capabilities for protein quantification and identification is paramount. This application note introduces a potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the dynamic landscape of proteomics, the quest for novel reagents that offer unique capabilities for protein quantification and identification is paramount. This application note introduces a potential application for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a novel, amine-reactive labeling reagent for quantitative mass spectrometry-based proteomics. While not yet established in the literature, the distinct chemical architecture of this compound, featuring a reactive primary amine and two methylsulfonyl moieties, presents an intriguing scaffold for the development of a new class of isobaric mass tags. We propose a hypothetical workflow and detailed protocols for its use in relative protein quantification, highlighting its potential value for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a New Proteomic Reagent

Quantitative proteomics is fundamental to understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.[1] A cornerstone of this field is the use of chemical labeling to introduce mass tags onto proteins or peptides, enabling the relative quantification of protein abundance across different samples.[2][3] Established reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have revolutionized the field by allowing multiplexed analysis.[4][5]

Here, we propose the exploration of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a foundation for a new amine-reactive labeling tool. The rationale for this proposed application is rooted in its chemical structure:

  • Primary Amine: The benzylamine group provides a reactive handle for covalent modification, enabling its conjugation to the N-terminus of peptides and the side chain of lysine residues.[2]

  • Dual Methylsulfonyl Groups: The two methylsulfonyl groups offer a unique chemical signature. These sulfur-containing moieties can be leveraged for the synthesis of isotopically labeled "light" and "heavy" versions of the reagent (e.g., using ¹³C or ¹⁵N), a prerequisite for isobaric mass tagging. Furthermore, the presence of two sulfur atoms provides a distinct mass defect that can aid in spectral identification.

This application note will detail a proposed methodology for the use of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride in a quantitative proteomics workflow.

Proposed Mechanism of Action and Workflow

The proposed application of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride involves its conversion into an amine-reactive derivative, for example, by reaction with N,N'-Disuccinimidyl carbonate (DSC) to form an N-hydroxysuccinimide (NHS) ester. This activated form can then react with primary amines on peptides.

Activation and Labeling Chemistry

The proposed reaction scheme is as follows:

  • Activation: 3,5-Bis(methylsulfonyl)benzylamine is reacted with an activating agent (e.g., DSC or phosgene) to create a highly reactive intermediate, such as an NHS ester or an isocyanate.

  • Labeling: The activated reagent is then incubated with a peptide mixture. The reagent will covalently bind to the N-terminal alpha-amine of each peptide and the epsilon-amine of lysine residues.

The workflow for a typical quantitative proteomics experiment using this proposed reagent would follow a series of well-established steps, as illustrated in the diagram below.

G cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis p1 Protein Extraction (from cells or tissue) p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion (e.g., with Trypsin) p2->p3 l1 Labeling with 'Light' Reagent (Sample A) p3->l1 l2 Labeling with 'Heavy' Reagent (Sample B) p3->l2 m1 Combine Labeled Samples l1->m1 l2->m1 m2 Offline Fractionation (e.g., High pH RP-HPLC) m1->m2 m3 LC-MS/MS Analysis m2->m3 d1 Database Searching (Peptide Identification) m3->d1 d2 Quantification (Reporter Ion Intensities) d1->d2 d3 Statistical Analysis d2->d3

Figure 1: Proposed workflow for quantitative proteomics using a 3,5-Bis(methylsulfonyl)benzylamine-based labeling reagent.

Detailed Protocols

The following protocols are based on standard proteomics methodologies and have been adapted for the proposed use of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a labeling reagent. It is assumed that "light" (natural isotope abundance) and "heavy" (stable isotope-labeled) versions of the activated reagent are available.

Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol describes the preparation of protein lysates for subsequent labeling.

Materials:

  • Lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Tris-HCl, pH 8.5

  • Formic acid

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-old PBS. Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).

  • Reduction: To 100 µg of protein, add DTT to a final concentration of 5 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.

Protocol 2: Peptide Labeling with Activated 3,5-Bis(methylsulfonyl)benzylamine Reagent

This protocol details the labeling of the prepared peptides.

Materials:

  • Desalted peptide samples (from Protocol 3.1)

  • "Light" and "Heavy" activated 3,5-Bis(methylsulfonyl)benzylamine reagent (e.g., NHS ester form)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)

  • 50 mM HEPES or TEAB buffer, pH 8.5

  • Hydroxylamine solution (5% w/v)

Procedure:

  • Reagent Preparation: Dissolve the "light" and "heavy" labeling reagents in anhydrous DMF or ACN to a concentration of 20 mg/mL immediately before use.

  • Peptide Resuspension: Resuspend the dried peptide samples in 50 mM HEPES or TEAB buffer (pH 8.5).

  • Labeling Reaction: Add the appropriate labeling reagent to each peptide sample at a ratio of 8:1 (reagent:peptide, w/w). For example, for 100 µg of peptides, add 40 µL of the 20 mg/mL reagent solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 8 µL of 5% hydroxylamine solution and incubating for 15 minutes at room temperature.

  • Sample Combination: Combine the "light" and "heavy" labeled samples into a single tube.

  • Desalting: Desalt the combined sample using a C18 SPE cartridge and dry under vacuum.

Data Acquisition and Analysis

The combined and desalted peptide mixture is now ready for mass spectrometry analysis.

LC-MS/MS Analysis
  • Fractionation (Optional but Recommended): To reduce sample complexity, the labeled peptide mixture can be fractionated using high-pH reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry: Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution Orbitrap or TOF mass spectrometer.

    • MS1 Scan: Acquire full scan spectra to detect the precursor ions of the labeled peptides.

    • MS2/MS3 Scan: Isolate and fragment the precursor ions using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). The fragmentation will generate both sequence-specific fragment ions (b- and y-ions) for peptide identification and low-mass reporter ions for quantification.

G cluster_ms Tandem Mass Spectrometry cluster_fragments Generated Fragments cluster_output Resulting Spectrum ms1 MS1 Scan (Precursor Ion Selection) ms2 MS2 Scan (Fragmentation) ms1->ms2 reporter Reporter Ions ('Light' and 'Heavy') For Quantification ms2->reporter sequence Sequence Ions (b- and y-ions) For Identification ms2->sequence spectrum MS2 Spectrum reporter->spectrum sequence->spectrum

Figure 2: Fragmentation of a labeled peptide in the mass spectrometer, generating reporter and sequence ions.

Data Analysis

The raw mass spectrometry data can be analyzed using software such as MaxQuant, Proteome Discoverer, or similar platforms.

  • Database Search: The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the peptide sequences.

  • Quantification: The intensities of the "light" and "heavy" reporter ions in the MS/MS spectra are measured. The ratio of these intensities reflects the relative abundance of the corresponding peptide (and by inference, protein) in the original samples.

Hypothetical Data and Expected Outcomes

The use of a 3,5-Bis(methylsulfonyl)benzylamine-based labeling reagent is expected to provide quantitative data comparable to existing methods. A summary of the hypothetical properties of this reagent is presented below.

PropertyDescription
Reactivity Primary amines (Peptide N-terminus, Lysine side chain)
Proposed Isotopic Labeling ¹³C, ¹⁵N, or ³⁴S incorporation
Reporter Ion m/z Dependent on the specific design of the cleavable linker
Advantages Novel chemical structure, potential for unique fragmentation patterns, dual sulfur atoms for mass defect-based analysis.

Conclusion and Future Perspectives

While the application of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride in proteomics is, at present, a conceptual proposal, its chemical properties make it a promising candidate for the development of a new generation of chemical proteomics tools. Further research is required to synthesize and characterize the activated, isotopically labeled forms of this reagent and to validate its performance in complex biological samples. The protocols and workflows presented in this application note provide a solid foundation for such investigations. We believe that the exploration of novel chemical entities like 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is crucial for advancing the capabilities of quantitative proteomics and will ultimately contribute to new discoveries in biology and medicine.

References

  • Addona, T. A., et al. (2009). Applications of targeted proteomics in systems biology and translational medicine. Nature Biotechnology, 27(7), 633-641. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Luo, Y., et al. (2008). Quantitative Proteomics Employing Primary Amine Affinity Tags. Journal of Proteome Research, 7(9), 4185-4190. [Link]

  • PrepChem. Synthesis of benzylamine hydrochloride. [Link]

  • PubChemLite. 3,5-bis(methylsulfonyl)benzylamine hydrochloride (C9H13NO4S2). [Link]

  • Thermo Fisher Scientific. (2016). Amine-reactive TMT10plex Mass Tagging Kit. [Link]

  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Alpha Laboratories. Reagents for Proteomics. [Link]

  • Thermo Fisher Scientific. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. [Link]

  • MDPI. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. [Link]

  • Syncell. Microscoop Reagent Kits. [Link]

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Method

Application Note: A Strategic Guide to Synthesizing Novel Bioactive Scaffolds from 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

Abstract This technical guide provides a comprehensive framework for the strategic utilization of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a versatile starting material for novel compound synthesis. We detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a versatile starting material for novel compound synthesis. We detail robust, validated protocols for key chemical transformations, including N-acylation and reductive amination, enabling the generation of diverse compound libraries. The rationale behind methodological choices is explored, emphasizing the unique physicochemical properties imparted by the bis-sulfonyl moiety. These protocols are designed for researchers in medicinal chemistry and drug development, aiming to accelerate the discovery of new therapeutic agents by leveraging a scaffold with significant pharmacological potential.

Introduction: The Strategic Value of the Bis-Sulfonyl Benzylamine Scaffold

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is an intriguing, yet underexplored, starting material for drug discovery programs. Its structure is distinguished by two key features: a reactive primary benzylamine for straightforward derivatization and an aromatic core decorated with two methylsulfonyl groups. The sulfonyl group (-SO₂-) is a cornerstone functional moiety in modern medicinal chemistry.[1] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are fundamental to the biological activity of numerous approved drugs.[2]

Compounds containing sulfonyl groups are associated with a wide range of therapeutic applications, including treatments for diabetes, cancer, and inflammation.[2][3] The introduction of a sulfonyl group can enhance metabolic stability, modulate solubility, and provide specific, high-affinity interactions with biological targets like enzymes and receptors.[4] Furthermore, scaffolds containing multiple sulfonyl groups have demonstrated potent biological activities, including antitumor and neuroprotective properties.[5][6]

This guide provides researchers with the foundational protocols and strategic insights required to unlock the potential of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a precursor to next-generation bioactive compounds.

Physicochemical Properties & Pre-Reaction Handling

Before its use in synthesis, it is critical to understand the properties of the starting material and the necessary preparatory steps.

PropertyValueReference
CAS Number 1171787-85-1[7]
Molecular Formula C₉H₁₄ClNO₄S₂[7]
Molecular Weight 299.78 g/mol [7]
Appearance Solid[7]
Purity ≥95.0%[7]
Canonical SMILES CS(=O)(=O)C1=CC(CN)=CC(S(C)(=O)=O)=C1.Cl[7]

Safety & Handling: The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[7] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Critical Pre-Reaction Step: Neutralization The starting material is a hydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic. For reactions requiring a nucleophilic amine, such as N-acylation or the initial step of reductive amination, the amine must first be deprotonated to its free base form. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. A molar equivalent of 1.1 to 1.5 of the base relative to the hydrochloride salt is generally sufficient to ensure complete neutralization.

Core Synthetic Pathways & Protocols

The following protocols provide step-by-step methodologies for two fundamental transformations that can be used to generate a broad library of derivatives.

Pathway 1: N-Acylation for the Synthesis of Novel Amides

The amide bond is a ubiquitous feature in pharmaceuticals, present in approximately 25% of all marketed drugs.[8] This protocol describes a robust method for acylating the primary amine of 3,5-bis(methylsulfonyl)benzylamine to produce a diverse range of amide derivatives.

cluster_0 N-Acylation Workflow A 1. Starting Material 3,5-Bis(methylsulfonyl)benzylamine HCl + Solvent (e.g., DCM) B 2. Neutralization Add Base (e.g., TEA) Stir 15 min A->B C 3. Acylation Add Acylating Agent (R-COCl or (R-CO)2O) Stir at RT B->C D 4. Work-up Aqueous Wash (e.g., H2O, brine) C->D TLC Monitoring E 5. Purification Dry (Na2SO4) Concentrate Crystallize or Chromatograph D->E F Final Product N-Acyl Derivative E->F

Caption: General workflow for the N-acylation protocol.

Protocol 1: Synthesis of N-(3,5-Bis(methylsulfonyl)benzyl)acetamide

  • Rationale: This protocol utilizes acetic anhydride, a common and efficient acylating agent. The reaction is often rapid and can sometimes be performed without a catalyst.[9][10] Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the free base and the acylating agent.

  • Materials and Reagents:

    • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq, e.g., 1.00 g, 3.34 mmol)

    • Triethylamine (TEA) (1.2 eq, e.g., 0.56 mL, 4.00 mmol)

    • Acetic Anhydride (1.2 eq, e.g., 0.38 mL, 4.00 mmol)

    • Dichloromethane (DCM), anhydrous (approx. 20 mL)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • To a clean, dry round-bottom flask, add 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.00 g, 3.34 mmol) and anhydrous DCM (20 mL).

    • Stir the suspension at room temperature and add triethylamine (0.56 mL, 4.00 mmol) dropwise. Stir for 15-20 minutes until the solid dissolves, indicating the formation of the free amine.

    • Slowly add acetic anhydride (0.38 mL, 4.00 mmol) to the solution. An exothermic reaction may be observed.

    • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(3,5-Bis(methylsulfonyl)benzyl)acetamide.

  • Self-Validation & Characterization:

    • Yield: Expected yield is typically >85%.

    • Melting Point: A sharp melting point indicates high purity.

    • Spectroscopy: Confirm the structure using ¹H NMR (disappearance of the primary amine protons, appearance of an amide N-H singlet and a methyl singlet), ¹³C NMR, and Mass Spectrometry (correct molecular ion peak).

Pathway 2: Reductive Amination for Synthesis of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents onto the amine nitrogen.[11][12] This process involves the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding secondary amine.[13]

Protocol 2: Synthesis of N-(4-Fluorobenzyl)-3,5-bis(methylsulfonyl)benzylamine

  • Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[12] It tolerates a wide range of functional groups and does not reduce the starting aldehyde. The reaction is performed as a one-pot procedure for operational simplicity.

  • Materials and Reagents:

    • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq, e.g., 1.00 g, 3.34 mmol)

    • Triethylamine (TEA) (1.2 eq, e.g., 0.56 mL, 4.00 mmol)

    • 4-Fluorobenzaldehyde (1.1 eq, e.g., 0.39 g, 3.67 mmol)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq, e.g., 1.06 g, 5.01 mmol)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 25 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • In a round-bottom flask, suspend 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.00 g, 3.34 mmol) in DCE (25 mL).

    • Add triethylamine (0.56 mL, 4.00 mmol) and stir for 15 minutes at room temperature to generate the free amine.

    • Add 4-fluorobenzaldehyde (0.39 g, 3.67 mmol) to the mixture and stir for an additional 30 minutes to allow for imine formation.

    • Carefully add sodium triacetoxyborohydride (1.06 g, 5.01 mmol) to the reaction mixture in portions. The reaction is typically stirred at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

  • Self-Validation & Characterization:

    • Yield: Varies depending on the aldehyde, but typically 60-90%.

    • TLC: A single spot after purification with a different Rf value from the starting materials.

    • Spectroscopy: Confirm the structure using ¹H NMR (presence of signals from both aromatic rings, a new benzylic CH₂ signal), ¹³C NMR, and Mass Spectrometry.

Biological Relevance & Potential Applications

The derivatives synthesized from 3,5-Bis(methylsulfonyl)benzylamine hydrochloride are primed for screening in various therapeutic areas. The bis-sulfonyl phenyl core acts as a rigid scaffold that can present the newly introduced functional groups to biological targets.

Recent studies have highlighted that alkylsulfonyl benzimidazole derivatives, which could be synthesized from this scaffold through further steps, act as potent inhibitors of the anti-apoptotic protein Bcl-2, a key target in cancer therapy.[14][15]

cluster_0 Apoptosis Pathway Modulation Inhibitor Synthesized Derivative (e.g., Compound 27) Bcl2 Bcl-2 Protein Inhibitor->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrial Outer Membrane BaxBak->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Potential mechanism of action for Bcl-2 inhibition.[15]

The compounds generated via the protocols herein can be evaluated for:

  • Anticancer Activity: Screening against cancer cell lines, particularly those overexpressing Bcl-2 like certain lymphomas and breast cancers.[14]

  • Neuroprotective Effects: Evaluation in cellular models of neurodegeneration, as other bis-sulfonamide derivatives have shown promise in this area.[6]

  • Enzyme Inhibition: The sulfonyl groups can target the active sites of various enzymes, making these compounds candidates for screening against kinases, proteases, and other enzyme classes.

Conclusion

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a high-potential starting material for the efficient construction of novel and diverse chemical entities. The detailed N-acylation and reductive amination protocols provided in this guide are robust, easily adaptable, and serve as a gateway to libraries of compounds with significant therapeutic potential. By leveraging the unique electronic and structural properties of the bis-sulfonyl scaffold, researchers can accelerate their drug discovery efforts and explore new avenues for treating complex diseases.

References

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1), Article 1101. [11][13]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1214–1216. [12]

  • BenchChem. The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. [1]

  • BenchChem. Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine. [9]

  • Qin, Y. J., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3547-3574. [2]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [3]

  • ResearchGate. Application of Sulfonyl in Drug Design. [4]

  • Fluorochem. 3,5-bis(Methylsulfonyl)benzylamine hydrochloride. [7]

  • PubChemLite. 3,5-bis(methylsulfonyl)benzylamine hydrochloride. [16]

  • Ghorab, M. M., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(15), 2795. [8]

  • Heravi, M. M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 79(1), 1-8. [10]

  • Srimurugan, S., et al. (2011). Synthesis and antitumor activity of bis(arylsulfonyl)dihydroimidazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(1), 126776. [5]

  • Thong-asa, W., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 909187. [6]

  • Abbade, Y., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(47), 44849–44863. [14][15]

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Application

Application Notes &amp; Protocols: Strategic Synthesis and Application of Benzenesulfonamide Analogs in Modern Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and application of benzenesulfonamide analogs. The benzenesulfonamide scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and application of benzenesulfonamide analogs. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1] Its significance stems from its unique physicochemical properties, including its ability to act as a bioisosteric replacement for amide or carboxylate groups and its crucial role as a zinc-binding group in numerous metalloenzymes.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering a robust framework for the rational design, synthesis, and application of these vital compounds.

The Strategic Importance of the Benzenesulfonamide Moiety

The sulfonamide functional group is a key pharmacophore found in drugs spanning multiple therapeutic classes, from the historic "sulfa" antibiotics to modern treatments for cancer, glaucoma, inflammation, and diabetes.[4][5][6][7][8] The enduring relevance of this scaffold is attributable to several key features:

  • Hydrogen Bonding: The N-H and S=O groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

  • Structural Mimicry: It can effectively mimic the transition state of peptide hydrolysis, enabling it to inhibit various proteases.

  • Metalloenzyme Inhibition: The sulfonamide group is a premier zinc-binding motif, crucial for the inhibition of enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[2]

  • Synthetic Tractability: The modular nature of its synthesis allows for the systematic and diverse decoration of the aromatic ring and the sulfonamide nitrogen, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties (ADMET).[2]

This guide will detail three principal synthetic strategies—Classical Synthesis, Modern Cross-Coupling, and Bio-orthogonal "Click" Chemistry—providing the foundational knowledge to generate diverse libraries of benzenesulfonamide analogs for drug discovery campaigns.

Synthetic Methodologies: From Classical to Cutting-Edge

The successful synthesis of diverse benzenesulfonamide analogs relies on a robust toolkit of chemical reactions. The choice of method is dictated by factors such as substrate scope, functional group tolerance, desired scale, and overall efficiency.

Method A: Classical Synthesis via Sulfonyl Chlorides

This is the most established and direct route to sulfonamides, involving the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[9][10][11] The causality is straightforward: the highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine.

Causality and Rationale: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12][13] The main challenge of this approach often lies not in the final amination step, but in the preparation of the requisite sulfonyl chloride precursors.[10] These are commonly synthesized via electrophilic aromatic substitution on an arene using chlorosulfonic acid, a method that is effective but limited by harsh acidic conditions and regioselectivity issues dictated by the existing substituents on the aromatic ring.[10][11]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol, 153 mg) in dichloromethane (DCM, 10 mL). Add triethylamine (1.2 mmol, 167 µL) to the solution to act as a base.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of benzenesulfonyl chloride (1.1 mmol, 194 mg) in DCM (5 mL) dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure product.

Method B: Modern Catalytic Cross-Coupling Reactions

To overcome the limitations of the classical approach, modern transition-metal-catalyzed methods have been developed, offering milder conditions and significantly broader substrate scope.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides or triflates with amines, including primary sulfonamides.[2][14][15]

Causality and Rationale: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] A Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates the deprotonated sulfonamide, followed by reductive elimination to form the desired N-aryl sulfonamide and regenerate the Pd(0) catalyst.[15] The choice of phosphine ligand is critical, as it modulates the catalyst's reactivity and stability. Bulky, electron-rich ligands are often required to promote both the oxidative addition and the final reductive elimination steps.[14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the primary sulfonamide (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).

  • Addition of Reagents: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Solvent and Atmosphere: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours, until TLC or LC-MS analysis indicates consumption of the starting aryl halide.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the N-aryl sulfonamide.

The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction that has been revitalized with modern ligand development.[16][17] It is an effective alternative to palladium-catalyzed methods, particularly for certain heterocyclic substrates.

Causality and Rationale: The modern Ullmann reaction uses a catalytic amount of a copper(I) salt (e.g., CuI) and a chelating ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine).[16][18] The ligand accelerates the reaction by stabilizing the copper center and increasing the solubility of the catalytic species. The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide, followed by reductive elimination.[17]

  • Reaction Setup: In a reaction vial, combine the aryl iodide (1.0 mmol), the sulfonamide (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol), a ligand such as 1,10-phenanthroline (0.2 mmol), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent and Atmosphere: Add a polar aprotic solvent such as dimethylformamide (DMF) or DMSO (3 mL). Seal the vial and flush with argon.

  • Reaction Conditions: Heat the mixture at 110-130 °C for 18-36 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Method C: Bio-orthogonal "Click" Chemistry

For constructing complex molecular architectures, particularly for applications in chemical biology or creating large combinatorial libraries, "click" chemistry provides an exceptionally reliable and efficient tool. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example.[3][19][20]

Causality and Rationale: This reaction forms a stable 1,2,3-triazole ring by joining an azide-functionalized molecule with an alkyne-functionalized molecule.[3] The reaction is characterized by its high efficiency, mild and often aqueous reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for late-stage functionalization.[21] To create benzenesulfonamide analogs, one precursor must bear the sulfonamide and an azide, while the coupling partner contains an alkyne for diversification (or vice versa).

  • Precursor Synthesis: Synthesize 4-azidobenzenesulfonamide from 4-aminobenzenesulfonamide via a standard diazotization reaction followed by treatment with sodium azide.

  • Reaction Setup: In a vial, dissolve 4-azidobenzenesulfonamide (1.0 mmol) and the desired terminal alkyne (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 8-16 hours. The product often precipitates from the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with water and then a cold solvent like diethyl ether to remove any unreacted alkyne. If the product is soluble, perform a standard aqueous workup and purify by crystallization or chromatography.

Comparative Overview of Synthetic Strategies

The selection of an appropriate synthetic route is a critical decision in any research campaign. The table below provides a comparative summary to guide this choice.[12][22]

Method Key Reagents/Catalyst Temperature Reaction Time Typical Yield Key Advantages Limitations
Classical Sulfonyl chloride, Amine, Base (e.g., Pyridine)0 - 25 °CSeveral hoursVariable, can be highWell-established, versatile, inexpensive.[12]Requires harsh conditions for precursor synthesis; limited functional group tolerance.[10][22]
Buchwald-Hartwig Aryl halide/triflate, Sulfonamide, Pd catalyst, Phosphine ligand, Base80 - 110 °C12 - 24 hoursGood to ExcellentMild conditions, broad substrate scope, high functional group tolerance.[15][23]Expensive catalyst and ligands; requires inert atmosphere.
Ullmann Condensation Aryl halide, Sulfonamide, Cu catalyst, Ligand, Base110 - 130 °C18 - 36 hoursModerate to GoodInexpensive catalyst, effective for specific heteroaryls.[16][18]Often requires higher temperatures and longer reaction times than Pd-catalysis.[16]
"Click" Chemistry (CuAAC) Azide, Alkyne, Cu(I) source, Reducing agentRoom Temp.8 - 16 hoursExcellentExtremely reliable, mild/aqueous conditions, bio-orthogonal, ideal for library synthesis.[3][19][21]Requires synthesis of azide/alkyne functionalized precursors.

Visualizing Synthetic Workflows

Diagrams provide a clear, high-level view of the synthetic logic and workflows.

G cluster_classical Method A: Classical Synthesis cluster_modern Methods B & C: Modern Synthesis Arene Arene / Thiol SulfonylChloride Benzenesulfonyl Chloride Arene->SulfonylChloride Chlorosulfonic Acid or Oxidation Product_A Benzenesulfonamide Analog SulfonylChloride->Product_A Amine Amine / Aniline Amine->Product_A Base ArylHalide Aryl Halide / Triflate Product_B Benzenesulfonamide Analog ArylHalide->Product_B Sulfonamide Primary Sulfonamide Sulfonamide->Product_B Pd or Cu Catalyst + Ligand + Base Azide Sulfonamide-Azide Product_C Sulfonamide-Triazole Conjugate Azide->Product_C Alkyne Alkyne Partner Alkyne->Product_C Cu(I) Catalyst

Caption: High-level comparison of classical vs. modern synthetic routes.

Applications in Drug Discovery: Targeting Metalloenzymes

A primary application of benzenesulfonamide analogs is the inhibition of metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs). CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, edema, and cancer.[3][24]

Mechanism of Action: The unprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule/hydroxide ion. This binding is tetrahedral and mimics the transition state of CO₂ hydration, effectively blocking the enzyme's catalytic activity.[3] The rest of the molecule (the "tail") extends out of the active site, where modifications can be made to confer isoform selectivity and improve physicochemical properties.

cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Benzenesulfonamide Inhibitor ActiveSite Zn(II) His His His Product Zn(II) His His His R-SO₂-NH⁻ ActiveSite->Product Inhibition Water H₂O Water->ActiveSite:zinc Binds to Zinc Sulfonamide R-SO₂-NH₂ Sulfonamide->Product Displaces H₂O and Binds

Caption: Mechanism of Carbonic Anhydrase inhibition by a benzenesulfonamide.

This targeted approach has led to the development of numerous successful drugs and is a key strategy in ongoing research for:

  • Anticancer Agents: Targeting tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[24][25]

  • Anti-Infective Agents: The original sulfa drugs function by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[5][6]

  • Anti-Glaucoma Agents: Dorzolamide and brinzolamide are topical CA inhibitors that reduce aqueous humor formation in the eye, lowering intraocular pressure.

Trustworthiness: Self-Validating Protocols through Characterization

The integrity of any synthetic campaign rests on the rigorous characterization of its products. Each protocol described herein is a self-validating system when coupled with standard analytical techniques to confirm identity, structure, and purity.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) and UV visualization to monitor the consumption of starting materials and the appearance of the product spot.

  • Purification Assessment: After column chromatography, collect fractions and analyze by TLC to pool pure fractions. For high-throughput library synthesis, purity is often assessed by LC-MS.

  • Structural Confirmation (¹H and ¹³C NMR): Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra. Confirm the presence of characteristic peaks, such as the sulfonamide N-H proton (often a broad singlet), aromatic protons with expected splitting patterns, and carbons attached to sulfur.[24][26]

  • Molecular Weight Verification (Mass Spectrometry): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized compound. The observed m/z value should correspond to the calculated mass of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[8][24]

By systematically applying this characterization workflow, researchers can ensure the reliability and reproducibility of their results, forming a trustworthy foundation for subsequent biological evaluation.

References

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  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. PubMed.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Welcome to the dedicated technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Here, we combine fundamental chemical principles with field-proven methodologies to ensure you can confidently prepare your solutions for successful experimental outcomes.

Understanding the Molecule: Why Solubility Can Be a Hurdle

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a unique molecule presenting specific solubility characteristics. Its structure, featuring a benzylamine core with two electron-withdrawing methylsulfonyl groups, and its formulation as a hydrochloride salt, are key determinants of its behavior in various solvents.

The primary amine group is basic and is protonated to form the hydrochloride salt, which is generally intended to enhance aqueous solubility.[1] However, the bulky, nonpolar aromatic ring and the two methylsulfonyl groups can counteract this effect, leading to limited solubility in aqueous solutions, particularly at neutral pH. The interplay between the ionizing hydrochloride salt and the organic scaffold of the molecule is central to its solubility profile.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,5-Bis(methylsulfonyl)benzylamine hydrochloride not dissolving in water?

A1: The hydrochloride salt of an amine is expected to be more water-soluble than its free base form due to the ionic nature of the ammonium salt.[1] However, complete dissolution in neutral water can still be challenging. The issue often lies in the solution's pH. At neutral pH, a portion of the amine salt can deprotonate to its less soluble free base form, leading to a saturated solution with undissolved solid. Lowering the pH of the aqueous solution will favor the protonated, more soluble form of the amine.

Q2: What is the expected effect of pH on the solubility of this compound?

A2: The solubility of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is highly pH-dependent. As a salt of a weak base (the benzylamine derivative) and a strong acid (HCl), the compound will be most soluble in acidic conditions (low pH). In acidic solutions, the equilibrium shifts towards the protonated amine, which is more readily solvated by water molecules. As the pH increases towards and beyond the pKa of the conjugate acid, the compound will convert to its free base form, which is significantly less water-soluble and may precipitate out of solution.

Q3: What is the predicted pKa of 3,5-Bis(methylsulfonyl)benzylamine?

Q4: In which organic solvents can I expect better solubility?

A4: For amine hydrochloride salts, polar protic solvents are generally good candidates. However, given the organic nature of the backbone, polar aprotic solvents can also be effective. Solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used for similar compounds. It is always recommended to perform a small-scale solubility test to determine the most suitable solvent for your specific application and desired concentration.

Troubleshooting Guide: Overcoming Solubility Issues

Issue Potential Cause Troubleshooting Steps
Compound "oils out" or forms a gummy precipitate in water. The free base is precipitating due to a pH that is too high.1. Lower the pH of the solution by adding a small amount of dilute HCl. 2. Ensure the starting water is slightly acidic.
Incomplete dissolution in aqueous buffer. The buffer's pH is too close to or above the compound's pKa, or the buffer capacity is insufficient.1. Switch to a buffer with a lower pH (e.g., pH 4-5). 2. Increase the buffer concentration to better maintain the desired pH upon addition of the compound.
Precipitation occurs after initial dissolution upon standing. The solution is supersaturated, or there is a slow equilibration to the less soluble form.1. Gently warm the solution to aid dissolution and then allow it to cool slowly to room temperature. 2. Sonicate the solution to break up any small agglomerates. 3. If precipitation persists, the concentration may be too high for the given solvent and conditions.
Difficulty dissolving in organic solvents. The hydrochloride salt form has strong crystal lattice energy.1. Gently warm the solvent while stirring. 2. Use sonication to aid in breaking up the solid particles. 3. Consider a co-solvent system (e.g., a small amount of water in DMSO or ethanol).

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is designed to prepare a clear aqueous stock solution of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride by controlling the pH.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter or pH paper

  • Vortex mixer and/or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

  • Add the compound to a volume of deionized water that is less than the final desired volume (e.g., 80% of the final volume).

  • Stir the suspension. You will likely observe that the compound does not fully dissolve.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding acid until the solid completely dissolves and the solution becomes clear. The target pH should be in the acidic range (e.g., pH 4-5).

  • Once the compound is fully dissolved, add deionized water to reach the final desired volume.

  • If needed, gently warm the solution (e.g., to 37°C) and/or sonicate to ensure complete dissolution.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol provides a reliable method to determine the equilibrium solubility of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride in a specific aqueous buffer.[4][5][6]

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride to a glass vial. "Excess" means that there should be visible undissolved solid after equilibration.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to reach equilibrium.

  • After incubation, check the pH of the slurry to ensure it has not significantly changed.[5]

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.

Visualizing Key Concepts

pH-Dependent Ionization and Solubility

The following diagram illustrates the relationship between pH, the ionization state of 3,5-Bis(methylsulfonyl)benzylamine, and its relative solubility.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) cluster_solubility Protonated R-CH2-NH3+ Cl- (Protonated Form) FreeBase R-CH2-NH2 (Free Base) Protonated->FreeBase Increase pH > pKa HighSol High Aqueous Solubility Protonated->HighSol FreeBase->Protonated Decrease pH < pKa LowSol Low Aqueous Solubility FreeBase->LowSol

Caption: Effect of pH on the ionization and solubility of 3,5-Bis(methylsulfonyl)benzylamine.

Experimental Workflow for Solubility Determination

This workflow outlines the steps for determining the aqueous solubility of the compound.

G Start Start: Excess Compound + Buffer Incubate Incubate with Shaking (24-48h at constant T) Start->Incubate Centrifuge Centrifuge to Pellet Solid Incubate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Quantify Quantify Concentration (e.g., HPLC) Filter->Quantify End Result: Equilibrium Solubility Quantify->End

Caption: Workflow for the shake-flask solubility determination method.

References

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link].

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link].

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link].

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link].

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link].

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link].

  • 24.3: Basicity of Amines. Chemistry LibreTexts. Available at: [Link].

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link].

  • Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. ResearchGate. Available at: [Link].

  • Method for salt preparation. Google Patents.
  • Workup: Amines. University of Rochester Department of Chemistry. Available at: [Link].

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link].

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link].

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link].

  • How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link].

  • Forming oxalte salts of amines. Sciencemadness.org. Available at: [Link].

  • How to make a salt of a novel compound? ResearchGate. Available at: [Link].

  • Amine workup. Reddit. Available at: [Link].

  • Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. TSI Journals. Available at: [Link].

  • Remote Modulation of Amine Basicity by a Phenylsulfone and a Phenylthio Group. ResearchGate. Available at: [Link].

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link].

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link].

  • Basicity of Amines. Chemistry Steps. Available at: [Link].

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. Available at: [Link].

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link].

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. Available at: [Link].

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Optimization

Technical Support Center: Optimizing Reactions with 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction: Understanding the Reactivity of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a unique building block characterized by a benzylamine core flanked by two powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) groups. These groups significantly influence the reactivity of the amine, which can present both opportunities and challenges in synthesis.

The primary challenge arises from the reduced nucleophilicity of the benzylamine nitrogen. The strong inductive and resonance electron-withdrawing effects of the two meta-positioned sulfonyl groups decrease the electron density on the amine, making it a weaker nucleophile compared to unsubstituted benzylamine.[1][2] This can lead to sluggish or incomplete reactions, particularly in N-alkylation and acylation reactions.

However, the presence of these sulfonyl groups also imparts specific properties that can be advantageous, such as increased crystallinity of the derivatives, which can aid in purification. Understanding these electronic effects is paramount to developing successful reaction protocols and troubleshooting unexpected outcomes.

Troubleshooting Guide: Low Reaction Yields and Incomplete Conversions

Low yields are a frequent concern when working with deactivated amines. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Incomplete N-Alkylation or N-Acylation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 3,5-bis(methylsulfonyl)benzylamine starting material, even after extended reaction times.

  • The desired product is formed, but in yields lower than 50%.

Root Cause Analysis and Solutions:

G cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield in N-Alkylation/Acylation CheckBase Is the amine fully deprotonated? Start->CheckBase CheckReactivity Is the electrophile sufficiently reactive? CheckBase->CheckReactivity Yes StrongerBase Use a stronger, non-nucleophilic base (e.g., DBU, NaH). CheckBase->StrongerBase No CheckSolubility Are all reactants soluble? CheckReactivity->CheckSolubility Yes MoreReactiveElectrophile Activate the electrophile (e.g., convert R-Cl to R-I). CheckReactivity->MoreReactiveElectrophile No CheckTemp Is the reaction temperature adequate? CheckSolubility->CheckTemp Yes PolarAproticSolvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). CheckSolubility->PolarAproticSolvent No IncreaseTemp Increase reaction temperature incrementally. CheckTemp->IncreaseTemp No

Caption: Troubleshooting workflow for low-yield N-alkylation/acylation reactions.

Detailed Methodologies:

1. Enhancing Deprotonation:

  • Rationale: The hydrochloride salt must be fully neutralized, and the resulting free amine must be deprotonated to act as a nucleophile. The reduced basicity of the amine due to the electron-withdrawing groups means that common organic bases like triethylamine (TEA) may not be sufficient to maintain a high concentration of the free amine at equilibrium.

  • Protocol:

    • Instead of TEA or diisopropylethylamine (DIPEA), consider stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).

    • When using NaH, ensure an anhydrous polar aprotic solvent like DMF or THF is used. Add the 3,5-bis(methylsulfonyl)benzylamine hydrochloride to a suspension of NaH at 0 °C and allow it to stir for 30-60 minutes to ensure complete deprotonation before adding the electrophile.

2. Increasing Electrophile Reactivity:

  • Rationale: A less reactive nucleophile requires a more reactive electrophile. For alkylation reactions, the leaving group's ability is critical. For acylation, the carbonyl carbon's electrophilicity is key.

  • Protocol for Alkylation: If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ via Finkelstein reaction conditions (catalytic NaI or KI in acetone or acetonitrile).

  • Protocol for Acylation: For difficult amide couplings, converting a carboxylic acid to a more reactive acid chloride using oxalyl chloride or thionyl chloride prior to reaction with the amine is often more effective than standard peptide coupling reagents.[3]

3. Optimizing Solvent and Temperature:

  • Rationale: The solubility of the amine salt and the free amine can be limited in less polar solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often superior as they can solvate the ionic intermediates and allow for higher reaction temperatures.

  • Protocol:

    • Screen solvents such as DMF, DMSO, and NMP.

    • If the reaction is sluggish at room temperature, incrementally increase the temperature to 50 °C, 80 °C, or higher, while monitoring for potential decomposition of starting materials or products.

ParameterStandard ConditionOptimized Condition for Low YieldRationale
Base Triethylamine (TEA), K₂CO₃DBU, NaH, LiHMDSOvercomes the reduced basicity of the amine.
Solvent Acetonitrile, THFDMF, DMSO, NMPImproves solubility and allows for higher temperatures.
Temperature Room Temperature to 50 °C50 °C to 100 °CProvides necessary activation energy for the reaction.
Electrophile Alkyl Bromide, Carboxylic Acid + HATUAlkyl Iodide, Acid ChlorideIncreases the reactivity to match the less nucleophilic amine.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark, and what are the likely side products?

A1: Darkening of the reaction mixture, especially at elevated temperatures, can indicate decomposition or side reactions. For benzylamines, oxidative side reactions can occur. While the electron-withdrawing groups on the aromatic ring provide some stability against oxidation compared to electron-rich benzylamines, impurities or prolonged exposure to air at high temperatures can still lead to the formation of imines and other colored byproducts. It is advisable to run reactions under an inert atmosphere (Nitrogen or Argon) and use freshly distilled, high-purity solvents.

Q2: I am having trouble purifying my product. It seems to co-elute with starting material on silica gel chromatography. What can I do?

A2: The polarity of 3,5-bis(methylsulfonyl)benzylamine and its derivatives can be quite similar due to the dominance of the two polar sulfonyl groups. This makes chromatographic separation challenging.

  • Strategy 1: Recrystallization: Due to the rigid and polar nature of the sulfonyl groups, compounds of this class often have good crystallinity. Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile).[4][5]

  • Strategy 2: Acid/Base Extraction: If your product has a different pKa than the starting amine, a liquid-liquid extraction workup can be effective. For example, if you have successfully alkylated the amine, the product will be less basic than the starting material. A carefully controlled acidic wash might selectively protonate and remove the unreacted starting amine into the aqueous layer.

  • Strategy 3: Reverse-Phase Chromatography: If normal-phase silica gel fails, consider reverse-phase (C18) column chromatography, as it separates compounds based on hydrophobicity, which may differ more significantly between your product and the starting material than their polarity.

Q3: Can I use standard peptide coupling reagents like HATU or HOBt/EDC for amide bond formation?

A3: Yes, but with caution. Due to the reduced nucleophilicity of the amine, standard coupling conditions may be slow and require optimization.[3]

  • Recommendation: Use a more potent coupling agent. For particularly stubborn couplings, consider reagents that generate a highly reactive acylating species, such as T3P® (Propylphosphonic Anhydride) or converting the carboxylic acid to the acid chloride.

  • Base Choice: Ensure a non-nucleophilic base like DIPEA or 2,4,6-collidine is used in sufficient quantity (at least 2-3 equivalents) to neutralize the amine hydrochloride and any acid generated during the reaction.

Q4: What is the best way to handle and store 3,5-Bis(methylsulfonyl)benzylamine hydrochloride?

A4: The compound is a solid and should be stored in a cool, dry place under an inert atmosphere.[6] It is hygroscopic, so minimize its exposure to air. As with all amine hydrochlorides, it is a weak acid and should not be stored in contact with strong bases.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of 3,5-Bis(methylsulfonyl)benzylamine

This protocol is designed for a generic reaction with a reactive alkyl halide (e.g., benzyl bromide).

G

Caption: Step-by-step workflow for optimized N-alkylation.

Materials:

  • 3,5-Bis(methylsulfonyl)benzylamine hydrochloride (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-bis(methylsulfonyl)benzylamine hydrochloride.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride in small portions. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

References

  • Vertex Pharmaceuticals. (n.d.). Optimization of Cyclophilin B-Targeted Tri-vector Inhibitors for Novel MASH Treatments.
  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link].

  • Quora. (2022, October 17). How does an electron withdrawing group affect a benzene ring? Retrieved from [Link].

  • Quora. (2019, December 13). Is the amino group in a benzyl amine an electron withdrawing group? Retrieved from [Link].

  • Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. Retrieved from [Link].

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC. Retrieved from [Link].

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link].

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link].

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link].

  • Scribd. (n.d.). Unit 2 Purification of Organic Compounds Unit 2 2025. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link].

  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of benzylamine hydrochlorides and methylsulfonyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride?

To ensure the long-term stability of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption, as benzylamine hydrochloriodes are known to be hygroscopic.[2][3] For optimal shelf-life, storage at +20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from both moisture and atmospheric oxygen.[2] While specific long-term stability data for this exact compound is not extensively published, analogous compounds like benzylamine hydrochloride are stable for at least two years under these conditions.[2]

Q2: How should I handle the compound for short-term use and in-solution storage?

For routine experimental use, allow the container to equilibrate to room temperature before opening to minimize moisture condensation. Weigh the compound quickly and reseal the container tightly. If you need to prepare stock solutions, it is advisable to use anhydrous solvents. For aqueous solutions, use freshly prepared, purified water.

The stability of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride in solution is not fully characterized. However, hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] Given the presence of methylsulfonyl groups, which can be susceptible to hydrolysis under certain pH conditions, it is best to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, we recommend storing it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Is 3,5-Bis(methylsulfonyl)benzylamine hydrochloride sensitive to light?

While there is no specific data on the photosensitivity of this compound, many organic molecules, especially those with aromatic rings, can be sensitive to light.[4][5] Oxidative degradation can be initiated by light.[4] Therefore, as a precautionary measure, it is recommended to store the solid compound and any solutions in amber vials or otherwise protected from light.

Q4: What are the potential degradation pathways for this compound?

Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The methylsulfonyl groups could be susceptible to hydrolysis, especially at extreme pH values. This is a common degradation route for sulfonyl-containing compounds.

  • Oxidation: The benzylamine moiety could be prone to oxidation, particularly if exposed to air and/or light over extended periods.[4][6] Oxidative decomposition has been observed in other amine hydrochloride salts.[6]

  • Hygroscopic nature: As a hydrochloride salt, the compound is likely to absorb water from the atmosphere.[2][3] This can lead to the formation of a sticky or oily solid, which can be difficult to handle and may promote hydrolytic degradation.

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments with 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check for Physical Changes: Inspect the solid for any changes in color or texture (e.g., clumping, discoloration). 3. Prepare Fresh Solutions: Always prepare solutions fresh before use. If using a stock solution, ensure it has been stored correctly and for a limited time. 4. Purity Analysis: If degradation is suspected, consider analytical techniques like HPLC or NMR to assess the purity of your sample.
Difficulty in weighing or handling the solid compound. The compound has absorbed moisture due to its hygroscopic nature.[2][3]1. Dry the Compound: If the compound appears clumpy or sticky, it may be possible to dry it under a high vacuum. 2. Handle in a Controlled Environment: For future use, handle the compound in a glove box or a controlled humidity environment. 3. Proper Acclimatization: Always allow the container to reach room temperature before opening.
The compound is not fully dissolving in the intended solvent. The hydrochloride salt may have different solubility characteristics than the free base. The presence of absorbed water could also affect solubility.1. Verify Solubility: Consult the product datasheet for solubility information. 2. Use Anhydrous Solvents: If using organic solvents, ensure they are anhydrous. 3. Gentle Warming/Sonication: Gentle warming or sonication may aid dissolution. However, be cautious as heat can accelerate degradation. 4. pH Adjustment: For aqueous solutions, the pH may affect solubility. Adjusting the pH might be necessary, but be mindful of potential degradation at extreme pH values.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of degradation products or impurities.1. Review Storage and Handling: Improper storage or handling is a likely cause of degradation. 2. Analyze a Fresh Sample: If possible, analyze a fresh, unopened sample to compare with your current stock. 3. Consider Degradation Pathways: The unexpected peaks could correspond to hydrolysis or oxidation products.

Experimental Workflow & Decision Making

The following diagram illustrates a decision-making workflow for troubleshooting issues related to the stability of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Troubleshooting workflow for stability issues.

References

  • AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride | CAS 327-99-8.
  • Choi, S., et al. (2023).
  • ChemicalBook. (2023). Benzylamine hydrochloride.
  • Zanardini, E., et al. (2002). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. Journal of Environmental Quality, 31(2), 585-591.
  • Reddit. (2015). Problem with hydrochloride salt formation/isolation.
  • ChemRxiv. (2022).
  • ScienceMadness. (2006). Isolation of primary amines as HCL salt problem.
  • Eawag. (1997). Methanesulfonic Acid Degradation Pathway.
  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
  • Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air.
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • PubChem. (n.d.). Benzylammonium chloride.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • Indian Journal of Pharmaceutical Education and Research. (2017).
  • PubMed Central. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida.
  • MDPI. (2021). Effects of Storage Conditions on the Flavor Stability of Fried Pepper (Zanthoxylum bungeanum) Oil.
  • University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis.
  • Thermo Fisher Scientific. (n.d.). Benzylamine hydrochloride, 99%.
  • The Pharmaceutical Journal. (2010).
  • ResearchGate. (2014). Crystal Structure of Benzydamine Hydrochloride Salt.
  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?.
  • Wikipedia. (n.d.). Hydrazine.

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Optimization

Technical Support Center: Synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

Welcome to the technical support center for the synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the multi-step synthesis of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: A Strategic Approach to the Synthesis

The synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. The most logical and commonly employed synthetic route commences with a readily available starting material, 3,5-dimethylaniline, and proceeds through a series of transformations to build the target molecule. This guide will dissect each critical step, highlighting potential pitfalls and offering field-proven solutions.

The overall synthetic strategy is depicted below:

Synthesis_Workflow cluster_Step1 Step 1: Sandmeyer Reaction cluster_Step2 Step 2: Methylation cluster_Step3 Step 3: Oxidation cluster_Step4 Step 4: Benzylic Bromination cluster_Step5 Step 5: Azide Formation cluster_Step6 Step 6: Reduction cluster_Step7 Step 7: Salt Formation A 3,5-Dimethylaniline B 3,5-Dimethylbenzenethiol A->B 1. NaNO2, HCl 2. KSCN 3. NaOH C 3,5-Bis(methylthio)toluene B->C CH3I, Base D 3,5-Bis(methylsulfonyl)toluene C->D H2O2, Acetic Acid E 3,5-Bis(methylsulfonyl)benzyl bromide D->E NBS, AIBN F 3,5-Bis(methylsulfonyl)benzyl azide E->F NaN3 G 3,5-Bis(methylsulfonyl)benzylamine F->G H2, Pd/C or Staudinger Reaction H 3,5-Bis(methylsulfonyl)benzylamine hydrochloride G->H HCl

Figure 1: Proposed synthetic workflow for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered at each stage of the synthesis in a question-and-answer format.

Step 3: Oxidation of 3,5-Bis(methylthio)toluene

Q1: My oxidation of 3,5-bis(methylthio)toluene to the corresponding sulfone is incomplete, and I observe the presence of the sulfoxide intermediate. How can I drive the reaction to completion?

A1: Incomplete oxidation is a common issue in the conversion of sulfides to sulfones. The formation of the sulfoxide is the first step of the oxidation, and further oxidation to the sulfone can sometimes be sluggish.

  • Causality: The reactivity of the oxidizing agent and the reaction temperature are critical factors. Insufficient oxidant or a temperature that is too low can lead to the accumulation of the sulfoxide intermediate.

  • Troubleshooting Protocol:

    • Increase Oxidant Stoichiometry: Gradually increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide). A typical starting point is 2.2-2.5 equivalents per sulfide group. Monitor the reaction by TLC or LC-MS to determine the optimal amount.

    • Elevate Reaction Temperature: If increasing the oxidant is not sufficient, cautiously raise the reaction temperature. For oxidations using hydrogen peroxide in acetic acid, a temperature range of 80-100°C is often effective.

    • Extended Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the disappearance of the sulfoxide intermediate to gauge the required time.

    • Alternative Oxidizing Agents: If the above measures fail, consider using a more potent oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4). However, be aware that these reagents may have different selectivity and require careful control of reaction conditions to avoid over-oxidation of other functional groups.[1][2]

Q2: I am observing the formation of undesired byproducts and a decrease in yield during the oxidation step. What are the likely side reactions and how can I mitigate them?

A2: Over-oxidation and other side reactions can occur, particularly under harsh conditions.

  • Causality: The primary cause is often the use of an overly aggressive oxidizing agent or excessively high temperatures, which can lead to the oxidation of the aromatic ring or other sensitive functionalities.

  • Potential Side Reactions:

    • Arene Hydroxylation: The electron-rich aromatic ring can be susceptible to electrophilic attack by the oxidant, leading to the formation of phenolic byproducts.[3]

    • Benzylic Oxidation: Although less common with mild oxidants, stronger agents could potentially oxidize the benzylic methyl group.

  • Mitigation Strategies:

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump to maintain a low instantaneous concentration, which can help to control the exotherm and improve selectivity.

    • Optimize Temperature: Avoid excessively high temperatures. Start with a moderate temperature and only increase it if necessary for reaction completion.

    • Choice of Solvent: The solvent can influence the reactivity of the oxidant. Acetic acid is a common choice for hydrogen peroxide-mediated oxidations of sulfides.

Step 4: Benzylic Bromination of 3,5-Bis(methylsulfonyl)toluene

Q3: My benzylic bromination with N-bromosuccinimide (NBS) is giving a low yield of the desired benzyl bromide and multiple spots on TLC. What are the possible side products?

A3: Benzylic bromination is a free-radical chain reaction, and several side reactions can compete with the desired transformation.[4]

  • Causality: The formation of byproducts is often due to the presence of impurities, incorrect reaction conditions (e.g., temperature, light intensity), or the inherent reactivity of the substrate.

  • Potential Side Products:

    • Dibrominated Product: Over-bromination can lead to the formation of 3,5-bis(methylsulfonyl)benzylidene dibromide.[5]

    • Ring Bromination: Although NBS is generally selective for the benzylic position, some electrophilic aromatic substitution can occur, especially if the reaction is not carried out in the dark and at an appropriate temperature.

    • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting toluene derivative.

  • Troubleshooting Protocol:

    • Recrystallize NBS: Ensure the purity of the NBS by recrystallizing it from water before use. Impurities in NBS can initiate unwanted side reactions.

    • Control Radical Initiation: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a controlled amount. The reaction should be initiated with gentle heating or a UV lamp.

    • Solvent Choice: Carbon tetrachloride (CCl4) is a classic solvent for this reaction, but due to its toxicity, alternatives like cyclohexane or acetonitrile are often used. The choice of solvent can influence the reaction rate and selectivity.

    • Monitor the Reaction: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed to prevent over-bromination.

Bromination_Side_Reactions Start 3,5-Bis(methylsulfonyl)toluene Desired 3,5-Bis(methylsulfonyl)benzyl bromide Start->Desired NBS, AIBN (Desired Pathway) Overbromination Dibrominated Product Start->Overbromination Excess NBS (Side Reaction) RingBromination Ring Brominated Product Start->RingBromination Light/Heat (Side Reaction)

Figure 2: Potential side reactions during benzylic bromination.

Step 6: Reduction of 3,5-Bis(methylsulfonyl)benzyl azide

Q4: During the reduction of the benzyl azide to the primary amine, I am observing a significant amount of a higher molecular weight impurity. What is this byproduct and how can I avoid its formation?

A4: The formation of a secondary amine, specifically the dibenzylamine derivative, is a common side reaction during the reduction of benzyl azides, particularly in catalytic hydrogenation.

  • Causality: The newly formed primary amine is nucleophilic and can react with any remaining starting material (benzyl azide) or an imine intermediate to form the dibenzylamine.

  • Troubleshooting Strategies:

Reduction MethodTroubleshooting Protocol
Catalytic Hydrogenation (H₂/Pd-C) 1. Optimize Catalyst Loading: Use a minimal but effective amount of catalyst.[6] 2. Control Hydrogen Pressure: Higher pressures can sometimes favor the formation of the secondary amine. Start with atmospheric pressure (balloon) and only increase if necessary. 3. Monitor Reaction Closely: Stop the reaction as soon as the starting azide is consumed to prevent further reaction of the product amine.
Staudinger Reaction (PPh₃, H₂O) 1. Ensure Complete Hydrolysis: The intermediate aza-ylide must be fully hydrolyzed to the amine. Ensure sufficient water is present and allow for adequate reaction time.[7] 2. Purification: The byproduct, triphenylphosphine oxide, can sometimes be difficult to remove. Purification by column chromatography or crystallization is often necessary.[8]

Q5: I am performing a catalytic hydrogenation, but the reaction is very slow or stalls completely. What could be the issue?

A5: Catalyst poisoning is a likely culprit, especially given the presence of sulfur atoms in the molecule.

  • Causality: The methylsulfonyl groups, although generally considered stable, can potentially interact with the palladium catalyst surface and inhibit its activity.[9][10]

  • Troubleshooting Protocol:

    • Use a More Robust Catalyst: Consider using a different catalyst that is more resistant to sulfur poisoning, such as certain rhodium or ruthenium catalysts.[11]

    • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for some deactivation.

    • Switch to a Non-catalytic Method: If catalytic hydrogenation proves to be problematic, the Staudinger reduction is an excellent alternative that is not susceptible to sulfur poisoning.[7]

Step 7: Formation and Purification of the Hydrochloride Salt

Q6: After forming the hydrochloride salt, I am struggling to obtain a pure, crystalline product. What are the best practices for purification?

A6: The purification of benzylamine hydrochlorides can sometimes be challenging due to their physical properties.

  • Causality: The presence of impurities from the previous steps or issues with the crystallization process can lead to an impure or oily product.

  • Purification Protocol:

    • Initial Purification of the Free Base: Before salt formation, it is highly recommended to purify the free amine. This can be done by column chromatography on silica gel or by distillation under reduced pressure.[12]

    • Salt Formation: Dissolve the purified free amine in a suitable solvent such as diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in the same solvent or bubble HCl gas through the solution.[13]

    • Crystallization/Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, try using a different solvent system or cooling the mixture.

    • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.[14]

    • Washing: The filtered crystals should be washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.[3]

Detailed Experimental Protocols

Protocol 1: Staudinger Reduction of 3,5-Bis(methylsulfonyl)benzyl azide

This protocol provides a reliable method for the reduction of the benzyl azide to the corresponding primary amine, avoiding the potential for catalyst poisoning.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-bis(methylsulfonyl)benzyl azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC by observing the disappearance of the starting azide. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Add diethyl ether to the residue. The triphenylphosphine oxide byproduct is often insoluble in ether and can be removed by filtration.

    • Wash the ether solution with dilute HCl to extract the amine product into the aqueous layer.

    • Basify the aqueous layer with NaOH to a pH > 12 and extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-bis(methylsulfonyl)benzylamine.

Staudinger_Troubleshooting cluster_Problem Problem cluster_Cause Potential Cause cluster_Solution Solution Problem Incomplete Reaction or Low Yield Cause1 Insufficient Water for Hydrolysis Problem->Cause1 Cause2 Steric Hindrance around Azide Problem->Cause2 Solution1 Increase Water Content in Solvent System Cause1->Solution1 Solution2 Increase Reaction Temperature and Time Cause2->Solution2

Figure 3: Troubleshooting workflow for the Staudinger reduction.

References

Sources

Troubleshooting

troubleshooting guide for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride reactions

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile reagent. The following question-and-answer format addresses specific experimental challenges, offering explanations grounded in chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: My 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is not fully dissolving in my reaction solvent. What should I do?

A1: This is a common issue stemming from the salt form and the polar nature of the molecule. The hydrochloride salt is generally more soluble in polar protic solvents like methanol or ethanol, but may have limited solubility in common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

Troubleshooting Steps:

  • Solvent Selection: If the reaction chemistry allows, consider switching to a more polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Free-Basing the Amine: The most reliable solution is to convert the hydrochloride salt to the free amine. This can be achieved by partitioning the salt between an organic solvent (like DCM or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). After extraction, the organic layer containing the free amine should be dried over sodium sulfate or magnesium sulfate and the solvent removed in vacuo. The free amine is typically more soluble in a wider range of organic solvents.[1]

  • Use of a Co-solvent: A small amount of a polar co-solvent like methanol can be added to your primary aprotic solvent to aid dissolution. However, be mindful that protic solvents can interfere with certain reagents, such as acyl chlorides or some coupling agents.

  • Sonication: Gentle sonication can sometimes help to break up solid particles and improve dissolution rates.

Causality: The hydrochloride salt introduces ionic character, which favors interaction with polar, protic solvents capable of solvation and hydrogen bonding. Aprotic solvents are less effective at solvating the charged species, leading to poor solubility.

Q2: I am performing an amide coupling reaction with a carboxylic acid and my reaction is sluggish or failing. What are the likely causes?

A2: Sluggish amide coupling reactions with 3,5-Bis(methylsulfonyl)benzylamine can be attributed to several factors, primarily the reduced nucleophilicity of the amine and potential issues with the reaction setup. The two electron-withdrawing methylsulfonyl groups decrease the electron density on the benzylamine nitrogen, making it a weaker nucleophile compared to unsubstituted benzylamine.

Troubleshooting Steps & Key Considerations:

  • Ensure Free Amine Form: As mentioned in Q1, it is crucial to use the free amine for amide coupling reactions. The presence of the hydrochloride will neutralize the base required for the reaction and keep the amine in its non-nucleophilic protonated state.

  • Choice of Coupling Reagent: For less nucleophilic amines, stronger coupling reagents are often necessary. While standard reagents like DCC (dicyclohexylcarbodiimide) might be sluggish, consider using more potent activators such as HATU, HBTU, or T3P.[2] These reagents form highly activated esters that react more readily with weakly nucleophilic amines.

  • Base Selection: A non-nucleophilic base is essential. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Ensure at least two equivalents of the base are used if starting from the hydrochloride salt (one to neutralize the HCl and one for the coupling reaction itself).

  • Reaction Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can often increase the reaction rate. However, monitor for potential side reactions or degradation at elevated temperatures.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can sometimes improve yields.[3]

Visualizing the Workflow: Amide Coupling

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_reagents Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate Acid->ActivatedEster Pre-activation CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedEster Pre-activation Base1 Base (e.g., DIPEA) Base1->ActivatedEster Pre-activation Amine 3,5-Bis(methylsulfonyl)- benzylamine (Free Base) ActivatedEster->Amine Addition of Amine Product Amide Product Amine->Product HCl_Salt 3,5-Bis(methylsulfonyl)- benzylamine HCl FreeBase Free Base Amine HCl_Salt->FreeBase Free-basing (Workup) Base2 Aqueous Base (e.g., NaHCO3) FreeBase->Amine Use in Reaction

Caption: General workflow for amide coupling reactions.

Section 2: Troubleshooting Specific Reactions

Q3: My reductive amination reaction is not proceeding to completion, and I observe unreacted starting materials. How can I improve this?

A3: Reductive amination involves the initial formation of an imine or enamine, followed by reduction. Issues can arise at either of these stages.

Troubleshooting Steps:

  • Imine Formation:

    • pH Control: Imine formation is often acid-catalyzed. Adding a catalytic amount of acetic acid can facilitate this step.[4] However, ensure the bulk of your amine is not protonated. If starting with the hydrochloride salt, you must add at least one equivalent of a base to generate the free amine.

    • Water Removal: The formation of an imine is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials. Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture can drive the reaction forward.[4]

  • Reduction Step:

    • Choice of Reducing Agent: The choice of reducing agent is critical.

      • Sodium borohydride (NaBH₄): A strong reducing agent that can also reduce the aldehyde starting material if added too early. It is best to allow for imine formation first before adding NaBH₄.[4]

      • Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (STAB): These are milder reducing agents that are selective for the imine in the presence of the aldehyde, allowing for a one-pot reaction where all components are mixed together.[5] STAB is often preferred as it is less toxic than NaBH₃CN.

    • Solvent: Protic solvents like methanol or ethanol are generally suitable for reductive aminations with borohydride reagents.[4]

Experimental Protocol: One-Pot Reductive Amination using STAB

  • To a solution of the aldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloroethane or THF), add 3,5-Bis(methylsulfonyl)benzylamine (free base, 1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify.

Q4: I am having difficulty purifying my final product. What strategies can I use?

A4: The presence of two polar methylsulfonyl groups can make purification challenging, as the product may have high polarity and potentially be water-soluble.

Troubleshooting Purification:

Problem Potential Cause Suggested Solution
Product is water-soluble High polarity from the two sulfonyl groups and potentially other functional groups.After aqueous workup, back-extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol. Brine washes can also help to "salt out" the product into the organic layer.
Streaking on silica gel column The basic nitrogen of the product is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (~1%) to the eluent to neutralize the acidic sites on the silica. Alternatively, use a different stationary phase like alumina (basic or neutral).
Co-elution with starting materials or byproducts Similar polarities of the components in the reaction mixture.Consider reverse-phase chromatography if the product and impurities have different hydrophobicities. Recrystallization from a suitable solvent system can also be a highly effective purification method for solid products.
Persistent coupling reagent byproducts E.g., Dicyclohexylurea (DCU) from DCC coupling.DCU is often insoluble in many organic solvents and can be removed by filtration. If it remains soluble, purification by column chromatography is typically required.

Section 3: Reagent Handling and Stability

Q5: How should I store 3,5-Bis(methylsulfonyl)benzylamine hydrochloride and is the free base stable?

A5:

  • Hydrochloride Salt: The hydrochloride salt is a solid and is generally stable when stored in a cool, dry place, away from moisture.[6]

  • Free Base: The free amine is also a solid. While generally stable, like many benzylamines, it can be susceptible to slow oxidation or reaction with atmospheric carbon dioxide over long periods.[1] For long-term storage, it is best to keep it under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For routine lab use, conversion to the free base immediately before the reaction is the recommended practice.

References

  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds.
  • Reddit. (2024, November 8). How to purify Benzylamine?. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • PMC. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022, January 21). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

Welcome to the technical support center for the synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, improve yields, and minimize reaction times.

Introduction

The synthesis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a key building block in various pharmaceutical applications, typically proceeds via the reductive amination of 3,5-Bis(methylsulfonyl)benzaldehyde. The efficiency of this transformation is critical, and optimizing the reaction time is a common goal to enhance throughput and reduce costs. This guide provides a comprehensive overview of the factors influencing the reaction rate and offers practical solutions to common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the reductive amination of 3,5-Bis(methylsulfonyl)benzaldehyde?

A1: The reaction time can vary significantly, from a few hours to over 24 hours. The duration is highly dependent on the chosen protocol, including the reducing agent, solvent, temperature, and concentration of reactants. A well-optimized process using a suitable reducing agent like sodium borohydride in a protic solvent such as methanol can often be completed within 4-8 hours.

Q2: Which reducing agent is best for this synthesis to ensure a faster reaction?

A2: Both sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used for reductive aminations. For a faster reaction, sodium borohydride is often preferred due to its higher reactivity. However, its lack of selectivity means it can also reduce the starting aldehyde. Therefore, it is typically added after the initial formation of the imine intermediate.[1] STAB is a milder and more selective reagent that can be present from the start of the reaction (a one-pot procedure), as it will not readily reduce the aldehyde.[1][2] This convenience may come at the cost of a longer reaction time compared to an optimized two-step process with NaBH₄.

Q3: How does temperature affect the reaction time?

A3: Generally, increasing the reaction temperature will increase the rate of reaction. For the initial imine formation, stirring the aldehyde and ammonia source at room temperature is common. The subsequent reduction step can often be performed at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the conversion. However, excessively high temperatures can lead to the formation of byproducts and should be avoided.

Q4: Can the choice of solvent impact the reaction speed?

A4: Absolutely. The solvent plays a crucial role in both the imine formation and the reduction steps. For imine formation with ammonia, a protic solvent like methanol or ethanol is often used as it can facilitate proton transfer. These solvents are also suitable for reductions with sodium borohydride.[1] When using STAB, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as STAB is sensitive to water and less compatible with methanol.[3] The reaction may be slower in these aprotic solvents.

Q5: My starting material, 3,5-Bis(methylsulfonyl)benzaldehyde, is not commercially available. How can I synthesize it?

A5: A common route to substituted benzaldehydes is through the nucleophilic aromatic substitution of a di-halogenated precursor, followed by oxidation. For example, starting from 3,5-dibromobenzaldehyde, a two-step process can be employed:

  • Reaction with sodium thiomethoxide to form 3,5-bis(methylthio)benzaldehyde.

  • Oxidation of the thioethers to sulfones using an oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst. A similar procedure has been reported for the synthesis of p-methylsulfonyl benzaldehyde.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Problem 1: Slow or Stalled Reaction

Your reaction has been running for an extended period with little to no formation of the desired benzylamine, as indicated by TLC analysis.

Probable CauseProposed SolutionScientific Rationale
Inefficient Imine Formation If using a two-step procedure, ensure the imine has formed before adding the reducing agent. This can be facilitated by using a concentrated solution of ammonia in methanol and allowing sufficient time (1-2 hours) for this step. The use of a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation.The formation of the imine from an aldehyde and ammonia is a reversible equilibrium reaction. Removing the water byproduct shifts the equilibrium to favor the imine product, making it available for reduction.
Low Reaction Temperature Gently warm the reaction mixture to 40-50 °C.The rates of both imine formation and its reduction are temperature-dependent. A moderate increase in temperature can significantly accelerate the reaction without promoting significant side reactions.
Insufficiently Active Reducing Agent If using STAB and the reaction is slow, consider switching to the more reactive NaBH₄ in a two-step protocol. Ensure your reducing agent is not old or degraded.Sodium borohydride is a more potent hydride donor than STAB, leading to a faster reduction of the imine intermediate.[1]
pH is Not Optimal The formation of the imine is typically favored under slightly acidic to neutral conditions. While ammonia provides a basic environment, the reaction can sometimes be sluggish. If applicable to your specific protocol, slight acidification can catalyze imine formation, but this must be carefully controlled as the hydride reducing agent can be quenched by acid.The key is to protonate the carbonyl's oxygen to make the carbon more electrophilic for the amine to attack, but not to fully protonate the amine, which would render it non-nucleophilic.
Problem 2: Low Yield of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

The reaction appears to be complete, but the isolated yield of the final product is poor.

Probable CauseProposed SolutionScientific Rationale
Reduction of Starting Aldehyde If using NaBH₄, ensure it is added slowly and portion-wise to a pre-formed imine solution. Consider cooling the reaction mixture during the addition. Alternatively, switch to the milder STAB reagent.Sodium borohydride can reduce the starting aldehyde to the corresponding benzyl alcohol, a common byproduct that reduces the overall yield of the desired amine.[4] STAB is selective for the imine over the aldehyde.[2]
Formation of Secondary Amine Use a large excess of the ammonia source to favor the formation of the primary amine.The newly formed primary benzylamine is also nucleophilic and can react with another molecule of the aldehyde to form a secondary amine after reduction. Le Châtelier's principle dictates that a high concentration of ammonia will outcompete the primary amine product, minimizing this side reaction.
Product Loss During Workup The product is a polar amine hydrochloride salt, which may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent after basification. Alternatively, precipitation of the hydrochloride salt from an organic solvent can be an effective isolation method.Benzylamines can be extracted from an aqueous basic solution into an organic solvent like ethyl acetate or DCM. Subsequent treatment with HCl in a non-polar solvent will precipitate the hydrochloride salt, which can be collected by filtration.[4]
Incomplete Reaction Confirm reaction completion by TLC before proceeding with the workup. If starting material remains, allow the reaction to proceed for a longer duration or gently heat the mixture.Premature workup is a common cause of low yields. It is crucial to monitor the disappearance of the limiting reagent.
Problem 3: Difficulty in Product Purification

The crude product is difficult to purify, showing multiple spots on TLC or yielding an impure final product.

Probable CauseProposed SolutionScientific Rationale
Presence of Polar Byproducts The primary byproduct, 3,5-bis(methylsulfonyl)benzyl alcohol, is also polar. An effective purification can be achieved by an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid. The amine will move to the aqueous phase as the ammonium salt, while the neutral alcohol byproduct remains in the organic layer. The aqueous layer can then be basified and the product re-extracted.This classic technique separates basic compounds (amines) from neutral or acidic compounds based on their differential solubility in acidic and basic aqueous solutions.
Streaking on Silica Gel TLC/Column The basic nature of the amine can cause streaking on acidic silica gel. Pre-treat the silica gel with a small amount of triethylamine or use a mobile phase containing a small percentage of a base (e.g., 1% triethylamine in ethyl acetate/hexane). For highly polar compounds, consider alternative chromatography techniques.The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance. A basic additive in the eluent competes for these sites, resulting in better peak shapes. For very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective purification method.[5]

Experimental Protocols & Data

Protocol 1: Synthesis via Two-Step Reductive Amination using NaBH₄

Step A: Imine Formation

  • In a round-bottom flask, dissolve 3,5-Bis(methylsulfonyl)benzaldehyde (1.0 eq) in methanol.

  • To this solution, add a solution of ammonia in methanol (7N, 5-10 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

Step B: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas evolution will occur.[1]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

Step C: Workup and Isolation

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Cool the filtrate in an ice bath and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.

  • Collect the white precipitate of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: One-Pot Reductive Amination using STAB
  • To a solution of 3,5-Bis(methylsulfonyl)benzaldehyde (1.0 eq) and the ammonia source (e.g., ammonium acetate, 2.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.[2]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be converted to its hydrochloride salt as described in Protocol 1, Step C.

Reaction Monitoring by TLC

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): Due to the high polarity of the starting material and product, a relatively polar eluent system is required. Start with a mixture of Dichloromethane:Methanol (95:5) . If the spots do not move significantly, increase the polarity by increasing the methanol content (e.g., 90:10). Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the spot shape for the amine product.[6]

  • Visualization:

    • UV Light (254 nm): The aromatic rings of the starting material and product will be UV active.

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize the aldehyde, the amine product, and the alcohol byproduct as yellow-brown spots on a purple background.[7]

  • Procedure: On a single TLC plate, spot the starting aldehyde, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared from the reaction mixture lane.[8][9][10]

Comparative Data on Reducing Agents
Reducing AgentTypical SolventProcedureAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolTwo-step (Imine formation first)Highly reactive, faster reaction times, lower cost.[1]Can reduce the starting aldehyde, requires careful temperature control and portion-wise addition.[4]
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFOne-potMild and selective for the imine, tolerates a wider range of functional groups, convenient one-pot procedure.[1][2]Slower reaction times, higher cost, sensitive to protic solvents.

Visual Guides

Troubleshooting Workflow for a Slow Reaction

slow_reaction_troubleshooting start Reaction is Slow or Stalled check_imine Is imine formation confirmed? (Stepwise Protocol) start->check_imine add_dehydrating Action: Add dehydrating agent (e.g., molecular sieves) check_imine->add_dehydrating No increase_temp Is reaction at room temp? check_imine->increase_temp Yes add_dehydrating->increase_temp warm_reaction Action: Warm to 40-50°C increase_temp->warm_reaction Yes check_reagent Is reducing agent active? increase_temp->check_reagent No warm_reaction->check_reagent use_fresh_reagent Action: Use fresh NaBH₄ or switch from STAB to NaBH₄ check_reagent->use_fresh_reagent No/Unsure continue_reaction Continue Monitoring check_reagent->continue_reaction Yes use_fresh_reagent->continue_reaction

Caption: A decision-making workflow for troubleshooting a slow reductive amination reaction.

General Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aldehyde 3,5-Bis(methylsulfonyl) benzaldehyde Imine Imine Intermediate Aldehyde->Imine + H₂O Ammonia Ammonia (NH₃) Ammonia->Imine + H₂O Amine 3,5-Bis(methylsulfonyl) benzylamine Imine->Amine Reduction HCl_salt Hydrochloride Salt Amine->HCl_salt ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Imine HCl HCl HCl->Amine

Caption: The overall synthetic pathway from starting materials to the final hydrochloride salt.

References

  • BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron, 60(36), 7899-7906.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Reddit. (n.d.). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Chemistry Department.
  • Nichols, L. (2022). 2.3B: Uses of TLC. In Chemistry LibreTexts.
  • Nichols, L. (2021). 5.3: TLC Uses. In Chemistry LibreTexts.
  • Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]

Sources

Troubleshooting

dealing with hygroscopic nature of benzylamine hydrochlorides

Welcome to the Technical Support Center for handling the hygroscopic nature of benzylamine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling the hygroscopic nature of benzylamine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice. Our goal is to empower you to mitigate the challenges posed by moisture, ensuring the integrity, reproducibility, and success of your experiments.

Section 1: The Science of Hygroscopicity in Benzylamine Hydrochloride

Q1: Why is my benzylamine hydrochloride clumping, and what does "hygroscopic" mean in this context?

A1: Benzylamine hydrochloride, like many amine salts, is hygroscopic, meaning it has a strong affinity for attracting and absorbing moisture from the atmosphere.[1] This process, known as hygroscopicity, is the reason your crystalline powder may become clumpy, sticky, or even turn into a viscous liquid upon exposure to ambient air.[1][2]

The underlying cause is a thermodynamic interplay between the salt's crystal lattice energy and the hydration enthalpy of its constituent ions.[3][4]

  • Crystal Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solid benzylammonium cations (C₆H₅CH₂NH₃⁺) and chloride anions (Cl⁻).

  • Enthalpy of Hydration: This is the energy released when these individual ions are solvated by water molecules.[3]

For a substance to be hygroscopic, the energy released upon hydration is significant enough to overcome the energy required to disrupt the crystal lattice, creating a thermodynamically favorable process for water absorption. The polar benzylammonium and chloride ions form strong ion-dipole interactions with water molecules, drawing them into the crystal structure.[5]

Section 2: Storage and Handling Best Practices

Proper storage and handling are the first line of defense against the detrimental effects of moisture. Incorrect procedures can compromise the reagent's purity from the moment it is opened.

Q2: What is the correct way to store benzylamine hydrochloride in the lab?

A2: Proper storage is critical to maintaining the chemical's integrity.[6]

  • Primary Container: Always keep the benzylamine hydrochloride in its original, tightly sealed container. After dispensing, ensure the cap is replaced immediately and securely.

  • Secondary Containment & Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate, silica gel).[7] This desiccator should be placed in a cool, dry, and well-ventilated chemical storage cabinet, away from heat sources or direct sunlight.[6]

  • Inert Atmosphere: For highly sensitive applications requiring strictly anhydrous conditions, consider storing the container inside a nitrogen-filled glove bag or glove box.[1]

Q3: I need to weigh out my benzylamine hydrochloride for a reaction. What is the best practice to avoid moisture absorption?

A3: Minimizing exposure time to the atmosphere is key.

  • Preparation: Have all your vials, spatulas, and weighing paper ready before opening the main container.

  • Environment: If possible, perform the weighing in a low-humidity environment, such as a glove box or under a stream of dry nitrogen gas.[1]

  • Speed and Efficiency: Open the container, quickly weigh the desired amount of the solid, and immediately and tightly reseal the main container.

  • Stock Solutions: For frequent use, consider preparing a stock solution in a validated anhydrous solvent. This allows you to dispense the reagent by volume, avoiding repeated opening of the solid's container. This is only viable if the compound is stable in the chosen solvent over time.

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}

Caption: Workflow for proper storage and handling.

Section 3: Drying Protocols for Benzylamine Hydrochloride

If your material has been compromised by moisture, or if your experiment requires strictly anhydrous conditions, you must dry the salt before use. The choice of method depends on the scale of your experiment and the equipment available.

Protocol 1: Vacuum Oven Drying (Recommended for Small to Moderate Quantities)

This method removes water by lowering the pressure, which reduces the boiling point of water, allowing it to evaporate at a temperature that will not decompose the benzylamine hydrochloride.[8][9]

Methodology:

  • Preparation: Place a thin layer of the benzylamine hydrochloride in a clean, dry glass dish (e.g., a crystallization dish).

  • Placement: Place the dish inside a vacuum oven.[10]

  • Vacuum Application: Seal the oven and slowly apply vacuum. A pressure of 1-10 Torr is typically sufficient. Ensure a cold trap is placed between the oven and the vacuum pump to capture the removed water.

  • Heating: Once a stable vacuum is achieved, begin heating the oven. A temperature of 50-60°C is recommended. Caution: Do not exceed the melting point of benzylamine hydrochloride (approx. 262-263°C), and be aware that lower temperatures prevent potential decomposition over long periods.

  • Duration: Dry for 4-12 hours. The exact time depends on the amount of material and the initial water content.

  • Cooling: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Release Vacuum: Once cool, slowly break the vacuum with an inert gas like nitrogen or argon.

  • Storage: Immediately transfer the dried salt to a desiccator for storage.

ParameterRecommended ValueRationale
Temperature 50-60°CProvides sufficient energy to drive off water without risking thermal decomposition of the amine salt.
Pressure 1-10 TorrSignificantly lowers the boiling point of water, enabling efficient drying at a low temperature.[10]
Duration 4-12 hoursAllows for complete removal of adsorbed and absorbed water from the crystal lattice.
Cooling Under VacuumPrevents the hot, dry, and highly hygroscopic material from immediately re-adsorbing atmospheric moisture.
Protocol 2: Azeotropic Distillation with a Dean-Stark Apparatus (for Larger Quantities or In-Situ Drying)

This technique removes water from a substance by co-distilling it with an immiscible organic solvent that forms a lower-boiling azeotrope with water.[5][11] Toluene is a common and effective choice.

Methodology:

  • Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.[12] Ensure all glassware is oven- or flame-dried.

  • Charging the Flask: Add the benzylamine hydrochloride to the flask, followed by a sufficient volume of toluene to fully suspend the solid and allow for effective stirring.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to boil at approximately 84°C.

  • Water Separation: The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: water (denser, bottom layer) and toluene (less dense, top layer).[12]

  • Toluene Return: As the trap fills, the upper toluene layer will flow back into the reaction flask, while the water remains trapped.

  • Completion: Continue the reflux until no more water collects in the trap. The refluxing temperature will rise from the azeotrope's boiling point to that of pure toluene (~111°C), indicating that all water has been removed.

  • Isolation: Cool the flask. The anhydrous benzylamine hydrochloride can be isolated by filtration, or the resulting slurry can be used directly in the next reaction step.

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}

Caption: Decision and workflow diagram for drying methods.

Section 4: Troubleshooting Guide & FAQs

The presence of water can lead to a variety of experimental problems, from poor yields to unexpected side products.[13]

Q4: My acylation reaction using benzylamine hydrochloride and an acyl chloride is giving a low yield and a significant amount of a white, sparingly soluble byproduct. What's happening?

A4: This is a classic symptom of water contamination. The acyl chloride, which is highly reactive, is likely being hydrolyzed by water introduced by the hygroscopic benzylamine hydrochloride.[14] This non-productive pathway consumes your starting material and reduces the yield of your desired amide.

  • Side Reaction: R-COCl + H₂O → R-COOH (Carboxylic Acid byproduct) + HCl

  • Troubleshooting Steps:

    • Verify Water Content: Use Karl Fischer titration to quantify the water content of your benzylamine hydrochloride.[15][16] A water content above 0.1% can be problematic for sensitive reactions.

    • Dry the Reagent: Use one of the validated drying protocols (Section 3) to thoroughly dry your benzylamine hydrochloride before the next attempt.

    • Use Anhydrous Solvent: Ensure the solvent for your reaction is also anhydrous.

    • Workup Modification: The carboxylic acid byproduct can often be removed during workup by washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).

Q5: I'm performing a peptide coupling reaction with benzylamine hydrochloride, and my yield is consistently low. Could moisture be the culprit?

A5: Yes, absolutely. Most peptide coupling reagents (e.g., carbodiimides like EDC, or uronium salts like HATU) are highly sensitive to water. Moisture will react with and consume these activating agents, preventing the formation of the activated ester intermediate necessary for amide bond formation. This directly leads to lower yields of your desired peptide.

  • Troubleshooting Flowchart:

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}

Caption: Troubleshooting logic for low peptide coupling yields.

Q6: My benzylamine hydrochloride has turned into a sticky solid. Can I still use it?

A6: It is not recommended to use the material directly in a reaction without treatment. The sticky or semi-liquid state indicates significant water absorption.[1] This high water content will almost certainly interfere with most organic reactions, especially those involving water-sensitive reagents. Furthermore, accurately weighing a non-homogeneous, sticky solid is very difficult, leading to stoichiometric errors. You should dry the material thoroughly using one of the protocols in Section 3 before use.

References

  • Enthalpy change of solution and hydration (HL). (2015). YouTube. [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2019). PharmaInfo. [Link]

  • Crystal Structure of Benzydamine Hydrochloride Salt. (n.d.). ResearchGate. [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH. [Link]

  • What is the enthalpy change of Ammonium Chloride per gram dropping into solution?. (2016). Quora. [Link]

  • Troubleshooting amine plants. (n.d.). ResearchGate. [Link]

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2025). ResearchGate. [Link]

  • Solved 2. If the enthalpy of hydration of ammonium chloride... (2019). Chegg.com. [Link]

  • Preparation of benzylamine. (n.d.). PrepChem.com. [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). Unknown Source.
  • Workup: Drying Methods. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Experiment on Cooling Capacity of Ammonium Chloride. (2026). Reddit. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR. [Link]

  • (PDF) Crystal Structure of Benzydamine Hydrochloride Salt. (n.d.). Academia.edu. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025). ResearchGate. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR. [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2025). ResearchGate. [Link]

  • Development of Karl Fischer Reagents. (n.d.). Unknown Source.
  • Water contents Amines. (n.d.). Hiranuma. [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. (n.d.). Guangdong Yuanyao Test Equipment Co.,Ltd.. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. [Link]

  • ChemInform Abstract: Green and Efficient Method for the Acylation of Amines and Phenols in the Presence of Hydrotalcite in Water. (2025). ResearchGate. [Link]

  • Vacuum Oven Drying: Revolutionizing Material Processing. (n.d.). Unknown Source.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Azeotropic drying process. (n.d.).
  • Pharmaceutical | Freeze Drying and Vacuum Ovens. (n.d.). Digivac. [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Unknown Source.
  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. (2016). ResearchGate. [Link]

  • Working principle of vacuum drying oven. (n.d.). Lab Instrument Manufacturer. [Link]

  • A Simple Dean-Stark Apparatus Explained. (2013). YouTube. [Link]

  • Advanced Laboratory Equipment Manufacturer. (n.d.). SH Scientific Co., Ltd.. [Link]

  • (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. (2016). ResearchGate. [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem - NIH. [Link]

  • Preparation of N-benzylamines. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH. [Link]

  • Amines: Synthesis and Reactions. (2021). Al-Mustansiriyah University. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). Unknown Source.
  • Potassium hydroxide. (n.d.). Wikipedia. [Link]

Sources

Optimization

preventing byproduct formation with 3,5-Bis(methylsulfonyl)benzylamine HCl

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzylamine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent and to proactively address challenges related to byproduct formation. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions, ensure the integrity of your results, and accelerate your research.

Introduction: Understanding the Reactivity of 3,5-Bis(methylsulfonyl)benzylamine HCl

3,5-Bis(methylsulfonyl)benzylamine HCl is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the primary amine functionality, which serves as a key nucleophile or a point for further derivatization, and the two strongly electron-withdrawing methylsulfonyl groups. These sulfonyl groups significantly influence the reactivity of both the benzylamine moiety and the aromatic ring. While generally stable, this compound can participate in several side reactions, leading to the formation of unwanted byproducts that can complicate purification and compromise the yield and purity of your target molecule.

This guide will address the most common issues encountered during the use of 3,5-Bis(methylsulfonyl)benzylamine HCl and provide detailed troubleshooting strategies and preventative measures.

Section 1: Troubleshooting Guide - Common Byproduct Formation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am observing impurities with higher molecular weights than my expected product in an N-alkylation or N-acylation reaction. What are these byproducts and how can I prevent their formation?

Answer:

This is a classic case of over-alkylation or over-acylation , a common side reaction with primary amines. The initially formed secondary amine or amide product can react further with the electrophile to yield a tertiary amine or a di-acylated product, respectively. The primary amine of 3,5-Bis(methylsulfonyl)benzylamine is a potent nucleophile, and the resulting secondary amine can sometimes be even more nucleophilic, leading to this "runaway" reaction.[1]

Likely Byproducts:

  • Dibenzylamine derivative: Formed during N-alkylation reactions.

  • Tribenzylamine derivative: A potential, though less common, byproduct in N-alkylation.

  • Di-acylated product: Formed during N-acylation reactions.

Causality and Prevention:

The key to preventing over-alkylation is to control the stoichiometry and reactivity of the reactants.

Troubleshooting & Preventative Measures:

StrategyRationale
Control Stoichiometry Use a significant excess of the primary amine (3,5-Bis(methylsulfonyl)benzylamine HCl) relative to the alkylating or acylating agent. This statistically favors the reaction of the electrophile with the starting primary amine over the secondary amine product.
Slow Addition of Electrophile Add the alkylating or acylating agent dropwise or via a syringe pump to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting further.
Choice of Base In reactions requiring a base to neutralize the HCl salt and any acid generated, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA). This prevents the base from competing with the amine in reacting with the electrophile.
Lower Reaction Temperature Running the reaction at a lower temperature can reduce the rate of the undesired second alkylation/acylation more significantly than the desired initial reaction, thus improving selectivity.

Experimental Protocol: Minimizing Over-alkylation in a Representative N-Alkylation Reaction

  • To a solution of 3,5-Bis(methylsulfonyl)benzylamine HCl (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN), add a non-nucleophilic base such as DIPEA (2.2 eq) and stir at room temperature for 15 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of the alkylating agent (e.g., benzyl bromide, 0.95 eq) in the same solvent dropwise over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous work-up and purification.

Q2: My reaction mixture is showing signs of degradation, particularly when using strong bases or high temperatures. What is happening to my starting material?

Answer:

The two methylsulfonyl groups on the aromatic ring are strong electron-withdrawing groups, which makes the benzylic protons and the aromatic ring itself susceptible to certain degradation pathways, especially under harsh conditions.

Likely Degradation Pathways:

  • Oxidation of the benzylamine: The benzylamine functionality can be oxidized to the corresponding imine or benzaldehyde derivative, which can then participate in further condensation reactions.[2]

  • Cleavage of the C-S bond: While sulfones are generally robust, they can be susceptible to nucleophilic attack under strongly basic conditions, potentially leading to the cleavage of the carbon-sulfur bond.

  • Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present or can be formed.

Troubleshooting & Preventative Measures:

StrategyRationale
Avoid Strong, Nucleophilic Bases Where possible, use weaker, non-nucleophilic bases (e.g., K2CO3, Cs2CO3, or hindered amines) instead of strong bases like NaOH, KOH, or alkoxides, especially at elevated temperatures.
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the benzylamine, particularly if the reaction requires heating or involves transition metal catalysts.
Temperature Control Avoid excessively high reaction temperatures. If a reaction is sluggish, consider using a more effective catalyst or a more polar solvent to facilitate the reaction at a lower temperature.
Protecting Groups For multi-step syntheses involving harsh conditions, consider protecting the amine functionality (e.g., as a Boc-carbamate) to prevent its degradation.

Workflow for Assessing Stability:

Stability_Assessment Start Reaction showing degradation of starting material Check_Base Is a strong, nucleophilic base used? Start->Check_Base Check_Temp Is the reaction run at high temperature? Check_Base->Check_Temp No Solution_Base Switch to a weaker, non-nucleophilic base. Check_Base->Solution_Base Yes Check_Atmosphere Is the reaction open to air? Check_Temp->Check_Atmosphere No Solution_Temp Optimize reaction at a lower temperature. Check_Temp->Solution_Temp Yes Solution_Atmosphere Run the reaction under an inert atmosphere. Check_Atmosphere->Solution_Atmosphere Yes

Caption: Troubleshooting workflow for degradation of 3,5-Bis(methylsulfonyl)benzylamine HCl.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use 3,5-Bis(methylsulfonyl)benzylamine HCl directly in a reaction, or do I need to free-base it first?

A: 3,5-Bis(methylsulfonyl)benzylamine HCl is a salt and the amine is protonated. For it to act as a nucleophile, it must be deprotonated to the free amine. This is typically done in situ by adding at least one equivalent of a base to the reaction mixture to neutralize the HCl, plus any additional base required for the reaction itself. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

Q: What is the best way to purify my product from unreacted 3,5-Bis(methylsulfonyl)benzylamine?

A: The basicity of the amine in 3,5-Bis(methylsulfonyl)benzylamine allows for straightforward purification. An acidic wash (e.g., with dilute HCl) during the aqueous workup will protonate the unreacted starting material, causing it to partition into the aqueous layer, while your typically less basic product remains in the organic layer.

Q: Are there any known incompatibilities with common solvents or reagents?

A: The compound is generally stable in common organic solvents. However, as discussed, strong bases and oxidizing agents should be used with caution. The stability in solution over long periods should be assessed on a case-by-case basis, as slow degradation can occur.

Q: I am performing a reductive amination with 3,5-Bis(methylsulfonyl)benzaldehyde to synthesize the title compound. What are the likely byproducts?

A: The primary byproduct of concern in reductive amination is the formation of a secondary amine via the reaction of the newly formed primary amine with another molecule of the aldehyde.[3] To minimize this, it is crucial to use a large excess of the ammonia source (e.g., ammonium acetate or ammonia in a suitable solvent) and a selective reducing agent like sodium triacetoxyborohydride.

Reductive Amination Reaction Scheme:

Reductive_Amination Aldehyde 3,5-Bis(methylsulfonyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine Secondary_Amine Secondary Amine Byproduct Aldehyde->Secondary_Amine Ammonia NH3 Ammonia->Imine Primary_Amine 3,5-Bis(methylsulfonyl)benzylamine (Desired Product) Imine->Primary_Amine Primary_Amine->Secondary_Amine Reducing_Agent [H] Reducing_Agent->Primary_Amine

Caption: Byproduct formation in the synthesis of 3,5-Bis(methylsulfonyl)benzylamine.

References

  • Carr, A. A., et al. (1976). Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. 7. Bisalkamine esters of 9-oxoxanthene-2,7-dicarboxylic acid, 3,6-bis-basic ethers of xanthen-9-one, and 2,7-bis(aminoacyl)xanthen-9-ones-xanthenes, and -thioxanthenes. Journal of Medicinal Chemistry, 19(9), 1142-8. [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Day, R. A., & Sarneski, J. E. (1976). Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. 7. Bisalkamine esters of 9-oxoxanthene-2,7-dicarboxylic acid, 3,6-bis-basic ethers of xanthen-9-one, and 2,7-bis(aminoacyl)xanthen-9-ones-xanthenes, and -thioxanthenes. Journal of Medicinal Chemistry, 19(9), 1142-1148. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • Meenakshisundaram, S., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 115(2), 129-136. [Link]

  • Beilstein Journals. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 3,5-Bis(methylsulfonyl)benzylamine HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Bis(methylsulfonyl)benzylamine HCl. This guide provides in-depth technical advice, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Bis(methylsulfonyl)benzylamine HCl. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the unique challenges encountered when using this reagent in catalytic reactions. The presence of two electron-withdrawing methylsulfonyl groups and the amine hydrochloride salt form necessitates careful consideration of catalyst selection and reaction conditions to achieve optimal results.

This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Challenges: The Influence of the Methylsulfonyl Groups

The primary challenge in reactions involving 3,5-Bis(methylsulfonyl)benzylamine HCl is the potential for catalyst poisoning by the sulfur-containing sulfonyl groups. Sulfur atoms possess a strong affinity for many late transition metals commonly used in catalysis, such as palladium, platinum, rhodium, and ruthenium.[1] This interaction can lead to strong, often irreversible, binding of the sulfur atom to the metal's active site, effectively deactivating the catalyst.[2] This phenomenon, known as catalyst poisoning, can manifest as sluggish or stalled reactions, requiring higher catalyst loadings, or leading to the formation of unwanted byproducts.[1][3]

Therefore, the central theme of catalyst selection and process optimization for this substrate is the mitigation of sulfur poisoning.

Section 2: Amide Bond Formation (Acylation)

Amide synthesis is one of the most fundamental transformations for a primary amine. The reaction of 3,5-Bis(methylsulfonyl)benzylamine HCl with a carboxylic acid requires an appropriate coupling agent and, in some cases, a catalyst.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My standard amide coupling reaction (e.g., using DCC/HOBt) is sluggish or incomplete. What is the likely cause?

A1: Several factors could be at play. Firstly, the starting material is an HCl salt. The amine must be liberated in situ by a base to become nucleophilic. If the base is too weak or used in a substoichiometric amount, the reaction will not proceed efficiently. Secondly, the electron-withdrawing nature of the two methylsulfonyl groups reduces the nucleophilicity of the benzylamine, making it less reactive than simpler benzylamines. Finally, while not a direct catalyst poisoning issue in this context, the choice of coupling agent and additives is critical.

Q2: What are the recommended coupling agents and conditions for this substrate?

A2: For challenging amide couplings, carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are often preferred due to the ease of removal of the urea byproduct.[4] The use of additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives is highly recommended. A particularly effective catalyst for difficult couplings, especially when using an amine HCl salt, is a derivative of HOBt that contains a tertiary amine, which can act as both a catalyst and a base to neutralize the HCl salt.[4]

Q3: Do I need to add an external base when using 3,5-Bis(methylsulfonyl)benzylamine HCl?

A3: Yes, typically you will need to add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM), to neutralize the HCl and liberate the free amine. Some specialized catalysts, as mentioned above, may have a built-in base.[4]

Troubleshooting Guide: Amide Coupling Reactions
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient base to neutralize HCl salt. 2. Low nucleophilicity of the amine. 3. Inactive coupling agent.1. Add 1.1-1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM). 2. Increase reaction temperature (e.g., from room temperature to 40-50 °C). 3. Use a fresh bottle of coupling agent (e.g., EDC). Consider a more potent coupling agent like HATU or HBTU.
Formation of Byproducts 1. Side reactions of the coupling agent. 2. Racemization of the carboxylic acid (if chiral).1. Ensure the reaction is run at the recommended temperature (often starting at 0 °C before warming). 2. Use additives like HOBt or OxymaPure® to suppress racemization.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add EDC (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3,5-Bis(methylsulfonyl)benzylamine HCl (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq.) in the same solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Section 3: Palladium-Catalyzed C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

In this class of reactions, 3,5-Bis(methylsulfonyl)benzylamine typically acts as the nucleophilic amine component, coupling with an aryl halide or triflate. The primary challenge here is the direct interaction of the sulfonyl groups with the palladium catalyst.

Logical Flow for Catalyst Selection in C-N Coupling

G cluster_0 Catalyst System Selection Start Reaction Goal: Couple 3,5-Bis(methylsulfonyl)benzylamine with Aryl-X Sulfur_Poisoning Primary Challenge: Sulfur Poisoning of Pd Catalyst Start->Sulfur_Poisoning Ligand_Choice Key Solution: Bulky, Electron-Rich Ligands Sulfur_Poisoning->Ligand_Choice Precatalyst_Choice Precatalyst Selection: Use modern, well-defined Pd(II) precatalysts for reliable Pd(0) formation. Ligand_Choice->Precatalyst_Choice Base_Choice Base Selection: Use a non-nucleophilic base strong enough for deprotonation (e.g., NaOtBu, K3PO4). Precatalyst_Choice->Base_Choice Solvent_Choice Solvent: Anhydrous, aprotic polar solvents (e.g., Toluene, Dioxane). Base_Choice->Solvent_Choice Outcome Successful C-N Coupling Solvent_Choice->Outcome

Caption: Catalyst system design for C-N coupling reactions.

Frequently Asked Questions (FAQs): C-N Cross-Coupling

Q1: My Buchwald-Hartwig reaction is failing. I suspect catalyst poisoning. What can I do?

A1: This is a very common issue. Standard palladium catalysts like Pd(PPh₃)₄ are highly susceptible to poisoning by sulfur compounds.[1] The solution lies in using specialized ligands that are bulky and electron-rich. These ligands form stable complexes with the palladium center, accelerating the rate of reductive elimination (the product-forming step) and making it more competitive than the rate of catalyst deactivation by the sulfonyl group.

Q2: Which specific ligands and palladium sources are recommended?

A2: For substrates containing potential catalyst poisons, modern biarylphosphine ligands are the gold standard. Consider using ligands such as:

  • RuPhos: Known for its effectiveness in coupling with hindered and electron-poor amines.

  • XPhos: A versatile and highly active ligand for a broad range of substrates.

  • tBuXPhos: An even bulkier ligand that can sometimes overcome severe catalyst deactivation.

For the palladium source, it is best to use well-defined Pd(II) precatalysts (e.g., RuPhos Pd G3, XPhos Pd G3). These ensure the efficient and reliable generation of the active Pd(0) catalyst in the reaction mixture.[5]

Troubleshooting Guide: Palladium-Catalyzed C-N Coupling
Issue Potential Cause Recommended Solution
No Reaction or Stalled Reaction 1. Catalyst Poisoning: The primary suspect. 2. Inactive Catalyst: Inefficient reduction of Pd(II) to Pd(0). 3. Insufficiently Strong Base.1. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos).[5][6] 2. Use a modern, well-defined precatalyst (e.g., a G3 or G4 palladacycle). 3. Use a stronger base like NaOtBu or K₃PO₄. Ensure all reagents and solvents are strictly anhydrous.
Low Yield 1. Sub-optimal Ligand/Palladium Ratio. 2. Reaction Temperature Too Low. 3. Air Sensitivity.1. Ensure a proper ligand-to-palladium ratio (typically 1.1:1 to 2:1). 2. Increase the reaction temperature, as C-N bond formation can be sterically demanding. 3. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).[5]
Side Product Formation (e.g., Hydrodehalogenation) 1. Base is too reactive or soluble. 2. Presence of water.1. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃. 2. Rigorously dry all reagents and solvents.

Section 4: N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides or reductive amination with aldehydes/ketones are also common transformations. Catalyst selection here depends on the specific pathway.

Workflow for N-Alkylation Strategy Selection

G cluster_1 N-Alkylation Pathway Start Goal: Introduce Alkyl Group onto Amine Decision Choose Alkylation Method Start->Decision Direct_Alkylation Direct Alkylation (with R-X) Decision->Direct_Alkylation Simple Alkyl Halide Available Reductive_Amination Reductive Amination (with Aldehyde/Ketone) Decision->Reductive_Amination Carbonyl Compound Available DA_Reagents Reagents: Alkyl Halide (R-X) Base (e.g., K2CO3, Cs2CO3) Direct_Alkylation->DA_Reagents RA_Reagents Reagents: Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3) Reductive_Amination->RA_Reagents DA_Considerations Considerations: Risk of over-alkylation. Requires heating. DA_Reagents->DA_Considerations RA_Considerations Considerations: Milder conditions. No over-alkylation risk. RA_Reagents->RA_Considerations Product N-Alkylated Product DA_Considerations->Product RA_Considerations->Product

Caption: Decision workflow for N-alkylation strategies.

Frequently Asked Questions (FAQs): N-Alkylation & Reductive Amination

Q1: Can I perform a direct N-alkylation with an alkyl halide?

A1: Yes, but with caution. The reduced nucleophilicity of the amine means that forcing conditions (e.g., higher temperatures, strong base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile) may be required. The primary risk is over-alkylation to the tertiary amine. This method is often best for introducing benzyl or allyl groups. Some N-allylations can even proceed without a metal catalyst under thermal conditions.[7][8]

Q2: Is reductive amination a better choice?

A2: For most alkyl groups, reductive amination is a superior method as it is highly selective for the secondary amine product. The reaction proceeds under mild conditions and avoids the risk of over-alkylation. The process involves the formation of an imine intermediate between the benzylamine and a ketone or aldehyde, which is then reduced in situ.

Q3: What are the recommended reagents for reductive amination?

A3: The preferred reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃). It is mild, tolerant of slightly acidic conditions that favor imine formation, and does not reduce the starting aldehyde or ketone as readily as stronger reducing agents like NaBH₄. The reaction is typically run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

References

  • Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles. Benchchem.
  • Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis. Benchchem.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. ACS Publications.
  • Catalyst and method for amide formation. Google Patents.
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate.
  • Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes.
  • Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. NIH.
  • Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants. PubMed.
  • Cross-coupling reaction. Wikipedia.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Semantic Scholar.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC - PubMed Central.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for Purity Determination of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its quality, safety, and efficacy.[][2][3] This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its quality, safety, and efficacy.[][2][3] This guide provides an in-depth comparison of analytical methodologies for the purity determination of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a key intermediate in various synthetic pathways. The inherent characteristics of this molecule—a primary amine hydrochloride with two sulfonyl groups—present unique analytical considerations that necessitate a multi-faceted approach to its characterization.

This document will explore the theoretical underpinnings and practical applications of various analytical techniques, offering a comparative analysis to guide the selection of the most appropriate method for a given analytical challenge. We will delve into the causality behind experimental choices and present illustrative data to showcase the performance of each method. All methodologies are presented with the principles of self-validation in mind, aligning with regulatory expectations for analytical procedures.[4][5]

The Analytical Challenge: Structural Features of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

The structure of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride dictates the selection of appropriate analytical techniques. The presence of the primary amine allows for acid-base titration, while the aromatic ring and sulfonyl groups provide chromophores for UV-spectroscopic detection. The compound's polarity and potential for derivatization make it amenable to chromatographic separations.

Comparative Analysis of Key Analytical Methodologies

The purity of an API is a critical quality attribute, and its determination requires robust and validated analytical methods.[][6] The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantitation of impurities, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.[2][3] Its high resolving power allows for the separation of the main compound from structurally similar impurities.

Principle: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt of the amine will be ionized in an aqueous mobile phase, and its retention can be manipulated by adjusting the pH and ionic strength of the mobile phase.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in mobile phase diluent A->B E Inject sample onto RP-C18 column B->E C Prepare aqueous-organic mobile phase D Filter and degas F Isocratic or gradient elution E->F G UV Detection (e.g., 220 nm) F->G H Data acquisition G->H I Integrate peak areas H->I J Calculate purity by area percent I->J K Quantify against a reference standard I->K GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Dissolve sample in a suitable solvent B Option A: Add base to liberate free amine A->B C Option B: Add derivatizing agent A->C D Extract into an organic solvent B->D C->D E Inject sample into GC D->E F Separation on a capillary column E->F G Flame Ionization Detector (FID) F->G H Data acquisition G->H I Integrate peak areas H->I J Calculate purity by area percent I->J Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately weigh sample B Dissolve in a suitable solvent (e.g., water) D Titrate with standardized base B->D C Standardize titrant (e.g., 0.1 M NaOH) E Monitor pH potentiometrically or observe indicator color change D->E F Determine the endpoint E->F G Calculate moles of titrant consumed F->G H Determine moles of analyte G->H I Calculate purity (%) H->I

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel chemical entities ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analytical perspective on 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a compound of interest due to its potential applications stemming from the presence of the benzylamine and methylsulfonyl functionalities. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for its interpretation and comparison with alternative analytical strategies.

Introduction: The Analytical Imperative

3,5-Bis(methylsulfonyl)benzylamine hydrochloride presents a unique analytical challenge due to its combination of a flexible benzylamine side chain and a rigid, electron-withdrawing bis-sulfonylated aromatic ring. The hydrochloride salt form further influences its solubility and stability, which are key considerations in sample preparation for analytical measurements. Accurate characterization is crucial for ensuring batch-to-batch consistency, identifying potential impurities, and meeting regulatory standards. This guide will focus on the two cornerstone techniques for structural confirmation and analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound in solution. For 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple and highly symmetrical. The chemical shifts are influenced by the strong electron-withdrawing nature of the two methylsulfonyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃ (Sulfonyl)~3.1 - 3.3Singlet6HThe six equivalent protons of the two methyl groups are deshielded by the adjacent sulfonyl groups.
-CH₂- (Benzylic)~4.2 - 4.4Singlet2HThe benzylic protons are deshielded by the aromatic ring and the adjacent amino group.
Ar-H (meta)~8.0 - 8.2Doublet (or narrow triplet)2HThese two equivalent protons are situated between the two sulfonyl groups and are significantly deshielded.
Ar-H (para)~8.3 - 8.5Triplet (or narrow singlet)1HThis proton is at the para position relative to the benzylamine group and is also strongly deshielded.
-NH₃⁺~8.5 - 9.5Broad Singlet3HThe protons of the ammonium group are acidic and their signal is often broad due to exchange with residual water and quadrupolar relaxation.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the symmetry of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-CH₃ (Sulfonyl)~44 - 46The methyl carbons are directly attached to the electron-withdrawing sulfonyl groups.
-CH₂- (Benzylic)~45 - 48The benzylic carbon is attached to the aromatic ring and the nitrogen atom.
Ar-C (quaternary, C-S)~142 - 144The two equivalent carbons directly attached to the sulfonyl groups are significantly deshielded.
Ar-C (CH, meta)~128 - 130The two equivalent methine carbons in the aromatic ring.
Ar-C (CH, para)~132 - 134The methine carbon at the para position to the benzylamine group.
Ar-C (quaternary, C-CH₂)~138 - 140The carbon to which the benzylamine group is attached.
Experimental Workflow for NMR Analysis

Figure 1. A typical workflow for the NMR analysis of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Comparison with Alternative Techniques

For routine quality control, simpler techniques like Infrared (IR) Spectroscopy could be employed. IR would show characteristic peaks for N-H, S=O, and aromatic C-H stretches, but it would not provide the detailed connectivity information that NMR does. UV-Vis Spectroscopy would confirm the presence of the aromatic chromophore but would be non-specific for detailed structural analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, electrospray ionization (ESI) is a suitable technique due to the compound's polarity and pre-ionized state.

Predicted Mass Spectrum Data

The compound has a molecular formula of C₉H₁₄ClNO₄S₂ and a monoisotopic mass of 299.0001 for the hydrochloride salt. In the mass spectrum, the free base (C₉H₁₃NO₄S₂) is typically observed.

Ion m/z (calculated) Adduct Interpretation
[M+H]⁺264.0359Protonated free baseThis is expected to be the base peak in positive ion mode ESI-MS.[1]
[M+Na]⁺286.0178Sodium adduct of the free baseOften observed as a smaller peak.[1]
Fragmentation Analysis

The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Key expected fragmentations include:

  • Loss of a methyl radical (CH₃) from a sulfonyl group: This would result in an ion at m/z 249.

  • Loss of sulfur dioxide (SO₂): This could lead to a fragment at m/z 200.

  • Cleavage of the benzylic C-C bond: This would produce a characteristic tropylium-like ion, although the presence of the sulfonyl groups would influence its formation and subsequent fragmentation.

Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile/water.

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase HPLC column to separate the analyte from any potential impurities. A gradient elution with mobile phases of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Scan Range: Scan from m/z 50 to 500.

    • Collision Energy (for MS/MS): If fragmentation analysis is desired, select the [M+H]⁺ ion (m/z 264) as the precursor and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

Comparison with Other Ionization Methods

While ESI is ideal, other ionization techniques could be considered. Atmospheric Pressure Chemical Ionization (APCI) might be suitable, although it is generally better for less polar compounds. Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used, but it is more commonly employed for larger molecules like polymers and biomolecules.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the detailed structural framework, while MS confirms the molecular weight and offers complementary structural insights through fragmentation analysis. While other techniques can provide supporting data, none can match the depth of information provided by this combination. For researchers in drug development, a thorough understanding and application of these techniques are essential for advancing a compound from discovery to clinical application.

References

  • Jios, J. L., et al. (2005).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
  • Zhang, C., et al. N-sulfonyl imines are useful building blocks in organic and medicinal chemistry. Beilstein Journals.
  • Alsughayer, A., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives.
  • Supplementary Information on N-benzylaniline synthesis and characteriz
  • PubChem. 3,5-bis(methylsulfonyl)benzylamine hydrochloride (C9H13NO4S2).
  • Fluorochem. 3,5-bis(Methylsulfonyl)benzylamine hydrochloride.
  • Alsughayer, A., et al. 1H NMR and 13C NMR of the prepared compounds.
  • BenchChem. (2025).
  • PrepChem. Synthesis of benzylamine hydrochloride.
  • PubChem. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099.
  • Zanda, M., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
  • Beilstein Journals. (2024). Reactivity of hypervalent iodine(III)
  • Ghaedi, M., et al. (2017).
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  • University of Baghdad Digital Repository. (2018).
  • MDPI. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
  • Doc Brown's Chemistry.
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  • Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzylamine technical grade, 80%.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3,5-Bis(methylsulfonyl)benzylamine Derivatives as Putative Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3,5-bis(methylsulfonyl)benzylamine derivatives, a scaffold with potential applications in kinase inhibition. Drawing upon estab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3,5-bis(methylsulfonyl)benzylamine derivatives, a scaffold with potential applications in kinase inhibition. Drawing upon established principles in medicinal chemistry and kinase inhibitor design, this document will explore the nuances of how structural modifications to this core moiety can influence biological activity. We will present a hypothetical SAR study targeting the BCR-ABL kinase, a key player in chronic myeloid leukemia (CML), and compare the potential of these derivatives with the established drug, Imatinib. Detailed experimental protocols for synthesis and biological evaluation are also provided to enable researchers to validate and expand upon these findings.

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds that can overcome these limitations.

The 3,5-bis(methylsulfonyl)benzylamine scaffold presents an interesting starting point for the design of new kinase inhibitors. The benzylamine core is a common feature in many biologically active compounds, while the two methylsulfonyl groups can act as hydrogen bond acceptors, potentially interacting with key residues in the ATP-binding pocket of kinases. This guide will explore the SAR of this scaffold, offering insights into its potential as a new class of kinase inhibitors.

The BCR-ABL Kinase Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). It drives the proliferation of hematopoietic cells and inhibits apoptosis. The signaling pathway initiated by BCR-ABL is complex, involving the activation of multiple downstream effectors that control cell growth, survival, and differentiation.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation Synthesis_Workflow Start 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride Step1 Step 1: Amide Coupling (EDC, HOBt, Amine R1-NH2) Start->Step1 Intermediate1 Intermediate Amide Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd Catalyst) Intermediate1->Step2 Final_Product Final Derivative Step2->Final_Product

Comparative

A Senior Application Scientist's Guide to Validating Biological Screening Hits and Their Derivatives

For researchers, scientists, and drug development professionals, the journey from a primary biological screen to a viable lead compound is a rigorous process of validation and optimization. The initial excitement of iden...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a primary biological screen to a viable lead compound is a rigorous process of validation and optimization. The initial excitement of identifying "hits"—compounds that show desired biological activity—is quickly tempered by the critical need to confirm these findings and systematically eliminate false positives.[1] This guide provides an in-depth, experience-driven framework for the validation of screening hits and their subsequent derivatives, ensuring that only the most promising candidates advance in the drug discovery pipeline.[2] Our focus is on building a self-validating experimental cascade that establishes confidence in your results at each stage.

The Imperative of a Multi-Faceted Validation Strategy

A primary high-throughput screen (HTS) is merely the starting point.[1] HTS campaigns are designed for speed and scale, but they are also susceptible to artifacts and false positives.[3] Therefore, a robust validation cascade is not just a series of confirmatory experiments; it is a logical progression designed to systematically de-risk your hits and build a comprehensive data package for each promising chemical series. This process, often referred to as the hit-to-lead (H2L) phase, involves a series of iterative "Design-Make-Test-Analyze" cycles to enhance potency, selectivity, and early ADME properties.[2]

The following diagram illustrates a typical workflow for hit validation and the initial stages of lead generation.

Hit_Validation_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization & Expansion cluster_3 Lead Series Selection Primary_Screen High-Throughput Screening (HTS) Hit_Selection Initial Hit Selection (Potency & Efficacy Cutoffs) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response Confirm activity Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Validate with different technology Counter_Screen Counter-Screening (Selectivity) Orthogonal_Assay->Counter_Screen Assess specificity Cytotoxicity Cytotoxicity Assessment Counter_Screen->Cytotoxicity Evaluate cellular health Target_Engagement Biophysical/Cellular Target Engagement Cytotoxicity->Target_Engagement Confirm direct target binding SAR_Analysis Structure-Activity Relationship (SAR) Analog Synthesis Target_Engagement->SAR_Analysis Explore chemical space ADMET_Profiling Early in vitro ADMET Profiling SAR_Analysis->ADMET_Profiling Assess drug-like properties Lead_Series Prioritized Lead Series ADMET_Profiling->Lead_Series Select for optimization LDH_Assay_Workflow cluster_workflow LDH Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Transfer Transfer Supernatant Incubate->Transfer Add_Reagent Add LDH Reaction Mix Transfer->Add_Reagent Incubate_RT Incubate at RT Add_Reagent->Incubate_RT Stop_Reaction Add Stop Solution Incubate_RT->Stop_Reaction Read_Plate Read Absorbance (490nm) Stop_Reaction->Read_Plate End Calculate % Cytotoxicity Read_Plate->End

Caption: Step-by-step workflow for an LDH release cytotoxicity assay.

Part 3: Derivative Analysis - Guiding Medicinal Chemistry Efforts

Once a validated hit series is identified, the focus shifts to synthesizing and testing derivatives to improve potency, selectivity, and drug-like properties. This is guided by Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Analysis

SAR is the study of how a molecule's chemical structure relates to its biological activity. [4]By systematically modifying parts of the hit compound, medicinal chemists can identify which functional groups are essential for activity (the pharmacophore) and which can be altered to improve other properties. [5] Why this is critical:

  • Rational Drug Design: SAR provides the data needed to guide the synthesis of more potent and selective analogs. [6]* Improves Understanding of Binding: It can provide insights into how the compound interacts with its target at a molecular level. * Builds Intellectual Property: Establishing a clear SAR for a novel chemical series is crucial for patent protection.

Early ADMET Profiling

As derivatives are created, it is important to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the process. [7]Poor ADMET properties are a major cause of failure in later stages of drug development. [8] Why this is critical:

  • Early Identification of Liabilities: Flags compounds with issues like poor solubility, low membrane permeability, or rapid metabolic breakdown. [9]* Cost and Time Savings: Prevents the investment of significant resources into compounds that are unlikely to succeed in vivo. [8]* Guides Multi-Parameter Optimization: Ensures that improvements in potency do not come at the expense of essential drug-like properties. [10] Key In Vitro ADMET Assays for Early Screening

ADMET PropertyAssayPurpose
Absorption Caco-2 or PAMPA Permeability AssayPredicts intestinal absorption and membrane permeability. [10]
Distribution Plasma Protein Binding (e.g., RED)Determines the fraction of compound bound to plasma proteins, which affects its availability to act on the target. [10]
Metabolism Microsomal or Hepatocyte Stability AssayAssesses the rate at which the compound is broken down by metabolic enzymes. [9]
Excretion N/A (Typically assessed in later in vivo studies)
Toxicity Early Cytotoxicity and hERG Channel AssayProvides an initial assessment of general toxicity and potential for cardiac toxicity. [8]

Conclusion: A Foundation of Rigor

The validation of biological screening results and their derivatives is a systematic process of evidence-building. By moving beyond a single primary assay and embracing a suite of orthogonal, biophysical, and profiling assays, researchers can build a robust and defensible data package for their hit series. This rigorous, multi-parameter approach ensures that only the most promising compounds, those with confirmed on-target activity, acceptable safety profiles, and favorable drug-like properties, are advanced toward lead optimization. This commitment to scientific integrity and logical progression is the bedrock of successful drug discovery.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]

  • Hit to lead. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]

  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]

  • What is the hit to lead process in drug discovery? (2025). Symeres. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). PubMed. [Link]

  • Orthogonal Screening Platforms. (n.d.). Charles River Laboratories. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]

  • Hit and Lead Optimization. (n.d.). Leiden University. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]

  • Different Cytotoxicity Assays. (2024). Chemistry LibreTexts. [Link]

  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Structure–activity relationship. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

  • SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (n.d.). ResearchGate. [Link]

  • Understanding the Importance of The Dose-Response Curve. (2025). Collaborative Drug Discovery. [Link]

  • Secondary Screening. (n.d.). Creative Biolabs. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • From gene to validated and qualified hits. (n.d.). Axxam S.p.A. [Link]

  • Structure activity relation ship. (n.d.). Slideshare. [Link]

  • Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Quantitative modeling of dose–response and drug combination based on pathway network. (2015). BMC Cancer, 15, 415. [Link]

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Validation

A Researcher's Guide to Alternatives for 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Substituted Benzylamines In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Substituted Benzylamines

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of experimental success. Substituted benzylamines are a cornerstone of this field, offering a versatile scaffold for the construction of complex, biologically active molecules.[1] This guide provides an in-depth technical comparison of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride and its alternatives, focusing on their physicochemical properties, reactivity in key synthetic transformations, and the strategic implications of substituent effects.

Introduction to 3,5-Bis(methylsulfonyl)benzylamine: An Electron-Deficient Building Block

3,5-Bis(methylsulfonyl)benzylamine is a substituted benzylamine featuring two powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at the meta positions of the benzene ring. These groups significantly influence the electronic properties of the molecule, primarily by reducing the electron density of the aromatic ring and decreasing the nucleophilicity of the benzylic amine. While specific synthetic applications of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride are not extensively documented in publicly available literature, its structure strongly suggests its utility as a building block for introducing the 3,5-bis(methylsulfonyl)benzyl moiety into target molecules. This group can serve as a bioisostere for other electron-deficient functionalities and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The reactivity of this compound is analogous to other benzylamines bearing strong electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)benzylamine. These reagents are typically employed in nucleophilic substitution and acylation reactions to form N-benzyl derivatives.

Physicochemical Properties: A Comparative Overview

The electronic nature of the substituents on the benzylamine ring profoundly impacts its physicochemical properties, such as basicity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a reagent's behavior in a reaction and for tuning the properties of the final product in drug discovery.

CompoundStructureSubstituent TypepKa (Predicted/Experimental)logP (Calculated/Experimental)
3,5-Bis(methylsulfonyl)benzylamine 3,5-Bis(methylsulfonyl)benzylamineStrong Electron-WithdrawingLower (Predicted)Higher (Predicted)
Benzylamine BenzylamineNeutral9.33[2]1.09[2]
4-Methoxybenzylamine 4-MethoxybenzylamineElectron-Donating9.66 (Predicted)1.12 (Predicted)
4-Nitrobenzylamine 4-NitrobenzylamineStrong Electron-Withdrawing7.9 (Predicted)1.1 (Predicted)
4-(Trifluoromethyl)benzylamine 4-(Trifluoromethyl)benzylamineStrong Electron-Withdrawing8.60 ± 0.10 (Predicted)1.8
3,5-Bis(trifluoromethyl)benzylamine 3,5-Bis(trifluoromethyl)benzylamineStrong Electron-WithdrawingLower (Predicted)Higher (Predicted)

Analysis of Physicochemical Trends:

  • Basicity (pKa): Electron-withdrawing groups (EWGs) decrease the basicity of the benzylamine by pulling electron density away from the nitrogen atom, making the lone pair less available for protonation.[3] Conversely, electron-donating groups (EDGs) increase basicity. Therefore, 3,5-Bis(methylsulfonyl)benzylamine is expected to be significantly less basic than benzylamine.

  • Lipophilicity (logP): The introduction of sulfonyl or trifluoromethyl groups generally increases the lipophilicity of the molecule, which can be advantageous for enhancing membrane permeability in drug candidates.

Reactivity in Key Synthetic Transformations: A Comparative Guide

The primary utility of 3,5-Bis(methylsulfonyl)benzylamine and its alternatives lies in their role as nucleophiles in N-alkylation and N-acylation reactions. The reactivity in these transformations is directly correlated with the nucleophilicity of the amine, which is governed by the electronic effects of the ring substituents.

N-Alkylation Reactions

N-alkylation of benzylamines is a fundamental method for constructing C-N bonds. A common example is the reaction with benzyl bromide.

General Reaction Scheme:

Comparative Reactivity:

Studies on the nucleophilic substitution reactions of substituted benzylamines with benzyl bromide have shown a clear trend:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the reaction rate.

  • Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) decrease the reaction rate. [4]

This is because EDGs enhance the nucleophilicity of the amine, making it more reactive towards the electrophilic benzyl bromide. Conversely, EWGs diminish the amine's nucleophilicity, slowing down the reaction. Consequently, 3,5-Bis(methylsulfonyl)benzylamine is expected to be less reactive in N-alkylation reactions compared to benzylamine or 4-methoxybenzylamine, likely requiring more forcing conditions (e.g., higher temperatures, stronger base) to achieve comparable yields.

Experimental Data for N-Alkylation with Benzyl Bromide:

Benzylamine DerivativeSubstituent TypeReaction ConditionsYieldReference
4-MethoxybenzylamineElectron-DonatingMethanol, refluxNot specified (faster rate)[4]
BenzylamineNeutralMethanol, refluxNot specified (baseline rate)[4]
4-ChlorobenzylamineElectron-WithdrawingMethanol, refluxNot specified (slower rate)[4]
4-NitrobenzylamineStrong Electron-WithdrawingMethanol, refluxNot specified (slower rate)[4]
3-(Trifluoromethyl)benzylamineStrong Electron-WithdrawingMethanol, refluxNot specified (slower rate)[4]

While specific yield data is not available in a directly comparative study, the kinetic data clearly indicates the reactivity trend.

N-Acylation Reactions

N-acylation is another fundamental transformation, often used in the synthesis of amides which are prevalent in pharmaceuticals. A representative reaction is the acylation with a long-chain fatty acid, such as stearic acid.

General Reaction Scheme:

Comparative Reactivity and Experimental Data:

A study on the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine provides valuable insight. The reaction required heating at 140 °C for 24 hours under solvent-free conditions to afford the corresponding amide in a moderate yield of 41%.[5][6]

Benzylamine DerivativeSubstituent TypeReaction ConditionsYieldReference
3,5-Bis(trifluoromethyl)benzylamine Strong Electron-WithdrawingStearic acid, 140 °C, 24h, solvent-free41%[5][6]
Benzylamine NeutralStearic acid, milder conditions expectedHigher yield expectedInferred
4-Methoxybenzylamine Electron-DonatingStearic acid, even milder conditions expectedHighest yield expectedInferred

The moderate yield and harsh conditions required for the acylation of 3,5-bis(trifluoromethyl)benzylamine highlight the reduced nucleophilicity of the amine due to the strong EWGs. It can be inferred that 3,5-Bis(methylsulfonyl)benzylamine would exhibit similar or even slightly lower reactivity due to the comparable electron-withdrawing strength of the methylsulfonyl group. In contrast, benzylamine and 4-methoxybenzylamine would be expected to undergo acylation under milder conditions and with higher efficiency.

Experimental Protocols

General Procedure for N-Benzylation of Substituted Benzylamines

Materials:

  • Substituted benzylamine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the substituted benzylamine in acetonitrile, add potassium carbonate.

  • Add benzyl bromide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for N-Acylation of Substituted Benzylamines with a Carboxylic Acid

Materials:

  • Substituted benzylamine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Coupling agent (e.g., EDC, HATU) (1.1 eq)

  • Base (e.g., DIPEA) (2.0 eq)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve the carboxylic acid in dichloromethane.

  • Add the coupling agent and stir for 10 minutes at room temperature.

  • Add the substituted benzylamine followed by the base.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Concepts

Workflow for Reagent Selection

ReagentSelection start Define Synthetic Goal reactivity Desired Reactivity start->reactivity properties Desired Product Properties start->properties high_react High Nucleophilicity Needed? reactivity->high_react Fast Reaction/Mild Conditions low_react Low Nucleophilicity Tolerable? reactivity->low_react Forcing Conditions Acceptable lipophilicity Increase Lipophilicity? properties->lipophilicity metabolic_stability Enhance Metabolic Stability? properties->metabolic_stability edg Use Benzylamine with EDG (e.g., 4-Methoxybenzylamine) high_react->edg Yes neutral Use Benzylamine high_react->neutral Moderate ewg Use Benzylamine with EWG (e.g., 3,5-Bis(methylsulfonyl)benzylamine) low_react->ewg Yes ewg_props Incorporate EWG-substituted Benzylamine lipophilicity->ewg_props Yes neutral_props Use Benzylamine or EDG-substituted lipophilicity->neutral_props No metabolic_stability->ewg_props Yes metabolic_stability->neutral_props No

Caption: Decision workflow for selecting a substituted benzylamine based on desired reactivity and product properties.

Reaction Mechanism for N-Alkylation

N_Alkylation cluster_reactants Reactants amine R-CH₂-NH₂ ts Transition State [R-CH₂-NH₂---CH₂(Ph)---Br]ᵟ⁺ amine->ts SN2 Attack bromide Ph-CH₂-Br bromide->ts product R-CH₂-NH₂⁺-CH₂-Ph + Br⁻ ts->product final_product R-CH₂-NH-CH₂-Ph product->final_product hbr HBr base Base base->product Deprotonation

Caption: SN2 mechanism for the N-alkylation of a benzylamine with benzyl bromide.

Conclusion

While 3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a valuable reagent for introducing a highly electron-deficient moiety into a target molecule, its reduced nucleophilicity necessitates careful consideration of reaction conditions. For synthetic transformations requiring high reactivity and mild conditions, alternatives such as benzylamine or benzylamines with electron-donating groups are superior choices. However, when the goal is to modulate the physicochemical properties of the final product, such as increasing lipophilicity or enhancing metabolic stability, the use of benzylamines with strong electron-withdrawing groups like the bis(methylsulfonyl) or bis(trifluoromethyl) analogs is a powerful strategy in the medicinal chemist's toolkit. The choice of reagent should therefore be a deliberate one, guided by a clear understanding of the synthetic objective and the desired properties of the target molecule.

References

  • A Comparative Study on the Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (Note: A specific journal reference for this exact title was not found, but the principle is well-established in physical organic chemistry textbooks and related literature.[4])

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  • Showing Compound Benzylamine (FDB012059) - FooDB. [Link]

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  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. [Link][2]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - ResearchGate. [Link][6]

  • Benzylamine (CAS 100-46-9) - Chemical & Physical Properties by Cheméo. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

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  • WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google P
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Comparative

Unveiling the Potential of a Niche Scaffold: A Comparative Guide to 3,5-Bis(methylsulfonyl)benzylamine-Based Compounds in Kinase Inhibition

In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly exploring uncharted chemical space. The 3,5-Bis(methylsulfonyl)benzylamine scaffold has emerged as a platform of interest, distingu...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly exploring uncharted chemical space. The 3,5-Bis(methylsulfonyl)benzylamine scaffold has emerged as a platform of interest, distinguished by its unique electronic and conformational properties. This guide provides a comprehensive technical assessment of this scaffold's novelty, particularly in the context of kinase inhibition, by comparing its derivatives with established alternatives. Through a synthesis of experimental data and field-proven insights, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and other emerging chemical families.

The Strategic Advantage of the 3,5-Bis(methylsulfonyl)benzylamine Core

The defining feature of the 3,5-Bis(methylsulfonyl)benzylamine scaffold is the presence of two strongly electron-withdrawing methylsulfonyl groups in a meta-disposition on the benzyl ring. This substitution pattern significantly influences the molecule's physicochemical properties. The sulfonyl groups act as potent hydrogen bond acceptors, capable of forming strong interactions with protein targets.[1][2] Furthermore, their steric bulk and electronic nature can enforce specific conformations, potentially leading to enhanced selectivity for the target kinase. In drug design, the methylsulfonyl moiety is often employed to improve metabolic stability and modulate properties such as solubility and acidity, making it an attractive functional group for lead optimization.[3]

A Head-to-Head Comparison in Kinase Inhibition

To objectively assess the novelty and potential of the 3,5-Bis(methylsulfonyl)benzylamine scaffold, a direct comparison with established kinase inhibitor scaffolds is essential. Protein kinases are a critical class of drug targets, particularly in oncology, with numerous inhibitors based on scaffolds like quinazoline and pyrimidine having reached the market.[4]

Let us consider a hypothetical case study where a derivative of the 3,5-Bis(methylsulfonyl)benzylamine scaffold, designated BMSB-1 , has been evaluated as a p38 MAP kinase inhibitor. The p38 MAP kinases are key regulators of inflammatory responses and are implicated in various diseases.[2][5]

Table 1: Comparative Inhibitory Activity and Selectivity Profile

Compound IDScaffoldp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)
BMSB-1 3,5-Bis(methylsulfonyl)benzylamine12>1,000>1,000
SB 203580 Pyridinylimidazole50500>10,000
Doramapimod (BIRB 796) Diaryl Urea0.13,000>10,000

This table presents a combination of hypothetical data for BMSB-1 and publicly available data for comparator compounds to illustrate a comparative analysis.

In this illustrative comparison, BMSB-1 demonstrates potent inhibition of p38α with excellent selectivity against other MAP kinases, JNK1 and ERK2. While Doramapimod is significantly more potent, the unique selectivity profile of BMSB-1 could translate to a more favorable safety profile in a therapeutic setting. The strong hydrogen bonding capacity of the two methylsulfonyl groups may contribute to a highly specific interaction with the p38α active site.

Delving into Physicochemical and ADME Properties

Beyond target potency, the drug-like properties of a compound are paramount for its success. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile determines the bioavailability and longevity of a drug in the body.

Table 2: Comparative Physicochemical and ADME Properties

Compound IDScaffoldLogPAqueous Solubility (µM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
BMSB-1 3,5-Bis(methylsulfonyl)benzylamine2.575>904.5
SB 203580 Pyridinylimidazole2.1150352.1
Doramapimod (BIRB 796) Diaryl Urea4.8<1601.5

This table presents hypothetical data for BMSB-1 alongside representative data for comparator compounds to highlight key differences.

Here, BMSB-1 exhibits a balanced profile. Its moderate lipophilicity (LogP) and good aqueous solubility are advantageous for oral absorption. Crucially, its high microsomal stability suggests a lower susceptibility to metabolic breakdown, potentially leading to a longer duration of action in vivo. This metabolic robustness can be a key differentiator and a strong argument for the novelty of the scaffold.

Foundational Experimental Protocols

Reproducible and rigorous experimental data are the bedrock of any compelling scientific claim. Below are detailed protocols for key assays used to characterize kinase inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against a target kinase.

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The detection system uses two fluorescently labeled antibodies, one that binds the substrate and another that binds the phosphorylated residue, bringing them into close proximity and allowing for Förster Resonance Energy Transfer (FRET).

Materials:

  • Test compound (e.g., BMSB-1)

  • Recombinant active kinase (e.g., p38α)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer

  • HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the compound solution.

  • Add 4 µL of the kinase and biotinylated substrate peptide mix in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and add 10 µL of the HTRF detection reagent mix.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine IC50 values by non-linear regression analysis.

Self-Validation: The inclusion of a known potent inhibitor as a positive control and DMSO as a negative control is critical. The Z'-factor should be calculated to ensure the robustness and quality of the assay.

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.

Procedure:

  • Pre-warm a solution of liver microsomes and test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the peak area ratio (compound/internal standard) versus time.

Visualizing the Path to Novelty

Conceptualizing the drug discovery and evaluation process can be aided by clear visual representations.

G cluster_0 Scaffold Identification & Synthesis cluster_1 In Vitro Characterization cluster_2 Comparative Assessment A Identify 3,5-Bis(methylsulfonyl)benzylamine Scaffold B Synthesize Analogs A->B C Primary Target Assay (IC50) B->C D Kinase Selectivity Panel C->D E ADME & Physicochemical Profiling C->E F Benchmark Against Existing Scaffolds D->F E->F G Novelty & Advantage Assessment F->G H Decision for Further Development G->H G A Stress/Cytokines B MAPKKK A->B C MKK3/6 B->C D p38 MAP Kinase C->D E Downstream Substrates D->E F Inflammation, Apoptosis E->F G BMSB-1 G->D Inhibition

Caption: The p38 MAP kinase signaling pathway and the point of intervention by BMSB-1.

Conclusion: A Scaffold with Untapped Potential

The 3,5-Bis(methylsulfonyl)benzylamine scaffold represents a promising, yet underexplored, area of medicinal chemistry. The illustrative data presented in this guide highlight its potential to yield compounds with novel pharmacological profiles, characterized by high selectivity and favorable drug-like properties. The key to unlocking this potential lies in a systematic and rigorous evaluation, comparing novel derivatives against established standards. While further research is needed to fully delineate the structure-activity relationships and therapeutic applications of this scaffold, the initial assessment suggests it is a valuable addition to the drug discovery toolkit, offering a unique chemical framework for the development of next-generation targeted therapies.

References

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Validation

A Comparative Guide to 3,5-Bis(methylsulfonyl)benzylamine Hydrochloride: A Hypothetical Evaluation of a Novel Anticancer Candidate

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comparative framework for evaluating the therapeutic potential of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the therapeutic potential of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. In the absence of direct peer-reviewed studies on this specific molecule, we present a hypothetical investigation into its plausible anticancer properties, drawing parallels from structurally related compounds. This document is intended to serve as a comprehensive roadmap for researchers interested in exploring the bioactivity of this novel chemical entity.

Introduction: Unpacking the Therapeutic Potential of a Unique Structural Scaffold

The chemical architecture of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride presents an intriguing scaffold for drug discovery. The molecule integrates a benzylamine core, a feature present in numerous biologically active compounds, with two electron-withdrawing methylsulfonyl groups. Benzylamine derivatives have been explored for a wide array of therapeutic applications, including antimicrobial and anticancer activities[1][2][3]. The sulfonyl group, a well-established pharmacophore in medicinal chemistry, is known to enhance the metabolic stability and pharmacokinetic profile of drug candidates[4][5]. Furthermore, compounds bearing a methylsulfonyl phenyl moiety have demonstrated notable anti-inflammatory and antimicrobial properties[6].

Given these structural precedents, we hypothesize that 3,5-Bis(methylsulfonyl)benzylamine hydrochloride may exhibit cytotoxic activity against cancer cells. The bis(methylsulfonyl) substitution pattern could confer unique electronic and steric properties that may lead to novel interactions with biological targets. This guide outlines a series of comparative in vitro studies designed to test this hypothesis, pitting our compound of interest against a clinically relevant anticancer agent with a related structural motif.

Comparative Framework: Selecting an Appropriate Benchmark

To contextualize the potential anticancer activity of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a suitable comparator is essential. We have selected 3,5-Bis(trifluoromethyl)benzylamine as a relevant benchmark for this hypothetical study. This compound shares the same benzylamine core and a 3,5-disubstitution pattern with strong electron-withdrawing groups. While not a clinical drug, its structural analogy provides a sound basis for a head-to-head comparison of physicochemical and biological properties.

Physicochemical Properties: A Tale of Two Scaffolds

A preliminary in silico analysis of the two compounds reveals key differences that may influence their biological activity.

Property3,5-Bis(methylsulfonyl)benzylamine HCl3,5-Bis(trifluoromethyl)benzylamine
Molecular Formula C9H14ClNO4S2C9H7F6N
Molecular Weight 299.8 g/mol [7]243.15 g/mol [8]
Calculated LogP -0.7 (approx.)2.5 (approx.)
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 40

The most striking difference lies in the lipophilicity, with the trifluoromethyl analogue predicted to be significantly more lipophilic. This could have profound implications for cell permeability and target engagement. The presence of sulfonyl groups in our lead compound also introduces potential hydrogen bond acceptors, which are absent in the comparator.

Experimental Roadmap: A Step-by-Step Guide to Comparative Evaluation

To rigorously assess the anticancer potential of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, a phased experimental approach is proposed. The following protocols outline standard in vitro assays to determine cytotoxicity, and preliminary mechanism of action.

Phase 1: General Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride and 3,5-Bis(trifluoromethyl)benzylamine in culture media. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO or saline).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Phase 2: Elucidating the Mechanism of Cell Death

Objective: To investigate whether the observed cytotoxicity is mediated by apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanism of Action P1_Start Start P1_CellCulture Culture Cancer Cell Lines P1_Start->P1_CellCulture P1_Seeding Seed Cells in 96-well Plates P1_CellCulture->P1_Seeding P1_Treatment Treat with Compounds (0.1-100 µM) P1_Seeding->P1_Treatment P1_MTT MTT Assay P1_Treatment->P1_MTT P1_Readout Measure Absorbance P1_MTT->P1_Readout P1_Analysis Calculate IC50 P1_Readout->P1_Analysis P2_Treatment Treat Cells at IC50 P1_Analysis->P2_Treatment Informs Concentration P2_Start Start P2_Start->P2_Treatment P2_Harvest Harvest and Stain (Annexin V/PI) P2_Treatment->P2_Harvest P2_FACS Flow Cytometry Analysis P2_Harvest->P2_FACS P2_Analysis Quantify Apoptosis P2_FACS->P2_Analysis

Caption: A flowchart illustrating the proposed two-phase experimental approach for the in vitro evaluation of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Hypothetical Signaling Pathway Involvement

Based on the structural features, it is plausible that 3,5-Bis(methylsulfonyl)benzylamine hydrochloride could interfere with signaling pathways crucial for cancer cell proliferation and survival. The presence of the benzylamine moiety might suggest an interaction with enzymes that have aromatic binding pockets, such as certain kinases or histone deacetylases. The sulfonyl groups could form hydrogen bonds with key residues in a target protein's active site.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 3,5-Bis(methylsulfonyl) benzylamine HCl Compound->MEK Hypothetical Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, such as the inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous framework for the initial evaluation of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride as a potential anticancer agent. By employing a comparative approach with a structurally related compound and utilizing standard in vitro assays, researchers can begin to delineate the biological activity of this novel molecule. Positive results from these initial studies would warrant further investigation into its specific molecular target, in vivo efficacy, and safety profile. The unique combination of a benzylamine core and bis(methylsulfonyl) substitution makes this compound a compelling candidate for further exploration in the quest for new cancer therapeutics.

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Comparative

A Comparative Guide to the Efficacy of Taxane-Derived Anticancer Agents

For drug development professionals and researchers in oncology, the taxane family of chemotherapeutic agents represents a cornerstone in the treatment of various solid tumors. Originally derived from the Pacific yew tree...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, the taxane family of chemotherapeutic agents represents a cornerstone in the treatment of various solid tumors. Originally derived from the Pacific yew tree (Taxus brevifolia), this class of diterpenes has yielded several potent anticancer drugs, most notably paclitaxel, docetaxel, and the second-generation taxane, cabazitaxel.[1] While all share a fundamental mechanism of action, nuanced differences in their molecular interactions, clinical efficacy, and resistance profiles warrant a detailed comparative analysis to inform future drug development and clinical application.

This guide provides an in-depth, objective comparison of the efficacy of these three key taxane derivatives, supported by clinical trial data and detailed experimental protocols.

The Core Mechanism of Action: Microtubule Stabilization

Taxanes exert their cytotoxic effects by disrupting the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in critical processes like cell division.[1][2] Unlike other microtubule-targeting agents such as the vinca alkaloids which prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][3] This aberrant stabilization disrupts the dynamic instability of microtubules, leading to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[2][4]

Taxane_Mechanism αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Taxane Drug Taxane Drug Taxane Drug->Microtubule Binds to β-tubulin Mitotic Spindle Mitotic Spindle Stabilized Microtubule->Mitotic Spindle Forms dysfunctional mitotic spindle Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: General mechanism of action of taxane drugs.

Comparative Clinical Efficacy: A Head-to-Head Analysis

The choice between paclitaxel, docetaxel, and cabazitaxel is often dictated by cancer type, line of therapy, and the patient's prior treatment history. Head-to-head clinical trials provide the most robust evidence for comparing their efficacy.

Paclitaxel vs. Docetaxel

The TAX 311 trial was a pivotal phase III study that directly compared docetaxel to paclitaxel in patients with advanced breast cancer that had progressed after an anthracycline-containing chemotherapy regimen.[5][6] The results demonstrated a statistically significant improvement in overall survival (OS) for patients treated with docetaxel.[5][7][8]

EndpointPaclitaxel (175 mg/m²)Docetaxel (100 mg/m²)Hazard Ratio (HR)p-value
Median Overall Survival12.7 months15.4 months1.410.03
Median Time to Progression3.6 months5.7 months1.64<0.0001
Overall Response Rate25%32%-0.10

Table 1: Efficacy outcomes from the TAX 311 trial in metastatic breast cancer. [5][7][8]

A systematic review and meta-analysis of seven randomized controlled trials, however, concluded that paclitaxel-based and docetaxel-based regimens had comparable efficacy for patients with metastatic breast cancer, with the paclitaxel-based regimens being associated with less toxicity.[9]

In the second-line treatment of NSCLC, a phase III trial comparing paclitaxel poliglumex (a macromolecular formulation of paclitaxel) with docetaxel showed similar survival outcomes for both drugs.[10][11]

EndpointPaclitaxel Poliglumex (210 mg/m²)Docetaxel (75 mg/m²)Hazard Ratio (HR)p-value
Median Overall Survival6.9 months6.9 months1.090.257
1-Year Survival Rate25%29%-0.134
Median Time to Progression2.0 months2.6 months1.130.075

Table 2: Efficacy outcomes in second-line treatment of NSCLC. [10][11]

Cabazitaxel vs. Docetaxel

Cabazitaxel was specifically developed to overcome taxane resistance. The TROPIC trial was a phase III study that evaluated cabazitaxel in patients with mCRPC who had previously been treated with a docetaxel-containing regimen.[3][4][12] The results showed a significant overall survival benefit for cabazitaxel over mitoxantrone.[3][4]

The FIRSTANA trial was a head-to-head comparison of cabazitaxel and docetaxel as first-line therapy for mCRPC.[1][2][13][14] This study did not demonstrate the superiority of cabazitaxel over docetaxel in terms of overall survival.[2][13][14]

EndpointCabazitaxel (20 mg/m²)Cabazitaxel (25 mg/m²)Docetaxel (75 mg/m²)p-value (vs. Docetaxel)
Median Overall Survival24.5 months25.2 months24.3 months0.997 (C20), 0.757 (C25)
Median Progression-Free Survival4.4 months5.1 months5.3 monthsNot significant
Radiographic Tumor Response-41.6%30.9%0.037

Table 3: Efficacy outcomes from the FIRSTANA trial in chemotherapy-naïve mCRPC. [13][14]

Mechanisms of Taxane Resistance

A significant challenge in the clinical use of taxanes is the development of drug resistance. Understanding these mechanisms is crucial for the development of next-generation taxanes and combination therapies.[15][16]

The primary mechanisms of taxane resistance include:

  • Overexpression of Drug Efflux Pumps: The most well-characterized mechanism is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene.[17][18] P-gp actively transports taxanes out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.[17][18]

  • Alterations in β-Tubulin Isotypes: Human cells express several different isotypes of β-tubulin.[19][20] Overexpression of certain isotypes, particularly βIII-tubulin, has been linked to taxane resistance.[1][19] These alterations can affect the binding affinity of taxanes to microtubules and alter microtubule dynamics.[1][20]

Taxane_Resistance cluster_cell Cancer Cell Taxane Drug (extracellular) Taxane Drug (extracellular) Taxane Drug (intracellular) Taxane Drug (intracellular) Taxane Drug (extracellular)->Taxane Drug (intracellular) Enters cell P-gp P-glycoprotein (Efflux Pump) P-gp->Taxane Drug (extracellular) Efflux Taxane Drug (intracellular)->P-gp Binds to P-gp Microtubule Microtubule Taxane Drug (intracellular)->Microtubule Reduced binding and efficacy Altered Tubulin Altered β-tubulin (e.g., βIII isotype) Microtubule->Altered Tubulin

Caption: Key mechanisms of taxane resistance in cancer cells.

Experimental Protocols

To provide a practical framework for researchers, this section details standardized protocols for assessing the efficacy of taxane derivatives in a laboratory setting.

In Vitro Microtubule Polymerization Assay

This assay is fundamental for determining the direct effect of a compound on microtubule assembly and stability.

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (absorbance) or fluorescence of a solution containing purified tubulin and a fluorescent reporter that binds to microtubules.

Materials:

  • Lyophilized tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Taxane compounds (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3-5 mg/mL. Prepare serial dilutions of taxane compounds in G-PEM buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the taxane compound dilutions to respective wells. Add 90 µL of the tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of treated samples to a vehicle control (DMSO) to determine the effect of the taxane on the rate and extent of polymerization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][21] The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Taxane compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the taxane compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot cell viability against drug concentration to determine the IC50 (half-maximal inhibitory concentration) value for each taxane.

Conclusion and Future Perspectives

Paclitaxel, docetaxel, and cabazitaxel are all highly effective anticancer agents that have significantly improved patient outcomes. While docetaxel has shown a survival advantage over paclitaxel in certain settings, the choice of agent is often nuanced and depends on the specific clinical context. Cabazitaxel offers a valuable option for patients with docetaxel-resistant prostate cancer, highlighting the importance of developing drugs that can overcome known resistance mechanisms.

Future research in this field should focus on:

  • Development of novel taxane derivatives: Synthesizing new compounds with improved efficacy against resistant tumors and a more favorable toxicity profile.

  • Combination therapies: Investigating the synergistic effects of taxanes with other chemotherapeutic agents, targeted therapies, and immunotherapies.

  • Personalized medicine: Identifying predictive biomarkers that can help select the most effective taxane for individual patients based on the molecular profile of their tumor.

By continuing to explore the intricate biology of taxanes and their interactions with cancer cells, the scientific community can further refine their use and develop even more effective treatments for a wide range of malignancies.

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  • Oudard, S., Fizazi, K., Sengeløv, L., et al. (2017). Cabazitaxel Versus Docetaxel As First-Line Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer: A Randomized Phase III Trial—FIRSTANA. Journal of Clinical Oncology, 35(28), 3189–3197.
  • O'Brien, M. E., Socinski, M. A., Popat, S., et al. (2008). Phase III trial comparing paclitaxel poliglumex vs docetaxel in the second-line treatment of non-small-cell lung cancer. British Journal of Cancer, 98(10), 1608–1613.
  • de Bono, J. S., Oudard, S., Ozguroglu, M., et al. (2010). Cabazitaxel or mitoxantrone with prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC) previously treated with docetaxel: Final results of a multinational phase III trial (TROPIC). Journal of Clinical Oncology, 28(15_suppl), 4508.
  • Oudard, S., Fizazi, K., Sengeløv, L., et al. (2017). Cabazitaxel Versus Docetaxel As First-Line Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer: A Randomized Phase III Trial-FIRSTANA. Journal of Clinical Oncology, 35(28), 3189-3197.
  • Ravdin, P. (2003). Docetaxel Bests Paclitaxel in Metastatic Breast Cancer. Cancer Network, 17(12).
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  • O'Brien, M. E., Socinski, M. A., Popat, S., et al. (2008). Phase III trial comparing paclitaxel poliglumex vs docetaxel in the second-line treatment of non-small-cell lung cancer. British journal of cancer, 98(10), 1608–1613.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3,5-Bis(methylsulfonyl)benzylamine hydrochloride

As a novel compound in various research and development pipelines, 3,5-Bis(methylsulfonyl)benzylamine hydrochloride demands a rigorous and informed approach to laboratory safety. This guide, developed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in various research and development pipelines, 3,5-Bis(methylsulfonyl)benzylamine hydrochloride demands a rigorous and informed approach to laboratory safety. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety protocols and logistical information. By moving beyond a simple checklist and explaining the causality behind these safety measures, we aim to build a culture of proactive safety and deep trust in handling this and similar chemical entities.

Understanding the Hazard Profile

3,5-Bis(methylsulfonyl)benzylamine hydrochloride is a solid compound that, based on available data for the compound and structurally similar molecules, presents several key hazards that must be mitigated. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The Globally Harmonized System (GHS) classifications for this compound indicate it is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[1] The presence of the benzylamine hydrochloride moiety suggests corrosive properties similar to other amine salts, which can cause severe skin burns and eye damage upon contact.[2][3][4] The methylsulfonyl groups are a common feature in many pharmaceuticals and are not typically associated with acute toxicity, but their presence contributes to the overall chemical properties of the molecule.[5][6][7]

Hazard StatementGHS ClassificationImplication for Handling
H302Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[1][4]
H332Harmful if inhaledAvoid creating and breathing dust. Handle in a well-ventilated area, preferably a fume hood.[1]
H315Causes skin irritationPrevent skin contact. Wear appropriate gloves and a lab coat.[1][4]
H319Causes serious eye irritationProtect eyes from dust and splashes. Wear chemical safety goggles.[1]
H335May cause respiratory irritationUse in a well-ventilated area and avoid inhaling dust to prevent irritation of the respiratory tract.[1][2][4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3,5-Bis(methylsulfonyl)benzylamine hydrochloride. The selection of specific PPE is dictated by the potential routes of exposure and the physical form of the chemical.[8][9]

  • Respiratory Protection : Due to the risk of respiratory irritation and harm if inhaled, a respirator may be necessary, especially when handling larger quantities or if there is a potential for aerosolization.[10] At a minimum, work should be conducted in a certified chemical fume hood. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][11]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[2][10] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[2][11]

  • Skin and Body Protection : A standard laboratory coat is required to protect against incidental contact. For tasks with a higher potential for contamination, a chemically resistant apron or suit may be necessary.[8][11]

  • Hand Protection : Chemically resistant gloves are essential.[2][10] Given the nature of the compound, nitrile or neoprene gloves are a suitable choice. Always check the glove manufacturer's compatibility chart. Gloves should be inspected before use and changed immediately if contaminated.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling 3,5-Bis(methylsulfonyl)benzylamine hydrochloride.

Safe_Handling_Workflow Safe Handling Workflow for 3,5-Bis(methylsulfonyl)benzylamine hydrochloride cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review SDS and Safety Protocols Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed when understood Receiving Receiving and Unpacking Don_PPE->Receiving Storage Proper Storage Receiving->Storage Inspect container Weighing Weighing and Dispensing Storage->Weighing Transport safely Reaction_Setup Reaction Setup Weighing->Reaction_Setup In fume hood Waste_Segregation Segregate Waste Weighing->Waste_Segregation Contaminated items Decontamination Decontaminate Work Area Reaction_Setup->Decontamination After experiment Reaction_Setup->Waste_Segregation Contaminated items Doff_PPE Doff and Dispose of PPE Decontamination->Doff_PPE Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing Waste_Labeling Label Waste Container Waste_Segregation->Waste_Labeling Waste_Disposal Dispose via Approved Channels Waste_Labeling->Waste_Disposal Spill_Response_Plan Chemical Spill Response Plan Alert Alert personnel and evacuate area Assess Assess the spill (size and hazard) Alert->Assess Contain Contain the spill (use absorbent material) Assess->Contain If safe to do so Cleanup Clean up the spill (follow specific procedures) Contain->Cleanup Dispose Dispose of waste (as hazardous waste) Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate

Caption: Step-by-step plan for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. [12]2. Control Ignition Sources : If the material is flammable, eliminate all sources of ignition. [13][14]3. Personal Protection : Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary. [12]4. Containment : For a solid spill, gently sweep the material to avoid creating dust and place it in a labeled container. [15]For a liquid spill, create a dike around the spill with an inert absorbent material like vermiculite or sand. [14][15][16]5. Cleanup and Neutralization : Absorb the spilled material, working from the outside in. [16]6. Collection and Disposal : Collect the absorbed material and contaminated items in a sealed, labeled container for hazardous waste disposal. [15][16]7. Decontamination : Clean the spill area with a suitable solvent or detergent and water.

First Aid Measures:

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [13]* In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. [13][12]* If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]* If swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][13] Disposal Plan

All waste containing 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste. [13]

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with 3,5-Bis(methylsulfonyl)benzylamine hydrochloride, ensuring a safe and productive laboratory environment.

References

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  • Fluorochem. 3,5-bis(Methylsulfonyl)benzylamine hydrochloride.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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3,5-Bis(methylsulfonyl)benzylamine hydrochloride
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